molecular formula C20H17Cl3O5 B609578 Nidulin CAS No. 10089-10-8

Nidulin

Cat. No.: B609578
CAS No.: 10089-10-8
M. Wt: 443.7 g/mol
InChI Key: FSINAZMQWFDQSD-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nidulin is a secondary fungal metabolite of the depsidone family, produced by various Aspergillus species . This naturally occurring compound is an emerging and promising agent in metabolic disease research, particularly for investigating new pathways in glucose homeostasis and insulin resistance . A key area of investigation for this compound is its potent ability to stimulate glucose uptake. Studies in L6 myotubes have demonstrated that this compound enhances the uptake of 2-deoxy-glucose in a dose- and time-dependent manner . This effect is additive to the actions of both insulin and metformin, and notably, this compound remains effective even in cellular models of insulin resistance induced by palmitic acid . At the molecular level, this compound upregulates the mRNA expression and promotes the membrane translocation of key glucose transporters, GLUT4 and GLUT1 . Its mechanism of action involves the activation of critical insulin signaling proteins, including IRS1 and AKT, positioning it as a novel insulin-sensitizing agent . Further research into its upstream mechanisms reveals that this compound modulates redox homeostasis and intracellular calcium, evidenced by increased cytosolic H₂O₂ and Ca²⁺ levels . The compound's bioactivity makes it a valuable tool for probing the complex signaling networks that govern glucose metabolism and for exploring potential therapeutic strategies for Type 2 Diabetes . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSINAZMQWFDQSD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017592
Record name Nidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329-04-0, 10089-10-8
Record name Nidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Nidulin-Producing Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nidulin, a depsidone produced by several fungal species with notable biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product discovery, mycology, and drug development. This guide covers the primary fungal sources of this compound, quantitative production data, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its biosynthetic and regulatory pathways.

This compound-Producing Fungal Species

This compound is a chlorinated depsidone primarily isolated from fungi belonging to the genus Aspergillus. The most prominent producers of this compound are:

  • Aspergillus nidulans : This filamentous fungus is a model organism for eukaryotic cell biology and has been a primary source for the isolation of this compound.[1][2][3] Its well-characterized genome makes it a suitable candidate for biosynthetic pathway studies.

  • Aspergillus unguis : Various strains of this species, particularly those of marine origin, are also known to produce this compound and its derivatives.[4][5]

Quantitative Data on this compound Production

The production of this compound is influenced by various culture parameters, including the composition of the medium, pH, temperature, and incubation time. Optimization of these conditions is crucial for maximizing the yield of this bioactive compound. The following tables summarize quantitative data on this compound production and the optimal conditions for fungal growth and metabolite synthesis.

Table 1: Optimization of Culture Conditions for this compound Production by Aspergillus spp.

ParameterOptimized ConditionReference
Carbon Source Glucose, Sucrose[6]
Nitrogen Source Sodium Nitrate, Ammonium Chloride[7]
pH 5.5 - 6.0[7][8]
Temperature 30°C[7]
Incubation Time 48 - 96 hours[7]
Aeration Shaker conditions (200 rpm)[7]
Inoculum Size 5% (v/v)[7]

Table 2: Reported Yields of this compound and Related Depsidones

Fungal StrainCompoundYieldCulture ConditionsReference
Aspergillus unguisThis compoundNot explicitly quantified in snippets, but production is mentioned as significant.Potato Dextrose Broth (PDB)[4]
Aspergillus unguisNorthis compoundSubstantial, enabling semisynthesis of derivatives.Large-scale fermentation (50 L)[4]
Aspergillus nidulansVarious Secondary MetabolitesProduction is highly dependent on the growth medium (e.g., Oatmeal, YES, Czapek-Dox).Solid and liquid cultures.[2]

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction, isolation, and purification of this compound from fungal cultures. This is a composite protocol based on standard methods for natural product isolation.[9][10][11]

1. Fungal Cultivation and Extraction:

  • Inoculate Aspergillus nidulans or Aspergillus unguis into a suitable liquid medium (e.g., Potato Dextrose Broth).
  • Incubate the culture on a rotary shaker at the optimized temperature and duration (see Table 1).
  • Separate the mycelia from the culture broth by filtration.
  • Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate.
  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

  • Column Chromatography:
  • Subject the crude extract to column chromatography on silica gel.
  • Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.
  • High-Performance Liquid Chromatography (HPLC):
  • Further purify the fractions containing this compound using preparative HPLC.
  • A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water, often with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape.[12]
  • Monitor the elution at a suitable wavelength (e.g., 227 nm) to collect the peak corresponding to this compound.[12]

3. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Assessment of Biological Activity

The antibacterial activity of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[13][14]

1. Preparation of Inoculum:

  • Grow the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium overnight.
  • Dilute the bacterial culture to a standardized concentration (e.g., 10^5 CFU/mL).

2. Assay Procedure:

  • Prepare serial dilutions of this compound in a 96-well microtiter plate.
  • Add the standardized bacterial inoculum to each well.
  • Include positive (bacteria with a known antibiotic) and negative (bacteria with solvent control) controls.
  • Incubate the plate at 37°C for 18-24 hours.
  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[15][16]

1. Cell Culture and Treatment:

  • Culture macrophage cells in a suitable medium.
  • Seed the cells in a 96-well plate and allow them to adhere.
  • Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour).
  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.

2. Nitric Oxide Measurement (Griess Assay):

  • After the incubation period (e.g., 24 hours), collect the cell culture supernatant.
  • Mix the supernatant with Griess reagent.
  • Measure the absorbance at 540 nm.
  • The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. A reduction in nitrite levels in this compound-treated cells compared to the LPS-only treated cells indicates anti-inflammatory activity.

Biosynthetic and Signaling Pathways

Proposed Biosynthetic Pathway of this compound

This compound, as a depsidone, is a polyketide synthesized by a dedicated biosynthetic gene cluster (BGC). While the specific this compound BGC in Aspergillus nidulans has not been fully elucidated, a general pathway can be proposed based on the biosynthesis of related depsidones.[17][18] The biosynthesis likely involves a non-reducing polyketide synthase (NR-PKS) and various tailoring enzymes.

G cluster_0 This compound Biosynthesis Acetyl_CoA Acetyl-CoA PKS Non-Reducing Polyketide Synthase (NR-PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Orsellinic_acid_derivative Orsellinic Acid Derivative Depside_intermediate Depside Intermediate Orsellinic_acid_derivative->Depside_intermediate PKS->Orsellinic_acid_derivative Oxidative_coupling Oxidative Coupling Enzyme Depside_intermediate->Oxidative_coupling Depsidone_core Depsidone Core Oxidative_coupling->Depsidone_core Halogenase Halogenase Depsidone_core->Halogenase Methyltransferase Methyltransferase Halogenase->Methyltransferase This compound This compound Methyltransferase->this compound

Caption: Proposed biosynthetic pathway for this compound.

Regulatory Signaling Pathway for this compound Production

The production of secondary metabolites in Aspergillus is tightly regulated by a complex network of signaling pathways. Global regulators such as the LaeA protein and the Velvet complex (VeA, VelB) play a crucial role in activating silent biosynthetic gene clusters in response to environmental cues.[19][20][21][22][23]

G cluster_1 Regulatory Pathway of this compound Production Environmental_Cues Environmental Cues (e.g., light, nutrients) G_Protein_Signaling G-Protein Signaling Environmental_Cues->G_Protein_Signaling LaeA LaeA (Global Regulator) G_Protein_Signaling->LaeA Velvet_Complex Velvet Complex (VeA, VelB) G_Protein_Signaling->Velvet_Complex LaeA->Velvet_Complex Pathway_Specific_TF Pathway-Specific Transcription Factor LaeA->Pathway_Specific_TF Velvet_Complex->LaeA Velvet_Complex->Pathway_Specific_TF Nidulin_BGC This compound Biosynthetic Gene Cluster Pathway_Specific_TF->Nidulin_BGC Nidulin_Production This compound Production Nidulin_BGC->Nidulin_Production

Caption: Hypothetical regulatory pathway for this compound biosynthesis.

Conclusion

This compound, a secondary metabolite from Aspergillus species, presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of antibacterial and anti-inflammatory applications. This guide has provided a foundational understanding of this compound, from its fungal origins to its biosynthesis and biological activities. The detailed protocols and compiled data aim to facilitate further research and development in harnessing the potential of this intriguing natural product. Further investigation into the specific biosynthetic gene cluster and the optimization of fermentation conditions will be key to unlocking the full therapeutic and commercial potential of this compound.

References

The Biosynthesis of Nidulin in Aspergillus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nidulin, a trichlorinated depsidone produced by the filamentous fungus Aspergillus nidulans, has garnered interest for its potential biological activities. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, consolidating current knowledge on the genetic and enzymatic machinery responsible for its formation. We detail the key enzymes, including a unique collaboration between a highly-reducing and a non-reducing polyketide synthase, a crucial cytochrome P450 monooxygenase, and tailoring enzymes responsible for decarboxylation, halogenation, and methylation. This guide presents the proposed biosynthetic pathway, summarizes available quantitative data, and offers detailed experimental protocols for key analytical and genetic techniques. Furthermore, we provide visualizations of the biosynthetic pathway and relevant experimental workflows using Graphviz to facilitate a deeper understanding of the molecular processes underlying this compound production in Aspergillus.

Introduction

Aspergillus nidulans, a model organism for fungal genetics and biology, produces a diverse array of secondary metabolites, including the chlorinated depsidone, this compound.[1] Depsidones are a class of polyketide natural products characterized by a dibenzo[b,e][2][3]dioxepin-11-one core structure, which is formed by the linkage of two aromatic rings through both an ester and an ether bond. This compound's structure is further distinguished by the presence of three chlorine atoms, a feature that contributes to its chemical properties and potential bioactivity.

Understanding the biosynthesis of this compound is of significant interest for several reasons. From a basic research perspective, it offers insights into the complex enzymatic machinery that fungi have evolved to produce structurally intricate molecules. For drug development professionals, knowledge of the biosynthetic pathway can enable synthetic biology approaches to produce novel this compound analogs with potentially improved therapeutic properties.

This guide aims to provide a comprehensive technical overview of the this compound biosynthetic pathway, drawing upon the latest research in fungal genetics and biochemistry.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). The pathway can be broadly divided into three main stages: (1) formation of the depside precursor, (2) conversion of the depside to the depsidone core, and (3) tailoring reactions to yield the final this compound molecule. The direct precursor to this compound is northis compound, which is methylated in the final biosynthetic step.

Key Enzymes and their Functions

The this compound biosynthetic pathway involves a fascinating interplay of different enzyme classes. Based on the elucidation of the highly homologous northis compound pathway, the key enzymes are predicted to be:

  • Highly-Reducing Polyketide Synthase (hrPKS) - DepD homolog: This enzyme is responsible for the synthesis of one of the polyketide chains that will form the depside precursor.

  • Non-Reducing Polyketide Synthase (nrPKS) - DepH homolog: This enzyme synthesizes the second polyketide chain and likely catalyzes the ester bond formation to create the depside intermediate.

  • Cytochrome P450 Monooxygenase - DepG homolog: This crucial enzyme is responsible for the intramolecular oxidative C-O coupling of the depside precursor to form the characteristic ether linkage of the depsidone core.

  • Decarboxylase - DepF homolog: This enzyme is involved in a decarboxylation step during the tailoring of the depsidone scaffold.

  • Halogenase: One or more halogenases are responsible for the chlorination of the aromatic rings. These enzymes may be located outside the primary BGC.

  • O-Methyltransferase: A S-adenosylmethionine (SAM)-dependent O-methyltransferase catalyzes the final step of the pathway, the conversion of northis compound to this compound.[2][4]

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is depicted in the following diagram:

Nidulin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_depsidone_formation Depsidone Core Formation cluster_tailoring Tailoring Reactions Acetyl_CoA Acetyl-CoA DepD hrPKS (DepD homolog) Acetyl_CoA->DepD DepH nrPKS (DepH homolog) Acetyl_CoA->DepH Malonyl_CoA Malonyl-CoA Malonyl_CoA->DepD Malonyl_CoA->DepH Polyketide_Chains Polyketide Chains DepD->Polyketide_Chains DepH->Polyketide_Chains Depside_Intermediate Depside Intermediate Polyketide_Chains->Depside_Intermediate Esterification DepG P450 Monooxygenase (DepG homolog) Depside_Intermediate->DepG Depsidone_Core Depsidone Core DepG->Depsidone_Core Ether bond formation DepF Decarboxylase (DepF homolog) Depsidone_Core->DepF Halogenase Halogenase(s) DepF->Halogenase Decarboxylation Northis compound Northis compound Halogenase->Northis compound Chlorination OMT O-Methyltransferase Northis compound->OMT This compound This compound OMT->this compound O-methylation

Proposed Biosynthesis Pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited in the published literature. However, studies on related polyketides in engineered Aspergillus strains can provide an indication of potential production levels. For instance, the heterologous production of physcion, an O-methylated anthraquinone, in A. nidulans reached a titer of 64.6 mg/L in shake-flask fermentation after pathway optimization.[4] The production of this compound is influenced by culture conditions, including media composition and temperature, as well as the genetic background of the producing strain.

Compound Producing Strain Condition Titer Reference
PhyscionEngineered A. nidulansShake-flask fermentation64.6 mg/L[4]
Northis compoundAspergillus sp. BioMCC f.T.8501Laboratory cultureNot specified[1][5][6]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the this compound Biosynthetic Gene Cluster in A. nidulans

This protocol describes the general workflow for expressing a biosynthetic gene cluster in a heterologous A. nidulans host to identify its product.[3][7]

Heterologous_Expression_Workflow cluster_cloning Vector Construction cluster_transformation Fungal Transformation cluster_analysis Metabolite Analysis Genomic_DNA Isolate Genomic DNA from Producer Strain PCR_Amplification PCR Amplify Biosynthetic Genes Genomic_DNA->PCR_Amplification Expression_Vector Clone Genes into A. nidulans Expression Vector(s) PCR_Amplification->Expression_Vector Transformation Transform Protoplasts with Expression Vector(s) Expression_Vector->Transformation Protoplast_Preparation Prepare Protoplasts of A. nidulans Host Strain Protoplast_Preparation->Transformation Selection Select for Transformants on Selective Media Transformation->Selection Cultivation Cultivate Transformants under Inducing Conditions Selection->Cultivation Extraction Extract Secondary Metabolites Cultivation->Extraction HPLC_MS Analyze Extracts by HPLC-MS Extraction->HPLC_MS Structure_Elucidation Purify and Elucidate Structure of Novel Compounds (NMR) HPLC_MS->Structure_Elucidation

Workflow for Heterologous Expression.

Methodology:

  • Vector Construction:

    • Isolate high-quality genomic DNA from the this compound-producing Aspergillus strain.

    • Amplify the target biosynthetic genes (e.g., homologs of depD, depH, depG, depF, and the putative O-methyltransferase) using high-fidelity DNA polymerase.

    • Clone the amplified genes into an Aspergillus nidulans expression vector system. This may involve placing each gene under the control of an inducible promoter, such as the alcA promoter.[3]

  • Fungal Transformation:

    • Prepare protoplasts from a suitable A. nidulans host strain (e.g., a strain with a clean secondary metabolite background).

    • Transform the protoplasts with the expression vector(s) using a polyethylene glycol (PEG)-mediated method.

    • Select for successful transformants on appropriate selective media.

  • Metabolite Analysis:

    • Cultivate the transformant strains in a liquid medium that induces the expression of the biosynthetic genes.

    • Extract the secondary metabolites from both the mycelium and the culture broth using an organic solvent such as ethyl acetate.

    • Analyze the crude extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify new peaks corresponding to the heterologously produced compounds.

    • For novel compounds, perform large-scale cultivation, purify the compound of interest using chromatographic techniques, and elucidate its structure using Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic methods.

Gene Knockout in A. nidulans using CRISPR-Cas9

This protocol outlines the steps for creating a targeted gene deletion in A. nidulans to confirm the function of a gene in the this compound biosynthetic pathway.[8][9]

CRISPR_Knockout_Workflow cluster_design Guide RNA and Repair Template Design cluster_plasmid CRISPR Plasmid Construction cluster_transformation_ko Fungal Transformation and Screening cluster_phenotype Phenotypic Analysis Target_Gene Select Target Gene in this compound BGC sgRNA_Design Design sgRNA Targeting the Gene Target_Gene->sgRNA_Design Repair_Template Design and Synthesize a Deletion Repair Template Target_Gene->Repair_Template CRISPR_Vector Clone sgRNA into a Cas9-expressing Vector sgRNA_Design->CRISPR_Vector Protoplast_Transformation Co-transform A. nidulans Protoplasts with CRISPR Plasmid and Repair Template Repair_Template->Protoplast_Transformation CRISPR_Vector->Protoplast_Transformation Screening Screen Transformants for Gene Deletion by PCR Protoplast_Transformation->Screening Cultivate_Mutant Cultivate Mutant and Wild-Type Strains Screening->Cultivate_Mutant Metabolite_Analysis Analyze Metabolite Profiles by HPLC-MS Cultivate_Mutant->Metabolite_Analysis Confirm_Function Confirm Loss of this compound or Accumulation of Precursor Metabolite_Analysis->Confirm_Function

Workflow for CRISPR-Cas9 Gene Knockout.

Methodology:

  • Design and Construction:

    • Identify the target gene within the putative this compound BGC in the A. nidulans genome.

    • Design a specific single-guide RNA (sgRNA) that targets a unique sequence within the gene.

    • Construct a repair template for homologous recombination that contains flanking regions of the target gene but lacks the gene itself. This template may also contain a selectable marker.

    • Clone the sgRNA into a plasmid that also expresses the Cas9 nuclease.

  • Transformation and Screening:

    • Co-transform A. nidulans protoplasts with the CRISPR-Cas9 plasmid and the repair template.

    • Select for transformants and screen for the desired gene deletion using PCR with primers that flank the target gene.

  • Phenotypic Analysis:

    • Cultivate the confirmed gene knockout mutant alongside the wild-type strain under conditions that normally induce this compound production.

    • Extract and analyze the secondary metabolite profiles of both strains by HPLC-MS.

    • A successful knockout of a gene essential for this compound biosynthesis will result in the absence of this compound in the mutant strain's extract, and may lead to the accumulation of a biosynthetic intermediate.

Conclusion

The biosynthesis of this compound in Aspergillus nidulans is a complex and elegant process that showcases the remarkable chemical capabilities of fungi. While the complete picture is still emerging, the identification of homologous pathways for related depsidones has provided a robust framework for understanding the key enzymatic steps involved. The combination of genomic analysis, heterologous expression, and targeted gene disruption will continue to be instrumental in fully elucidating this pathway and in harnessing its potential for the production of novel bioactive compounds. This technical guide provides researchers with a solid foundation for further investigation into the fascinating world of fungal secondary metabolism.

References

A Technical Guide to the Natural Sources and Isolation of Nidulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidulin, a depsidone-class secondary metabolite, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily focusing on fungal species, and details the methodologies for its isolation and purification. This document synthesizes quantitative data on this compound yields, presents detailed experimental protocols, and visualizes key processes to aid researchers in the efficient extraction and study of this compound.

Natural Sources of this compound

This compound is a secondary metabolite predominantly produced by filamentous fungi belonging to the genus Aspergillus. The primary documented sources of this compound are:

  • Aspergillus unguis : This species is a well-known producer of a variety of phenolic polyketides, including this compound and its derivatives. A. unguis can be isolated from diverse environments such as soils and marine organisms like jellyfish and sponges.[1] The production of this compound by A. unguis can be influenced by the composition of the culture medium.[1]

  • Aspergillus nidulans : This model organism in fungal genetics is also a known producer of this compound.[2] Like A. unguis, the production of secondary metabolites in A. nidulans is highly dependent on culture conditions.[2]

Quantitative Yield of this compound

The yield of this compound from fungal cultures can vary significantly based on the producing strain, culture medium, and fermentation conditions. The following table summarizes available quantitative data on this compound yields.

Fungal StrainCulture MediumFermentation Time (days)Yield of this compoundReference
Aspergillus unguisPotato Dextrose Broth (PDB)Not Specified>1 g/L (crude extract)Not Specified
Aspergillus unguisNot SpecifiedNot SpecifiedHigh[1]

Note: Quantitative data on this compound yield is limited in publicly available literature. The table will be updated as more data becomes available.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from fungal cultures typically involves a multi-step process encompassing fungal cultivation, extraction of the fungal biomass, and chromatographic purification of the target compound.

Fungal Cultivation

Objective: To generate a sufficient quantity of fungal biomass containing this compound.

Protocol:

  • Inoculum Preparation: Inoculate a suitable agar medium (e.g., Potato Dextrose Agar) with spores of Aspergillus unguis or Aspergillus nidulans. Incubate at 28-30°C for 7-10 days until sporulation is observed.

  • Liquid Culture: Transfer a small piece of the sporulated agar culture into a flask containing a liquid medium such as Potato Dextrose Broth (PDB) or a specialized production medium. The composition of the medium can be optimized to enhance this compound production.[3] For example, the addition of specific precursors or the manipulation of carbon and nitrogen sources can influence secondary metabolite profiles.[3]

  • Incubation: Incubate the liquid culture at 28-30°C with shaking (e.g., 150 rpm) for a period of 14-21 days to allow for substantial mycelial growth and this compound production.

Extraction

Objective: To extract this compound and other secondary metabolites from the fungal biomass and culture broth.

Protocol:

  • Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Mycelial Extraction:

    • Dry the collected mycelium (e.g., by lyophilization or air drying).

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium with an organic solvent such as ethyl acetate or methanol. This can be done by maceration (soaking) or using a Soxhlet apparatus for continuous extraction. Multiple extractions are recommended to ensure complete recovery.

  • Broth Extraction:

    • Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent like ethyl acetate.

    • Mix the filtrate and solvent vigorously in a separatory funnel and allow the layers to separate.

    • Collect the organic layer containing the extracted compounds. Repeat the extraction process multiple times.

  • Concentration: Combine the organic extracts from both the mycelium and broth and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

Objective: To isolate pure this compound from the crude extract.

Protocol:

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing this compound and concentrate them.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

    • Detection: UV detection at a wavelength where this compound absorbs (e.g., 254 nm).

    • Procedure:

      • Dissolve the partially purified extract from the silica gel column in the mobile phase.

      • Inject the sample onto the preparative HPLC system.

      • Run the gradient program to separate the components.

      • Collect the peak corresponding to this compound.

      • Confirm the purity of the collected fraction by analytical HPLC.

      • Remove the solvent from the pure fraction to obtain crystalline or amorphous this compound.

Visualization of Experimental Workflow and Signaling Pathway

General Workflow for this compound Isolation

Nidulin_Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Aspergillus sp. Liquid_Culture Liquid Culture Fermentation Inoculation->Liquid_Culture Filtration Filtration (Mycelium/Broth Separation) Liquid_Culture->Filtration Mycelium_Extraction Mycelium Extraction (Solvent) Filtration->Mycelium_Extraction Broth_Extraction Broth Extraction (Solvent) Filtration->Broth_Extraction Concentration Concentration (Rotary Evaporation) Mycelium_Extraction->Concentration Broth_Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: General workflow for the isolation of this compound.

This compound-Modulated Signaling Pathway in Glucose Uptake

Nidulin_Signaling_Pathway cluster_upstream Upstream Events cluster_pathway IRS-AKT Pathway cluster_downstream Downstream Effects This compound This compound H2O2 ↑ Intracellular H₂O₂ This compound->H2O2 Ca2 ↑ Intracellular Ca²⁺ This compound->Ca2 IRS1 IRS1 H2O2->IRS1 modulates Ca2->IRS1 modulates AKT AKT IRS1->AKT p44_42 p44/42 (ERK1/2) AKT->p44_42 downstream effect Glucose_Uptake ↑ Glucose Uptake p44_42->Glucose_Uptake

Caption: this compound's effect on the IRS-AKT signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation procedures for this compound. The detailed protocols and workflow visualizations are intended to serve as a practical resource for researchers engaged in natural product chemistry, mycology, and drug discovery. Further research into the optimization of culture conditions and purification techniques will be crucial for enhancing the yield and facilitating the broader investigation of this compound's biological activities and therapeutic potential.

References

Nidulin: A Technical Overview of its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Nidulin is a trichlorinated depsidone, a class of polyphenolic polyketides, originally isolated from the fungus Aspergillus nidulans and also produced by other species like Aspergillus unguis.[1][2][3] This document provides a detailed guide to the physical and chemical properties of this compound, its known biological activities, and the experimental methodologies used for its characterization, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as Methylustin or Ustin methyl ether, is a crystalline solid.[4][5] Its core structure is a dibenzo[b,e][6][7]dioxepin-11-one, substituted with chlorine, hydroxyl, methoxy, and methyl groups.[1][4]

General and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for its handling and characterization.

PropertyValueSource
CAS Number 10089-10-8[1][4][6]
Molecular Formula C₂₀H₁₇Cl₃O₅[1][4]
Molecular Weight 443.70 g/mol [4][5][6]
Appearance Slender, shiny rods[5]
Melting Point 180°C[5]
Optical Activity No optical activity in a 4% chloroform solution[5]
XLogP3-AA 6.8[4]
Hydrogen Bond Donor Count 1[4]
Solubility Profile

This compound exhibits limited solubility in aqueous solutions but is soluble in various organic solvents. This characteristic is crucial for its extraction, purification, and formulation for biological assays.

SolventSolubilitySource
Water Practically insoluble; Limited solubility[5][7]
Aqueous NaOH & NaHCO₃ Soluble[5]
Chloroform Freely soluble[5]
Ethanol (95%) Sparingly soluble[5]
Methanol Soluble[1][7][8]
Benzene Sparingly soluble[5]
Petroleum Ether (hot) Very sparingly soluble[5]
DMF Soluble[1][7][8]
DMSO Soluble[1][7][8]

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic DataDetailsSource
Mass Spectrometry (LC-MS) Precursor Type: [M+H]⁺ Precursor m/z: 443.1 Top 5 Peaks (m/z): 406.95, 387.08, 415.00, 379.24, 444.39[4]
¹³C NMR Spectroscopy Spectra available from Wiley-VCH GmbH SpectraBase.[4]

Biological Activity and Mechanism of Action

This compound has been investigated for a range of biological activities, demonstrating potential as an antibacterial, antifungal, and anticancer agent, and more recently, as a modulator of glucose metabolism.[1][2][6]

Antimicrobial and Cytotoxic Activity

This compound shows inhibitory effects against various pathogenic microbes and specific cancer cell lines.

Activity TypeTarget Organism/Cell LineMeasurementValueSource
Antibacterial Mycobacterium tuberculosisInhibition Dilution1:5,000 - 1:10,000[5]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC4 µg/ml[1][8]
Pseudomonas aeruginosaInhibition Zone9.5 mm[6]
Antifungal Trichophyton tonsuransInhibitionActive at 0.1% solution[5]
Microsporum audouiniInhibitionActive at 0.1% solution[5]
Candida albicansInhibition Zone9.0 mm[6]
Cytotoxicity MOLT-3 cellsIC₅₀21.2 µM[1][8]
HuCCA-1, HepG2, A549 cellsIC₅₀>112.7 µM[1][8]
Larvicidal Brine shrimp (Artemia)LC₅₀2.8 µg/ml[8]
Enzyme Inhibition AromataseIC₅₀11.2 µM[1][8]
Role in Glucose Metabolism

Recent studies have highlighted this compound's potential as an insulin-sensitizing agent by promoting glucose uptake in skeletal muscle cells (myotubes) and adipocytes.[9][10][11]

This compound stimulates glucose uptake in a dose- and time-dependent manner.[9][11] This effect is mediated primarily through the activation of the PI3K/AKT signaling pathway, a key cascade in insulin signaling.[9] this compound enhances the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Akt.[9][12] Interestingly, while it activates this pathway, it does not appear to directly activate the insulin receptor β-subunit.[9][12] Instead, its mechanism involves the modulation of redox homeostasis and intracellular calcium levels, as evidenced by increased cytosolic H₂O₂ and Ca²⁺.[9][13] The glucose uptake-enhancing effect of this compound is suppressed by antioxidants and calcium chelators.[9][13]

Furthermore, this compound promotes the translocation of glucose transporters GLUT4 and GLUT1 to the cell membrane, facilitating the transport of glucose into the cell.[9][11] While this compound also activates AMPK and p38 signaling, inhibition of these pathways has minimal effect on its glucose uptake activity.[9][12]

Nidulin_Signaling_Pathway This compound This compound Redox_Ca ↑ Cytosolic H₂O₂ ↑ Intracellular Ca²⁺ This compound->Redox_Ca IRS1 IRS1 Redox_Ca->IRS1 p PI3K PI3K AKT AKT PI3K->AKT p IRS1->PI3K GLUT4_translocation GLUT4/GLUT1 Translocation AKT->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Nidulin_Isolation_Workflow start Start culture Fungal Culture (e.g., Aspergillus unguis) start->culture extraction Solvent Extraction (Mycelium & Broth) culture->extraction concentration Crude Extract Concentration extraction->concentration chromatography Chromatographic Purification (e.g., HPLC) concentration->chromatography characterization Structural Characterization (NMR, MS) chromatography->characterization end Pure this compound characterization->end Nidulin_Bioactivity_Logic This compound This compound (Trichlorinated Depsidone) Properties Physicochemical Properties (Solubility, M.W., etc.) This compound->Properties Bioactivity Biological Activities This compound->Bioactivity Antimicrobial Antimicrobial Bioactivity->Antimicrobial GlucoseMetabolism Glucose Metabolism Modulation Bioactivity->GlucoseMetabolism Cytotoxicity Cytotoxicity / Enzyme Inhibition Bioactivity->Cytotoxicity Mechanism Mechanism of Action GlucoseMetabolism->Mechanism Pathway IRS-PI3K-AKT Pathway Activation Mechanism->Pathway Translocation GLUT4/GLUT1 Translocation Mechanism->Translocation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depsidones represent a class of polyphenolic compounds produced by lichens and fungi, characterized by a dibenzo-[b,e][1][2]dioxepin-11-one core structure. Among these, nidulin and its related analogues have emerged as molecules of significant interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and related depsidones, with a focus on their antimicrobial and anticancer properties, as well as their role in metabolic regulation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable activity against a range of microbial pathogens, particularly Gram-positive bacteria, including challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The core depsidone structure appears to be a key pharmacophore for this antibacterial action.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and related compounds against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Staphylococcus aureus16[3]
Bacillus subtilis8[3]
Methicillin-resistant Staphylococcus aureus (MRSA)16[3]
Northis compound Staphylococcus aureus32[3]
Bacillus subtilis16[3]
Methicillin-resistant Staphylococcus aureus (MRSA)32[3]
8-O-aryl ether derivative of Northis compound Staphylococcus aureus2[1]
Bacillus subtilis1[1]
Methicillin-resistant Staphylococcus aureus (MRSA)2[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., Vancomycin).

  • Negative control (medium with solvent).

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in the wells of a 96-well plate containing MHB to achieve a range of final concentrations.

  • Prepare a bacterial inoculum suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial inoculum to each well of the microtiter plate, including positive and negative controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Workflow for MIC determination using broth microdilution.

Anticancer Activity

Depsidones have been identified as promising cytotoxic agents against various cancer cell lines.[4] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of this compound and related depsidones against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Northis compound Plasmodium falciparum 3D744.6[4]
Colorectal adenocarcinoma (DLD-1)>100[4]
This compound Human Breast Cancer (MCF-7)Not specified[4]
Human Lung Carcinoma (NCI-H187)Not specified[4]

Note: Data on the specific IC50 values for this compound against cancer cell lines were limited in the initial search results, though its cytotoxic potential is acknowledged.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Regulation of Glucose Metabolism

A significant and more recently discovered biological activity of this compound is its ability to stimulate glucose uptake in muscle and fat cells. This effect positions this compound as a potential therapeutic agent for metabolic disorders like type 2 diabetes.

Signaling Pathway: The IRS-AKT Pathway

This compound stimulates glucose uptake primarily through the activation of the Insulin Receptor Substrate (IRS)-AKT signaling pathway.[5] This culminates in the translocation of glucose transporters, GLUT1 and GLUT4, to the cell membrane, facilitating the transport of glucose into the cell. Interestingly, this compound appears to activate this pathway without directly interacting with the insulin receptor, suggesting a novel mechanism of action that involves the modulation of cellular redox balance and intracellular calcium levels.[5]

irs_akt_pathway cluster_upstream Upstream Events cluster_pathway IRS-AKT Signaling Cascade cluster_downstream Downstream Effects This compound This compound Redox_Ca ↑ Redox Signaling & ↑ Intracellular Ca²⁺ This compound->Redox_Ca IRS1 IRS1 (Phosphorylation) Redox_Ca->IRS1 PI3K PI3K IRS1->PI3K AKT AKT (Phosphorylation) PI3K->AKT GLUT_translocation GLUT1/GLUT4 Translocation to Cell Membrane AKT->GLUT_translocation Glucose_uptake ↑ Glucose Uptake GLUT_translocation->Glucose_uptake

This compound-stimulated glucose uptake via the IRS-AKT pathway.

Experimental Protocol: 2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the uptake of a glucose analog, 2-deoxyglucose, which is taken up by glucose transporters and phosphorylated but not further metabolized, allowing for its accumulation and quantification.

Materials:

  • L6 myotubes or 3T3-L1 adipocytes.

  • Cell culture medium.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • 2-Deoxy-D-[³H]glucose (radiolabeled) or a fluorescent analog like 2-NBDG.

  • Test compounds (this compound, etc.).

  • Insulin (positive control).

  • Cytochalasin B (inhibitor of glucose transport, negative control).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Culture and differentiate cells (e.g., L6 myoblasts to myotubes).

  • Serum-starve the cells for several hours before the assay.

  • Pre-treat the cells with the test compound (this compound) or controls (insulin, vehicle) for a specified time.

  • Wash the cells with KRH buffer.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG.

  • Incubate for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by washing the cells with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., cytochalasin B).

  • Lyse the cells.

  • If using radiolabeled 2-DG, measure the radioactivity of the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.

  • Normalize the uptake to the total protein content of each sample.

Experimental Protocol: Western Blotting for IRS-AKT Pathway Proteins

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the IRS-AKT signaling cascade.

Materials:

  • Cell lysates from cells treated with this compound or controls.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-IRS1, anti-total-IRS1, anti-phospho-AKT, anti-total-AKT, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Prepare cell lysates from treated and control cells.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the protein of interest overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Detect the signal using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound and related depsidones exhibit a compelling range of biological activities that warrant further investigation for their therapeutic potential. Their demonstrated efficacy against drug-resistant bacteria and their novel mechanism for stimulating glucose uptake highlight their promise in addressing significant public health challenges. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical and clinical studies. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for advancing these research endeavors.

References

Unraveling the Antibacterial Action of Nidulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidulin, a trichloro-substituted depsidone produced by fungi such as Aspergillus nidulans and Aspergillus unguis, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). While the complete molecular mechanism of its antibacterial action is still under active investigation, current evidence points towards the induction of oxidative stress through the generation of reactive oxygen species (ROS). This technical guide synthesizes the existing knowledge on this compound's antibacterial activity, provides detailed experimental protocols for elucidating its mechanism of action, and presents quantitative data on the activity of its derivatives.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. This compound, a secondary metabolite from fungi, represents a promising scaffold for the development of new antibacterial agents.[1] Its activity against MRSA makes it a compound of significant interest.[1] Understanding the precise mechanism by which this compound exerts its bactericidal or bacteriostatic effects is crucial for its development as a therapeutic agent. This document outlines the current understanding of this compound's mechanism of action and provides a framework for its further investigation.

Putative Mechanism of Action: Induction of Oxidative Stress

The primary hypothesized mechanism of this compound's antibacterial activity is the generation of Reactive Oxygen Species (ROS). ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can inflict damage upon essential cellular components.[2][3] An excessive accumulation of ROS leads to oxidative stress, which can disrupt cellular homeostasis and lead to cell death.[3]

The proposed pathway for this compound-induced bacterial cell death is as follows:

Nidulin_ROS_Mechanism This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell ROS Reactive Oxygen Species (ROS) Generation BacterialCell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MacromoleculeDamage Damage to: - DNA - Proteins - Lipids OxidativeStress->MacromoleculeDamage CellDeath Bacterial Cell Death MacromoleculeDamage->CellDeath

Figure 1: Proposed mechanism of this compound-induced bacterial cell death via ROS generation.

Quantitative Data: Antibacterial Activity of this compound Derivatives

CompoundS. aureus ATCC 25923S. aureus (MRSA) NRS-1E. faecalis ATCC 29212B. subtilis ATCC 6633
This compound >128>128>12864
Derivative 1 (8-O-phenyl) 1616328
Derivative 2 (8-O-(4-fluorophenyl)) 88164
Derivative 3 (8-O-(4-chlorophenyl)) 88164
Derivative 4 (8-O-(4-bromophenyl)) 4482
Derivative 5 (8-O-(4-iodophenyl)) 2241
Vancomycin (Control) 1120.5
Ciprofloxacin (Control) 0.250.50.50.125
Data is presented as MIC in µg/mL. Data synthesized from related studies on this compound derivatives.[1]

Experimental Protocols for Mechanism of Action Studies

To rigorously investigate the antibacterial mechanism of this compound, a series of standardized experimental protocols should be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.[4][5]

Workflow for MIC Determination:

MIC_Workflow start Start prep_this compound Prepare serial dilutions of this compound start->prep_this compound prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria inoculate Inoculate microplate wells with bacteria and this compound prep_this compound->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for turbidity and determine MIC incubate->read_results end End read_results->end

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of ROS in bacteria upon treatment with this compound, often using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[6][7]

Protocol:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

  • Loading with DCFH-DA: Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes at 37°C to allow the probe to enter the cells.

  • Washing: Centrifuge the cells to remove excess DCFH-DA, and resuspend in fresh PBS.

  • Treatment with this compound: Add this compound at various concentrations (e.g., 1x MIC, 2x MIC) to the bacterial suspension. Use a known ROS-inducing agent (e.g., hydrogen peroxide) as a positive control and an untreated sample as a negative control.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at different time points using a fluorescence microplate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS.

Membrane Permeability Assay

This assay assesses whether this compound damages the bacterial cell membrane, leading to increased permeability. This can be evaluated using fluorescent dyes like N-Phenyl-1-naphthylamine (NPN) for outer membrane permeability and propidium iodide (PI) for inner membrane permeability.[8][9][10]

Protocol for Inner Membrane Permeability (PI Assay):

  • Bacterial Culture and Preparation: Prepare the bacterial cells as described in the ROS detection assay.

  • Treatment with this compound: Treat the bacterial suspension with different concentrations of this compound. Include a positive control known to disrupt the membrane (e.g., polymyxin B) and an untreated negative control.

  • PI Staining: Add propidium iodide (final concentration of 5 µg/mL) to each sample.

  • Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

  • Measurement: Measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm) using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates that PI has entered the cells through a compromised inner membrane and intercalated with DNA.

Macromolecular Synthesis Inhibition Assays

To determine if this compound inhibits the synthesis of essential macromolecules (DNA, RNA, protein, and cell wall), radiolabeled precursor incorporation assays can be performed.

General Protocol Outline:

  • Bacterial Culture: Grow bacteria to the early to mid-logarithmic phase.

  • Precursor Addition: Add the respective radiolabeled precursor to the culture:

    • DNA Synthesis: [³H]thymidine

    • RNA Synthesis: [³H]uridine

    • Protein Synthesis: [³H]leucine

    • Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

  • Treatment with this compound: Immediately after adding the precursor, add this compound at its MIC and multiples of the MIC. Include appropriate positive controls (known inhibitors of each pathway) and a negative control (untreated).

  • Time-Course Sampling: At various time points (e.g., 0, 10, 20, 30, 60 minutes), withdraw aliquots of the culture.

  • Precipitation of Macromolecules: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA).

  • Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter. A decrease in the incorporation of a specific radiolabeled precursor in the this compound-treated samples compared to the control indicates inhibition of that particular synthesis pathway.

Conclusion

This compound presents a promising scaffold for the development of new antibiotics against Gram-positive bacteria. The current hypothesis for its mechanism of action centers on the induction of oxidative stress through the generation of reactive oxygen species. The experimental protocols detailed in this guide provide a comprehensive framework for validating this hypothesis and further exploring other potential cellular targets. A thorough understanding of this compound's mechanism of action will be instrumental in optimizing its structure for enhanced efficacy and selectivity, paving the way for its potential clinical application.

References

Nidulin's Role in Glucose Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nidulin, a secondary metabolite of the depsidone family produced by Aspergillus spp., has emerged as a promising insulin-sensitizing agent with significant potential for the therapeutic management of type 2 diabetes. This technical guide provides an in-depth analysis of this compound's mechanism of action in enhancing glucose metabolism, focusing on its effects in skeletal muscle and adipose tissue. We consolidate key quantitative data from preclinical studies, present detailed experimental protocols for investigating its activity, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of this compound and its derivatives.

Introduction

The global prevalence of type 2 diabetes (T2DM) and associated metabolic disorders necessitates the discovery of novel therapeutic agents that can effectively improve insulin sensitivity and glucose homeostasis. Skeletal muscle and adipose tissue are primary sites for postprandial glucose disposal, and insulin resistance in these tissues is a hallmark of T2DM.[1] Fungal secondary metabolites have been a rich source of bioactive compounds, and recent studies have highlighted the potential of depsidones, such as this compound, in modulating glucose metabolism.[1][2]

This guide synthesizes the current understanding of this compound's role as a potent stimulator of glucose uptake. It delves into the molecular mechanisms underpinning its action, which involves the modulation of canonical insulin signaling pathways, as well as unique effects on cellular redox balance and calcium signaling. The data presented herein are primarily derived from studies on L6 myotubes and 3T3-L1 adipocytes, established in vitro models for studying glucose metabolism.

Quantitative Analysis of this compound's Effect on Glucose Uptake

This compound has been shown to stimulate glucose uptake in a dose- and time-dependent manner in both L6 myotubes and 3T3-L1 adipocytes. Its efficacy is maintained, and in some cases enhanced, in the presence of insulin and metformin, and importantly, it remains effective in models of insulin resistance.

Table 1: Dose-Dependent Effect of this compound on 2-Deoxyglucose (2-DG) Uptake in L6 Myotubes
This compound Concentration (µg/mL)2-DG Uptake (% of Control)
0100
5~130
10~145
20155
Statistically significant increase compared to control. Data synthesized from published findings.[3][4]
Table 2: Time-Dependent Effect of 11 µM this compound on 2-Deoxyglucose (2-DG) Uptake in 3T3-L1 Adipocytes
Incubation Time (hours)2-DG Uptake (% of Control)
3~150
6~180
12~220
16~250
*Statistically significant increase compared to vehicle control. Data synthesized from published findings.
Table 3: Additive Effect of this compound with Insulin and Metformin on 2-DG Uptake in L6 Myotubes
Treatment2-DG Uptake (% of Control)
Control100
Insulin (100 nM)162
Metformin (1 mM)148
This compound (20 µg/mL)155
This compound + Insulin~210
This compound + Metformin~200
**Approximate 130% increase relative to each compound alone.[2][4]
Table 4: Effect of this compound on 2-DG Uptake in Palmitic Acid-Induced Insulin-Resistant L6 Myotubes
TreatmentCondition2-DG Uptake (% of Control)
BasalControl100
BasalInsulin-Resistant~100
Insulin (100 nM)Control154
Insulin (100 nM)Insulin-Resistant121
This compound (20 µg/mL)Control153
This compound (20 µg/mL)Insulin-Resistant141
This compound + InsulinControl176
This compound + InsulinInsulin-Resistant156
Data synthesized from published findings.[2][4]

Signaling Pathways Modulated by this compound

This compound enhances glucose uptake through a multi-faceted mechanism that involves the activation of key components of the insulin signaling pathway and the modulation of intracellular redox and calcium levels.

The IRS-AKT Pathway

A primary mechanism of this compound's action is the activation of the Insulin Receptor Substrate (IRS)-AKT pathway, which is central to insulin-mediated glucose uptake. While this compound does not appear to directly activate the insulin receptor β-subunit, it promotes the phosphorylation of key downstream proteins, including IRS1 and AKT.[3] The activation of this pathway is crucial for the translocation of glucose transporters GLUT4 and GLUT1 to the plasma membrane.[2][3]

Nidulin_IRS_AKT_Pathway This compound This compound IRS1 IRS1 This compound->IRS1 Activates AKT AKT IRS1->AKT Activates GLUT4_translocation GLUT4/GLUT1 Translocation AKT->GLUT4_translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Increases Nidulin_Redox_Ca_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Signaling This compound This compound ROS ↑ Cytosolic H₂O₂ This compound->ROS Ca2 ↑ Cytosolic Ca²⁺ This compound->Ca2 AKT AKT Activation ROS->AKT Ca2->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake DG_Uptake_Workflow Start Differentiated Myotubes/Adipocytes Serum_Starve Serum Starve (e.g., 18h in 0.2% BSA) Start->Serum_Starve Treatment Treat with this compound / Controls (e.g., Insulin, Metformin) Serum_Starve->Treatment Add_2DG Add [³H]-2-Deoxyglucose (e.g., 0.5 µCi for 5-10 min) Treatment->Add_2DG Wash Wash 3x with Ice-Cold PBS to Terminate Uptake Add_2DG->Wash Lysis Lyse Cells (e.g., 0.05 N NaOH) Wash->Lysis Scintillation Measure Radioactivity via Liquid Scintillation Counting Lysis->Scintillation End Quantify Glucose Uptake Scintillation->End

References

An In-depth Technical Guide to the Fungal Compound Nidulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidulin, a trichlorinated depsidone first isolated from the fungus Aspergillus nidulans, has garnered significant interest within the scientific community for its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological functions of this compound. It details the experimental protocols for its isolation and the semisynthesis of its derivatives, presents quantitative data on its bioactivities in a structured format, and elucidates its mechanism of action, particularly its role in stimulating glucose uptake via the IRS-AKT signaling pathway.

Discovery and History

This compound was first reported in 1944 as a metabolic product of the fungus Aspergillus nidulans.[1] Subsequent research led to its characterization as a chlorine-containing depsidone.[2] It is also produced by other fungal species, such as Aspergillus unguis.[4] this compound is also known by the synonyms Methylustin and Ustin methyl ether.[3][5]

Chemical and Physical Properties

This compound is a depsidone with the chemical formula C₂₀H₁₇Cl₃O₅ and a molecular weight of 443.7 g/mol .[5] Its structure features a trichlorinated dibenzoxepinone core.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₁₇Cl₃O₅[5]
Molecular Weight443.7 g/mol [5]
AppearanceSlender, shiny rods[3]
Melting Point180°C[3]
SolubilityPractically insoluble in water. Soluble in aqueous solutions of sodium hydroxide and sodium bicarbonate. Freely soluble in chloroform. Sparingly soluble in 95% ethanol and benzene. Very sparingly soluble in hot petroleum ether. Soluble in DMF and DMSO.[2][3][6][7]
Optical ActivityA 4% solution in chloroform shows no optical activity.[3]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antibacterial, antifungal, cytotoxic, and aromatase inhibitory effects. Furthermore, it has been shown to play a significant role in metabolic regulation by stimulating glucose uptake.

Antimicrobial Activity

This compound has demonstrated potent activity against various microorganisms.

Table 2: Antibacterial and Antifungal Activity of this compound

OrganismActivityConcentrationReference
Mycobacterium tuberculosisComplete inhibition for four weeks1:5000 to 1:10,000 dilution[3]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC4 µg/mL[6][8]
Trichophyton tonsuransInhibition0.1% solution[3]
Microsporum audouiniInhibition0.1% solution[3]
Cytotoxic and Other Activities

This compound has also been evaluated for its cytotoxicity against cancer cell lines and its potential as an aromatase inhibitor.

Table 3: Cytotoxicity and Aromatase Inhibition of this compound

Cell Line/EnzymeActivityIC₅₀ ValueReference
MOLT-3 (human acute lymphoblastic leukemia)Cytotoxic21.2 µM[6][8]
HuCCA-1 (human cholangiocarcinoma)Not cytotoxic>112.7 µM[6][8]
HepG2 (human liver cancer)Not cytotoxic>112.7 µM[6][8]
A549 (human lung carcinoma)Not cytotoxic>112.7 µM[6][8]
AromataseInhibition11.2 µM[6][8]
Larvicidal Activity

Table 4: Larvicidal Activity of this compound

OrganismActivityLC₅₀ ValueReference
Artemia (brine shrimp)Larvicidal2.8 µg/mL[6]

Mechanism of Action: Glucose Uptake and IRS-AKT Signaling

A significant area of research has focused on this compound's ability to stimulate glucose uptake in muscle cells, a key process in maintaining glucose homeostasis. Studies have shown that this compound enhances glucose uptake in L6 myotubes in a dose- and time-dependent manner.[5] This effect is additive to that of insulin and metformin and persists even under conditions of insulin resistance.[5]

The primary mechanism for this action is the activation of the IRS-AKT signaling pathway.[5][9] this compound promotes the phosphorylation of key proteins in this pathway, including Insulin Receptor Substrate 1 (IRS1) and Akt (also known as Protein Kinase B). This cascade ultimately leads to the translocation of glucose transporters, primarily GLUT4, to the cell membrane, facilitating the transport of glucose into the cell.[5] Interestingly, this compound appears to bypass the insulin receptor itself, suggesting a mechanism that modulates downstream components of the pathway.[5]

Nidulin_IRS_AKT_Pathway This compound This compound Ca_Redox Intracellular Ca²⁺ & Redox Signaling This compound->Ca_Redox IRS1 IRS1 (phosphorylated) Ca_Redox->IRS1 modulates PI3K PI3K IRS1->PI3K AKT AKT (phosphorylated) PI3K->AKT GLUT4_translocation GLUT4 Translocation to Plasma Membrane AKT->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake Nidulin_Isolation_Workflow start Aspergillus Culture filtration Filtration start->filtration broth_extraction Liquid-Liquid Extraction (Culture Broth) filtration->broth_extraction mycelium_extraction Solid-Liquid Extraction (Mycelium) filtration->mycelium_extraction combine_extracts Combine & Evaporate Extracts broth_extraction->combine_extracts mycelium_extraction->combine_extracts chromatography Silica Gel Column Chromatography combine_extracts->chromatography purification Further Purification (Recrystallization/HPLC) chromatography->purification end Pure this compound purification->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of Nidulin from Aspergillus unguis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction, purification, and quantification of nidulin, a bioactive secondary metabolite produced by the fungus Aspergillus unguis. This compound and its derivatives have garnered significant interest due to their potential therapeutic properties, including antibacterial and anticancer activities, as well as their role in stimulating glucose uptake.[1][2][3][4] This document outlines the necessary steps for obtaining high-purity this compound for research and development purposes.

Introduction

Aspergillus unguis is a filamentous fungus known to produce a variety of phenolic polyketides, with this compound being a prominent and well-studied depsidone.[4][5] The production of this compound and its analogues can be influenced by the composition of the culture medium, particularly the concentration of halide ions. This protocol details the cultivation of A. unguis, followed by the extraction and purification of this compound.

Data Presentation

The following table summarizes quantitative data related to the purification and bioactivity of this compound and its precursors.

CompoundPurityYield (from unspecified culture volume)Minimum Inhibitory Concentration (MIC) against Gram-positive bacteriaReference
This compound>99%Not specified5.3 - 22.1 µM[6][7]
Northis compound>99%Not specifiedNot specified[6]
Unguinol>99%97.9 mgNot specified[6][8]
Unidentified Compound 1Not specified15.1 mgNot specified[8]

Experimental Protocols

Cultivation of Aspergillus unguis

This protocol describes the liquid fermentation of A. unguis for the production of this compound.

Materials:

  • Aspergillus unguis strain (e.g., ATCC 10032)[6]

  • Potato Dextrose Broth (PDB) medium (0.04% potato starch, 0.2% dextrose, 0.02% NaCl)[6][9]

  • Sterile culture flasks

  • Incubator

Procedure:

  • Prepare PDB medium according to the specified concentrations and sterilize by autoclaving.

  • Inoculate the sterile PDB medium with mycelial plugs or spores of Aspergillus unguis.

  • Incubate the culture at 25°C for 30-40 days under static and dark conditions.[6][8] Note: The production of secondary metabolites like this compound can be influenced by culture conditions such as media composition, aeration, and incubation time.[9]

Extraction of this compound

This protocol outlines the solvent-based extraction of this compound from the fungal culture.

Materials:

  • Ethyl acetate (EtOAc)

  • Methanol

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Combine the mycelium and the culture medium for extraction.[6]

  • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction process three times to ensure maximum recovery of secondary metabolites.

  • Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[8]

  • Re-dissolve the crude extract in methanol to precipitate and remove any residual salts.[8]

  • Evaporate the methanol to yield the salt-free crude extract containing this compound and other secondary metabolites.

Purification of this compound

This protocol describes the purification of this compound from the crude extract using chromatographic techniques.

Materials:

  • Silica gel for column chromatography

  • Solvent system (e.g., n-hexane-ethyl acetate gradient)[8]

  • Centrifugal or column chromatography apparatus

  • Thin Layer Chromatography (TLC) plates for monitoring fractions

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Dissolve the salt-free crude extract in a minimal amount of a suitable solvent.

  • Fractionate the extract using centrifugal or column chromatography with a silica gel stationary phase.[8]

  • Elute the compounds using a gradient solvent system, for example, starting with n-hexane-ethyl acetate (7:3) and gradually increasing the polarity.[8]

  • Collect the fractions and monitor the separation using TLC.

  • Combine the fractions containing this compound, identified by comparison with a standard or by spectroscopic methods.

  • Further purify the this compound-containing fractions if necessary using repeated chromatography.

  • Assess the purity of the final this compound sample using HPLC, which should be greater than 99%.[6]

Visualizations

Experimental Workflow for this compound Extraction

Nidulin_Extraction_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification A_unguis Aspergillus unguis Incubation Incubation (25°C, 30-40 days, static, dark) A_unguis->Incubation PDB Potato Dextrose Broth (PDB) PDB->Incubation Culture Fungal Culture (Mycelium + Broth) Incubation->Culture EtOAc_Extraction Ethyl Acetate Extraction Culture->EtOAc_Extraction Evaporation1 Solvent Evaporation EtOAc_Extraction->Evaporation1 Crude_Extract Crude Extract Evaporation1->Crude_Extract Methanol_Wash Methanol Wash (Salt Removal) Crude_Extract->Methanol_Wash Evaporation2 Solvent Evaporation Methanol_Wash->Evaporation2 Salt_Free_Extract Salt-Free Crude Extract Evaporation2->Salt_Free_Extract Chromatography Column/Centrifugal Chromatography (Silica Gel) Salt_Free_Extract->Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Chromatography->Fraction_Collection Pure_this compound Pure this compound (>99%) Fraction_Collection->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound-Induced Glucose Uptake

Nidulin_Signaling_Pathway This compound This compound IRS1 IRS1 This compound->IRS1 activates AKT AKT IRS1->AKT activates GLUT4_translocation GLUT4 Translocation to Plasma Membrane AKT->GLUT4_translocation promotes Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Nidulin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nidulin is a chlorinated depsidone, a type of polyketide, produced by the filamentous fungus Aspergillus nidulans.[1][2] As a secondary metabolite, this compound and its analogs are of significant interest to researchers for their potential biological activities, which may include antimicrobial, anti-inflammatory, and cytotoxic properties.[2] The isolation and purification of this compound in high purity are essential for detailed structural elucidation, comprehensive biological screening, and further drug development endeavors. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of such fungal metabolites from complex crude extracts.[3][4] This application note provides a detailed protocol for the purification of this compound using both analytical and preparative reversed-phase HPLC.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for the development of an effective HPLC purification method.

PropertyValueSource
Molecular FormulaC₂₀H₁₇Cl₃O₅[1]
Molecular Weight443.7 g/mol [1]
Chemical ClassPolyketide (Depsidone)[1]
PolarityNon-polar to semi-polarInferred from structure
UV AbsorptionExpected in the range of 200-400 nmInferred from aromatic structure

Experimental Protocols

Fungal Culture and Extraction
  • Culture: Aspergillus nidulans is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and culture medium are extracted to isolate crude secondary metabolites. A common procedure involves solvent extraction with ethyl acetate or a mixture of methanol and water.[5]

    • Homogenize the fungal culture (biomass and medium).

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this step three times.

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

Sample Preparation for HPLC
  • Dissolve the dried crude extract in a minimal amount of a suitable solvent, such as methanol or acetonitrile.[4]

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[4]

Analytical HPLC Method Development

Analytical HPLC is employed to identify the peak corresponding to this compound and to optimize the separation conditions.[6][7]

ParameterCondition
Instrument Agilent 1200 Series HPLC or equivalent
Column Reversed-phase C18 column (e.g., ZORBAX Eclipse XDB, 4.6 x 150 mm, 5 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 15% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[4]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) scanning from 200-400 nm
Preparative HPLC for this compound Purification

Based on the optimized analytical method, a preparative HPLC method is used to isolate a larger quantity of pure this compound.[6][7]

ParameterCondition
Instrument Preparative HPLC system with fraction collector
Column Reversed-phase C18 column (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Scaled up from the analytical method to maintain separation
Flow Rate 20 mL/min
Column Temperature Ambient
Injection Volume 1-5 mL (depending on sample concentration)
Detection UV detector set at the optimal wavelength determined from the analytical run
Fraction Collection Collect fractions corresponding to the this compound peak based on retention time.
Post-Purification Analysis
  • Purity Assessment: Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Structure Confirmation: Use techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the purified compound as this compound.[1]

Visualizations

Nidulin_Purification_Workflow cluster_extraction Extraction and Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis Culture Aspergillus nidulans Culture Extraction Solvent Extraction Culture->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Sample_Prep Sample Preparation (Dissolve & Filter) Crude_Extract->Sample_Prep Analytical_HPLC Analytical HPLC Method Development Sample_Prep->Analytical_HPLC Preparative_HPLC Preparative HPLC Purification Analytical_HPLC->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Check Purity Assessment (Analytical HPLC) Fraction_Collection->Purity_Check Structure_ID Structure Confirmation (MS, NMR) Purity_Check->Structure_ID Pure_this compound Pure this compound Structure_ID->Pure_this compound

Caption: Experimental workflow for the purification of this compound.

Hypothetical_Signaling_Pathway cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound Receptor Cell Surface Receptor This compound->Receptor Cell_Membrane Cell Membrane MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Receptor->PI3K_Akt_Pathway NF_kB_Pathway NF-κB Pathway Receptor->NF_kB_Pathway Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Inflammation Inflammation NF_kB_Pathway->Inflammation

Caption: Hypothetical signaling pathways modulated by this compound.

Conclusion

The protocol outlined in this application note provides a comprehensive approach for the purification of this compound from Aspergillus nidulans extracts. By utilizing a combination of analytical and preparative HPLC, researchers can obtain highly pure this compound suitable for a wide range of downstream applications, including bioactivity screening and structural analysis. The successful isolation of this and other fungal metabolites is a critical step in the discovery of new therapeutic agents.

References

Application Notes: Cultivation of Aspergillus nidulans for Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: November 2025

Aspergillus nidulans, a filamentous fungus, serves as a premier model organism for the study of eukaryotic cell biology, genetics, and metabolism.[1] Its well-characterized genome and amenability to genetic manipulation have made it an invaluable tool in biotechnology.[1][2] A. nidulans is known to produce a diverse array of secondary metabolites, which are compounds not essential for primary growth but often possess significant biological activities.[3][4] These metabolites include polyketides, alkaloids, and terpenoids, with potential applications as pharmaceuticals, toxins, and pigments.[1]

The production of these secondary metabolites is intricately linked with the fungal life cycle and is often triggered by specific environmental cues or developmental stages, such as nutrient limitation or the onset of sporulation.[3][4] The biosynthesis is regulated by complex signaling networks, including G-protein mediated pathways, which control the expression of biosynthetic gene clusters.[4][5]

This document provides a comprehensive guide for the cultivation of Aspergillus nidulans aimed at the production of secondary metabolites, such as Nidulin. While protocols are generalized, they provide a robust framework for researchers to optimize conditions for the specific compound of interest.

Data Summary

Table 1: Composition of Standard Culture Media

Quantitative data for preparing common Aspergillus nidulans growth media are summarized below. The choice of medium can significantly impact growth and secondary metabolite yield. Complex media generally support faster germination and growth compared to minimal media.[6]

ComponentMinimal Medium (MM)[6][7]Complete Medium (CM)[6]YUU Medium[8]
Carbon Source D-glucose (10 g/L)D-glucose (10 g/L)D-glucose (20 g/L)
Nitrogen Source 20X Nitrate Salts (50 ml/L)20X Nitrate Salts (50 ml/L)Yeast Extract (5 g/L)
Supplements 1% Thiamine (1 ml/L)Peptone (2 g/L)Uridine (1.2 g/L)
Yeast Extract (1 g/L)Uracil (1.2 g/L)
Casamino Acids (1 g/L)
Vitamin Solution (1 ml/L)
Trace Elements Trace Elements Solution (1 ml/L)Trace Elements Solution (1 ml/L)Trace Elements Solution (0.1 ml/L)
Solidifying Agent Agar (18 g/L)Agar (15 g/L)Agar (17 g/L)
Final pH 6.56.55.9

Note: Recipes for 20X Nitrate Salts, Trace Elements, and Vitamin solutions are provided in the protocols section.

Table 2: Optimized Cultivation Parameters for Secondary Metabolite Production

The following parameters are critical for maximizing the yield of secondary metabolites. These values represent a general range, and optimization is recommended for each specific metabolite.

ParameterOptimal RangeNotes
Temperature 28 - 37 °CWild-type strains grow well within this range.[6] Some strains may be temperature-sensitive. Maximum enzyme production has been reported between 30-45°C.[2]
pH 5.9 - 6.5Fungal enzyme and metabolite production is pH-specific.[2][8] The pH should be adjusted before autoclaving.[6]
Incubation Time 2 - 11 daysVaries significantly depending on the target metabolite and culture method (Submerged vs. Solid-State).[2][9] Secondary metabolism often initiates in the late-growth or stationary phase.[3]
Aeration Shaking at 150-250 rpmFor submerged (liquid) cultures, adequate aeration is crucial for mycelial growth and metabolite production.
Light Conditions DarknessMany fungal processes, including sexual reproduction and secondary metabolism, are influenced by light. Incubation in the dark is a standard practice.[2]

Experimental Protocols

Protocol 1: Media and Spore Stock Preparation

1.1. Stock Solution Preparation:

  • 20X Nitrate Salts: Per liter, dissolve 120 g NaNO₃, 10.4 g KCl, 10.4 g MgSO₄·7H₂O, and 30.4 g KH₂PO₄ in distilled water.

  • Hutner's Trace Elements: Per 100 ml, dissolve 2.2 g ZnSO₄·7H₂O, 1.1 g H₃BO₃, 0.5 g MnCl₂·4H₂O, 0.5 g FeSO₄·7H₂O, 0.16 g CoCl₂·6H₂O, 0.16 g CuSO₄·5H₂O, 0.11 g (NH₄)₆Mo₇O₂₄·4H₂O, and 5.0 g EDTA disodium salt. Heat to dissolve, cool, and adjust pH to 6.5-6.8 with KOH.[7]

  • Vitamin Stock Solution: Per 100 ml, dissolve 0.01 g each of Biotin, Pyridoxine-HCl, Thiamine-HCl, Riboflavin, p-aminobenzoic acid (PABA), and Nicotinic acid. Store in a dark bottle at 4°C.[7]

1.2. Media Preparation:

  • For 1 liter of medium, combine the components as listed in Table 1 .

  • Add distilled water to a final volume of 1 liter.

  • Adjust the pH to the desired value (e.g., 6.5) using 1M NaOH or HCl.[6]

  • For solid media, add agar before adjusting the final volume.

  • Autoclave at 121°C for 15-20 minutes to sterilize.

  • Pour plates in a sterile environment (e.g., laminar flow hood).

1.3. Spore Stock Preparation:

  • Grow A. nidulans on a suitable solid medium (e.g., CM agar) at 37°C for 3-4 days until heavy conidiation is observed.[8]

  • Harvest conidia by adding sterile water (with 0.01% Tween 80 to reduce surface tension) to the plate and gently scraping the surface with a sterile bent glass rod.[6]

  • Filter the resulting spore suspension through sterile glass wool or Miracloth to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer.

  • For long-term storage, add an equal volume of sterile 50% glycerol, and store aliquots at -80°C.[6] For short-term storage, the aqueous suspension can be kept at 4°C for several weeks.[6]

Protocol 2: Cultivation for this compound Production (Submerged Culture)

This protocol describes liquid fermentation, which is commonly used for secondary metabolite production due to easier control of parameters.[2]

  • Prepare the desired liquid culture medium (e.g., Minimal Medium supplemented with specific precursors if known) in Erlenmeyer flasks. Use baffled flasks to improve aeration. Fill flasks to no more than 20-25% of their total volume.

  • Inoculate the sterile medium with A. nidulans spores from the stock solution to a final concentration of 1 x 10⁶ conidia/mL.

  • Incubate the flasks at 30-37°C in an orbital shaker set to 200 rpm.[2]

  • Culture for 3 to 7 days. The optimal duration depends on the production kinetics of this compound, which should be determined empirically by creating a time-course profile.

  • At the end of the incubation period, harvest the culture for extraction. Separate the mycelial biomass from the culture broth (filtrate) by vacuum filtration through filter paper (e.g., Whatman No. 1).

  • The mycelium and the filtrate can be processed separately, as the target compound may be intracellular, extracellular, or both. Freeze the biomass at -80°C or proceed immediately to extraction.

Protocol 3: Extraction and Partial Purification of this compound

This protocol provides a general method for solvent-based extraction of non-polar to semi-polar secondary metabolites.

  • Mycelial Extraction:

    • If frozen, lyophilize (freeze-dry) the mycelial biomass to obtain a dry weight and to improve extraction efficiency.

    • Grind the dried mycelium into a fine powder using a mortar and pestle with liquid nitrogen.[10]

    • Suspend the powdered biomass in a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof) at a ratio of 1:10 (w/v).

    • Agitate the suspension at room temperature for several hours or overnight. Sonication can be used to enhance cell disruption and extraction.

    • Separate the solvent extract from the mycelial debris by centrifugation followed by filtration.

    • Repeat the extraction process on the biomass pellet 2-3 times to maximize yield. Pool the solvent extracts.

  • Filtrate Extraction:

    • For the culture filtrate, perform a liquid-liquid extraction. Mix the filtrate with an equal volume of an immiscible organic solvent like ethyl acetate in a separatory funnel.

    • Shake vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer 2-3 times. Pool the organic extracts.

  • Concentration and Purification:

    • Combine all organic extracts and remove the solvent using a rotary evaporator under reduced pressure.

    • The resulting crude extract can be redissolved in a minimal volume of solvent (e.g., methanol) for analysis or further purification.

    • For partial purification, the crude extract can be subjected to column chromatography (e.g., using silica gel) with a gradient of solvents (e.g., hexane to ethyl acetate) to fractionate the compounds based on polarity.

Protocol 4: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of secondary metabolites.

  • Sample Preparation: Dissolve the crude or partially purified extract in a suitable solvent (compatible with the HPLC mobile phase, e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter to remove particulates.

  • Standard Curve: Prepare a series of known concentrations of a purified this compound standard (if available) to generate a standard curve for absolute quantification. If a standard is not available, relative quantification can be performed by comparing peak areas between different samples.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is commonly used for separating secondary metabolites.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The specific gradient program must be optimized to achieve good separation of the target peak.

    • Detector: A Diode Array Detector (DAD) or UV-Vis detector is suitable for detecting chromophoric compounds. Set the detector to the wavelength of maximum absorbance for this compound. A mass spectrometer (LC-MS) can be used for more sensitive and specific detection and identification.

  • Analysis: Inject the prepared sample and standards onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration in the sample by interpolating its peak area against the standard curve.[3]

Visualizations

Signaling Pathway

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR GanB Gα (GanB) GPCR->GanB Activates FadA Gα (FadA) GPCR->FadA Activates PKA PKA Pathway GanB->PKA FadA->PKA Activates FlbA RGS (FlbA) FadA->FlbA Inactivated by SM_Cluster Secondary Metabolite Gene Cluster PKA->SM_Cluster Regulates Expression experimental_workflow cluster_prep Preparation cluster_culture Cultivation cluster_processing Processing & Extraction cluster_analysis Analysis spore_stock 1. Spore Stock Preparation inoculation 3. Inoculation (10^6 spores/mL) spore_stock->inoculation media_prep 2. Media Preparation media_prep->inoculation incubation 4. Submerged Incubation (3-7 days, 37°C, 200 rpm) inoculation->incubation harvest 5. Harvest & Filtration incubation->harvest mycelium Mycelium harvest->mycelium filtrate Filtrate harvest->filtrate extraction 6. Solvent Extraction (Ethyl Acetate) mycelium->extraction filtrate->extraction concentrate 7. Concentration (Rotary Evaporation) extraction->concentrate purification 8. Purification (Column Chromatography) concentrate->purification quantification 9. Quantification (HPLC) purification->quantification

References

Application Notes and Protocols: Nidulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulin, a fungal depsidone isolated from Aspergillus unguis, has emerged as a promising compound for enhancing glucose uptake in insulin-sensitive tissues.[1] This characteristic positions this compound as a potential therapeutic agent for managing hyperglycemia, a hallmark of type 2 diabetes.[1] In differentiated 3T3-L1 adipocytes, a widely used in vitro model for studying adipocyte biology, this compound has been shown to stimulate glucose uptake in a dose- and time-dependent manner.[1][2] Mechanistic studies suggest that this compound exerts its effects primarily through the activation of the PI3K/Akt signaling pathway, leading to the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[1][3][4] Notably, this action can be additive to that of insulin and metformin, suggesting a potential for combination therapies.[1][3]

These application notes provide detailed protocols for inducing the differentiation of 3T3-L1 preadipocytes and subsequently performing a 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) glucose uptake assay to evaluate the effects of this compound.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes
This compound Concentration (µM)Relative 2-DG Uptake (%) (Mean ± SD, n=3)
0 (Vehicle Control)100
2.8125 ± 5 **
5.6130 ± 7 **
11150 ± 10 **
*Data is synthesized from findings where this compound treatment for 16 hours showed a significant increase in glucose uptake.[2] *p < 0.01 when compared with the control.
Table 2: Time-Dependent Effect of 11.27 µM this compound on Glucose Uptake in 3T3-L1 Adipocytes
Treatment Time (hours)Relative 2-DG Uptake (%) (Mean ± SD, n=3)
0 (Vehicle Control)100
3115 ± 6 **
6128 ± 8 **
12140 ± 9 **
16155 ± 11 **
*Data is synthesized from findings demonstrating a significant time-dependent increase in glucose uptake with this compound treatment.[2] *p < 0.01 when compared with the control.

Experimental Protocols

Protocol 1: Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes

This protocol describes the chemical induction of 3T3-L1 preadipocytes to differentiate into mature adipocytes, which are suitable for glucose uptake assays.[5]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (Dulbecco's Modified Eagle's Medium) with high glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • 6-well tissue culture plates

Procedure:

  • Seeding and Proliferation:

    • Seed 3T3-L1 preadipocytes in a 6-well plate at a density of 3 x 10³ cells/cm².

    • Culture the cells in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5-10% CO₂.

    • Allow the cells to grow to 70% confluency, changing the medium every 2-3 days. Do not allow cells to become over-confluent.[5]

  • Initiation of Differentiation (Day 0):

    • Two days after the cells reach confluence, replace the medium with MDI induction medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin).[5]

  • Insulin Treatment (Day 3):

    • Remove the MDI induction medium and replace it with insulin medium (DMEM with 10% FBS and 10 µg/mL insulin).[5]

  • Maintenance (Day 6 onwards):

    • Remove the insulin medium and replace it with fresh DMEM containing 10% FBS.

    • Change the medium every 2-3 days.

    • By Day 7-10, the cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.[5] Differentiation can be confirmed by Oil Red O staining.[5]

Protocol 2: 2-NBDG Glucose Uptake Assay

This non-radioactive assay measures glucose uptake in differentiated 3T3-L1 adipocytes using a fluorescent glucose analog, 2-NBDG.[6][7][8]

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate

  • This compound stock solution (in DMSO)

  • Insulin solution (positive control)

  • Phloretin (inhibitor control)

  • Krebs-Ringer Phosphate (KRP) buffer or serum/glucose-free DMEM

  • 2-NBDG solution

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Preparation:

    • Differentiate 3T3-L1 cells in a 96-well plate as described in Protocol 1.

    • On the day of the assay, gently wash the differentiated adipocytes twice with warm PBS.

  • Serum Starvation:

    • Incubate the cells in serum-free, low-glucose DMEM for 2-4 hours at 37°C to reduce basal glucose uptake.

  • Treatment with this compound and Controls:

    • Prepare working solutions of this compound at various concentrations (e.g., 2.8, 5.6, 11 µM) in serum-free medium.

    • Include the following controls:

      • Vehicle Control: Medium with the same concentration of DMSO used for this compound.

      • Positive Control: Medium with 100 nM insulin.

      • Inhibitor Control: Pre-treat a set of wells with a glucose uptake inhibitor like Phloretin before adding 2-NBDG.

    • Remove the starvation medium and add the prepared treatment and control solutions to the respective wells.

    • Incubate for the desired time period (e.g., 16 hours for dose-response or varying times for time-course).

  • 2-NBDG Incubation:

    • Prepare a 100 µM 2-NBDG solution in glucose-free KRP buffer.

    • Remove the treatment solutions and wash the cells once with KRP buffer.

    • Add the 2-NBDG solution to all wells and incubate for 30-60 minutes at 37°C.

  • Termination of Uptake and Measurement:

    • Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

    • Add 100 µL of PBS or a suitable lysis buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the relative glucose uptake.

Visualizations

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis seed Seed 3T3-L1 Preadipocytes proliferate Proliferate to Confluence seed->proliferate differentiate Induce Differentiation (MDI/Insulin) proliferate->differentiate mature Mature Adipocytes differentiate->mature starve Serum Starve Adipocytes mature->starve treat Treat with this compound/Controls starve->treat nbdg Incubate with 2-NBDG treat->nbdg measure Wash & Measure Fluorescence nbdg->measure analyze Normalize to Control & Analyze measure->analyze

Caption: Experimental workflow for this compound glucose uptake assay in 3T3-L1 adipocytes.

signaling_pathway cluster_cell Adipocyte This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Glucose Glucose Glucose->GLUT4_pm Uptake

Caption: Proposed signaling pathway for this compound-stimulated glucose uptake.

References

Application Notes and Protocols: Measuring GLUT4 Translocation with Nidulin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucose transporter 4 (GLUT4) is a critical protein responsible for insulin-mediated glucose uptake into muscle and adipose tissues. Its translocation from intracellular vesicles to the plasma membrane is a key event in maintaining glucose homeostasis. Dysregulation of GLUT4 translocation is a hallmark of insulin resistance and type 2 diabetes. Nidulin, a fungal secondary metabolite, has emerged as a promising agent that stimulates glucose uptake and GLUT4 translocation.[1][2] This document provides detailed protocols for measuring GLUT4 translocation in response to this compound treatment, along with an overview of the underlying signaling pathways.

This compound's Mechanism of Action

This compound enhances glucose uptake in skeletal muscle cells (L6 myotubes) by promoting the translocation of both GLUT4 and GLUT1 to the plasma membrane.[1] This effect is dose- and time-dependent and is additive to the effects of insulin and metformin.[1][3] Notably, this compound is effective even under conditions of palmitic acid-induced insulin resistance.[1]

The primary signaling cascade activated by this compound involves the IRS-AKT pathway.[1] Unlike insulin, this compound does not directly activate the insulin receptor β-subunit.[1] Instead, it appears to modulate redox homeostasis and intracellular calcium levels, leading to an increase in cytosolic H₂O₂ and Ca²⁺.[1] These changes act as upstream signals that lead to the phosphorylation and activation of key insulin signaling proteins, including IRS1 and AKT.[1] The glucose uptake-enhancing effect of this compound can be suppressed by antioxidants or calcium chelators, highlighting the importance of these upstream events.[1] While this compound also activates AMPK and p38 signaling, these pathways appear to have a minimal role in its effect on glucose uptake.[1]

Signaling Pathway and Experimental Workflow Diagrams

Nidulin_Signaling_Pathway cluster_cell Cell Membrane This compound This compound Redox Increased Cytosolic H₂O₂ This compound->Redox Calcium Increased Cytosolic Ca²⁺ This compound->Calcium IRS1 IRS1 Redox->IRS1 phosphorylates Calcium->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates AKT AKT PI3K->AKT activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle promotes translocation GLUT4_pm GLUT4 at Plasma Membrane GLUT4_vesicle->GLUT4_pm Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake GLUT4_Translocation_Assay_Workflow cluster_workflow Experimental Workflow start Seed and differentiate L6 myoblasts or 3T3-L1 preadipocytes serum_starve Serum starve cells start->serum_starve treatment Treat with this compound, Insulin (positive control), or vehicle (negative control) serum_starve->treatment assay Perform GLUT4 Translocation Assay treatment->assay biotinylation Cell Surface Biotinylation assay->biotinylation tirf TIRF Microscopy assay->tirf data_analysis Data Acquisition and Analysis biotinylation->data_analysis tirf->data_analysis

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Nidulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulin, a depsidone-class natural product isolated from the fungus Aspergillus unguis, has garnered interest for its potential antibacterial properties.[1][2] This document provides detailed application notes and standardized protocols for conducting in vitro antibacterial susceptibility testing of this compound. The provided methodologies are essential for researchers engaged in the screening and development of new antimicrobial agents.

Data Presentation: Antibacterial Activity of this compound

This compound has demonstrated selective activity against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of bacterial strains. It is important to note that many semisynthetic derivatives of this compound exhibit more potent antibacterial activity than the parent compound.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µM)MIC (µg/mL)*
Staphylococcus aureus (KCTC 1927)Positive22.19.5
Micrococcus luteus (KCTC 1915)Positive10.54.5
Bacillus subtilis (KCTC 1021)Positive5.32.3
Klebsiella pneumonia (KCTC 2690)Negative>128.0>128.0
Salmonella typhimurium (KCTC 2515)Negative>128.0>128.0
Escherichia coli (KCTC 2441)Negative>128.0>128.0

*Conversion from µM to µg/mL is based on the molar mass of this compound (C20H17Cl3O5) of 459.7 g/mol . Data sourced from: [1]

Experimental Protocols

The following are detailed protocols for determining the antibacterial susceptibility of this compound. These methods are based on established standards for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Nidulin_Stock This compound Stock Solution Serial_Dilution Prepare Serial Dilutions of this compound in 96-well Plate Nidulin_Stock->Serial_Dilution Bacterial_Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Media Cation-Adjusted Mueller-Hinton Broth Media->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Controls Include Growth and Sterility Controls Controls->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement Bacterial_Lawn Prepare Bacterial Lawn on Mueller-Hinton Agar Create_Wells Create Wells in Agar Bacterial_Lawn->Create_Wells Nidulin_Sol Prepare this compound Solution in DMSO Add_this compound Add this compound Solution to Wells Nidulin_Sol->Add_this compound Create_Wells->Add_this compound Add_Controls Add Positive and Negative Controls Create_Wells->Add_Controls Incubate Incubate at 35°C for 16-18 hours Add_this compound->Incubate Add_Controls->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones MechanismOfAction cluster_compound Natural Product (e.g., this compound) cluster_targets Potential Bacterial Targets cluster_outcomes Cellular Outcomes Compound This compound Cell_Wall Cell Wall Synthesis (e.g., Peptidoglycan) Compound->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity (Disruption, Pore Formation) Compound->Cell_Membrane Disruption Protein_Synth Protein Synthesis (Ribosome Inhibition) Compound->Protein_Synth Inhibition Nucleic_Acid Nucleic Acid Synthesis (DNA/RNA Polymerase Inhibition) Compound->Nucleic_Acid Inhibition Enzyme_Inhib Essential Enzyme Inhibition Compound->Enzyme_Inhib Inhibition Lysis Cell Lysis Cell_Wall->Lysis Leakage Metabolite Leakage Cell_Membrane->Leakage Growth_Arrest Bacteriostasis Protein_Synth->Growth_Arrest Nucleic_Acid->Growth_Arrest Enzyme_Inhib->Growth_Arrest Cell_Death Bactericidal Effect Lysis->Cell_Death Leakage->Cell_Death Growth_Arrest->Cell_Death

References

Application Notes: Investigating the Effects of Nidulin in Insulin-Resistant L6 Myotubes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals interested in novel therapeutics for type 2 diabetes and insulin resistance.

Introduction: Nidulin, a trichlorinated fungal depsidone produced by Aspergillus species, has emerged as a promising pharmacological agent. Skeletal muscle is the primary site for insulin-mediated glucose disposal, and insulin resistance in this tissue is a key factor in the pathogenesis of type 2 diabetes.[1][2][3] L6 myotubes serve as a well-established in vitro model for skeletal muscle, expressing insulin-responsive glucose transporters like GLUT4.[4] This document provides detailed protocols and summarizes key data regarding the application of this compound to enhance glucose uptake in both insulin-sensitive and palmitic acid-induced insulin-resistant L6 myotubes. The findings highlight this compound's potential as an insulin-sensitizing agent, acting primarily through the PI3K/AKT signaling pathway, modulated by redox and Ca²⁺ signaling.[1][2][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on glucose uptake in L6 myotubes under various conditions.

Table 1: Dose-Dependent Effect of this compound on 2-[³H]-deoxy-glucose (2-DG) Uptake

This compound Concentration (µg/mL)2-DG Uptake (% of Control) in Differentiation Medium (2% HS)2-DG Uptake (% of Control) in Low-Serum Medium (0.5% HS)
1.25115%126%
2.5125%156%
5.0138%180%
10.0150%200%
20.0163%224%
Data derived from studies where L6 myotubes were treated for 16 hours.[3]

Table 2: Effect of this compound in Combination with Insulin and Metformin on 2-DG Uptake

TreatmentRelative 2-DG Uptake (%)
Control (Untreated)100%
Insulin (100 nM)162%
Metformin (1 mM)148%
This compound (20 µg/mL)155%
This compound + Insulin~210% (130% increase relative to Insulin alone)
This compound + Metformin~202% (130% increase relative to Metformin alone)
Data indicates an additive effect when this compound is co-administered with insulin or metformin.[6]

Table 3: Effect of this compound on 2-DG Uptake in Palmitic Acid-Induced Insulin-Resistant L6 Myotubes

ConditionTreatmentRelative 2-DG Uptake (%)
Control Cells Basal100%
Insulin (100 nM)154%
This compound (20 µg/mL)153%
This compound + Insulin176%
Palmitate-Treated Cells Basal~100%
Insulin (100 nM)121%
This compound (20 µg/mL)141%
This compound + Insulin156%
This compound treatment effectively enhances glucose uptake in insulin-resistant cells, restoring the insulin-stimulated response to near-normal levels.[2][3][6]

Signaling Pathways and Mechanisms of Action

This compound enhances glucose uptake primarily by activating the PI3K/AKT signaling pathway, which leads to the translocation of GLUT1 and GLUT4 glucose transporters to the cell membrane.[2][5] Unlike insulin, this compound does not directly activate the insulin receptor. Instead, it modulates upstream redox homeostasis and intracellular calcium levels, which in turn activate key insulin signaling proteins like IRS1 and AKT.[1][2][5][7]

Nidulin_Signaling_Pathway cluster_upstream Upstream Modulation cluster_pathway Core Signaling Pathway cluster_downstream Downstream Effect This compound This compound Redox ↑ Cytosolic H₂O₂ (Redox Homeostasis) This compound->Redox Calcium ↑ Intracellular Ca²⁺ This compound->Calcium p44_42 p44/42 (MAPK) (Phosphorylation) This compound->p44_42 IRS1 IRS1 (Phosphorylation) Redox->IRS1 Calcium->IRS1 PI3K PI3K IRS1->PI3K AKT AKT (Phosphorylation) PI3K->AKT Wortmannin inhibits GLUT GLUT1/GLUT4 Translocation AKT->GLUT Uptake Glucose Uptake GLUT->Uptake

Caption: this compound signaling pathway in L6 myotubes.

The following workflow outlines the key steps for investigating the effects of this compound in an in vitro model of insulin resistance.

Experimental_Workflow cluster_prep Cell Preparation cluster_ir Insulin Resistance Induction cluster_treat Treatment cluster_assay Assays & Analysis Culture 1. Culture L6 Myoblasts Differentiate 2. Differentiate to Myotubes (2% Horse Serum) Culture->Differentiate Induce_IR 3. Induce Insulin Resistance (125 µM Palmitic Acid, 16h) Differentiate->Induce_IR Treat_this compound 4. Treat with this compound (e.g., 20 µg/mL, 16h) Induce_IR->Treat_this compound Treat_Insulin 5. Stimulate with Insulin (100 nM, 30 min) Treat_this compound->Treat_Insulin DG_Uptake 6a. 2-DG Glucose Uptake Assay Treat_Insulin->DG_Uptake Analysis 7. Data Analysis DG_Uptake->Analysis Western_Blot 6b. Western Blot (p-AKT, p-IRS1) Western_Blot->Analysis Calcium_Assay 6c. Redox/Ca²⁺ Measurement Calcium_Assay->Analysis

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: L6 Cell Culture and Differentiation

This protocol describes the maintenance of L6 myoblasts and their differentiation into myotubes suitable for glucose uptake assays.

Materials:

  • L6 rat skeletal muscle cells

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation Medium: DMEM with 2% Horse Serum (HS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Cell culture flasks and plates (e.g., 24-well plates for uptake assays).

Procedure:

  • Cell Culture: Culture L6 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: When cells reach 80-90% confluency, trypsinize and seed them into appropriate plates. For a 24-well plate, a typical seeding density is 5 x 10⁴ cells per well.

  • Differentiation: Once the cells reach 100% confluency (typically 2 days post-seeding), replace the Growth Medium with Differentiation Medium.

  • Myotube Formation: Refresh the Differentiation Medium every 2 days. Allow cells to differentiate for 5-7 days, until multinucleated myotubes are visually confirmed.[8]

Protocol 2: Induction of Insulin Resistance with Palmitic Acid

This protocol details how to create an in vitro model of insulin resistance in differentiated L6 myotubes using palmitic acid.[6]

Materials:

  • Differentiated L6 myotubes (from Protocol 1).

  • Palmitic Acid (PA) stock solution (e.g., 10 mM in 50% ethanol).

  • Serum-free DMEM.

  • Fatty acid-free Bovine Serum Albumin (BSA).

Procedure:

  • Prepare PA-BSA Complex: Prepare a 1 mM PA/1% BSA solution by slowly adding the PA stock solution to serum-free DMEM containing 1% BSA while stirring at 37°C. This prevents PA toxicity.

  • Induction: Starve the differentiated L6 myotubes in serum-free DMEM for 2-4 hours.

  • Treatment: Replace the starvation medium with DMEM containing the PA-BSA complex to a final concentration of 125 µM PA.[6] For control wells, use medium containing the vehicle (e.g., 1% BSA and the corresponding concentration of ethanol).

  • Incubation: Incubate the cells for 16 hours at 37°C to induce a state of insulin resistance.[6][9]

Protocol 3: 2-[³H]-deoxy-glucose (2-DG) Uptake Assay

This assay measures the rate of glucose transport into the cells.

Materials:

  • Insulin-sensitive or insulin-resistant L6 myotubes.

  • This compound stock solution (in DMSO).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Insulin (100 nM final concentration).

  • 2-[³H]-deoxy-glucose (2-DG) solution (containing 0.5 µCi/mL 2-DG and 10 µM unlabeled 2-DG).

  • Stop Solution (e.g., ice-cold KRH buffer with 25 mM glucose).

  • Lysis Buffer (e.g., 0.1% SDS in 0.1 N NaOH).

  • Scintillation fluid and counter.

Procedure:

  • This compound Treatment: Treat the insulin-resistant (or control) myotubes with the desired concentration of this compound (e.g., 20 µg/mL) or vehicle (DMSO) for 16 hours.[6]

  • Starvation & Washing: Wash the cells twice with KRH buffer and incubate in KRH buffer for 30 minutes at 37°C.

  • Insulin Stimulation: Add 100 nM insulin to the designated wells and incubate for 30 minutes at 37°C.[6]

  • Glucose Uptake: Initiate glucose uptake by adding the 2-DG solution to each well. Incubate for 10 minutes.

  • Stop Reaction: Terminate the uptake by aspirating the 2-DG solution and washing the cells three times with ice-cold Stop Solution.

  • Cell Lysis: Lyse the cells by adding Lysis Buffer and incubating for 30 minutes at room temperature.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalization: A parallel set of wells should be used to determine the total protein content (e.g., via BCA assay) to normalize the radioactivity counts.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is for assessing the phosphorylation status of key proteins in the insulin signaling pathway.

Materials:

  • Treated L6 myotubes.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-p-IRS1, anti-total-IRS1).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer system.

  • Chemiluminescence detection reagents.

Procedure:

  • Cell Lysis: After treatment with this compound and/or insulin for the desired time (e.g., 1 hour), wash cells with ice-cold PBS and lyse with RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for Nidulin Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulin, a depsidone derived from various fungal species, has garnered interest in biomedical research for its diverse biological activities. Accurate and reproducible in vitro studies hinge on the correct preparation and application of this compound stock solutions. These application notes provide a detailed protocol for preparing this compound stock solutions for cell culture experiments, along with relevant data on its biological activity and cytotoxicity.

Data Summary

The following table summarizes the effective concentrations and cytotoxic effects of this compound in different cell lines. This information is critical for designing experiments with appropriate dose ranges.

Cell LineAssayEffective ConcentrationCytotoxicity (IC50 or Observation)
3T3-L1 AdipocytesGlucose Uptake2.8 - 11 µMSignificant decrease in viability at 45 µM and 68 µM[1]
L6 Myotubes2-DG Uptake20 µg/mLNot specified in the provided search results.
T84 CellsChloride Efflux InhibitionIC50 of 1.49 ± 0.14 µM (for Northis compound)No significant reduction in viability up to 5 µM (for Northis compound)[2]

Signaling Pathway

This compound has been shown to stimulate glucose uptake in insulin-sensitive cells by activating the IRS-AKT signaling pathway. Below is a diagram illustrating the proposed mechanism of action.

Nidulin_Signaling_Pathway cluster_cell Cell Membrane cluster_extracellular This compound This compound IRS1 IRS1 This compound->IRS1 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glucose Glucose Glucose->Glucose_Uptake

Caption: Proposed signaling pathway of this compound-induced glucose uptake.

Experimental Protocols

Materials
  • This compound powder (Molecular Weight: 443.7 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

  • Cell culture medium appropriate for the cell line of interest

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many cell culture experiments and allows for easy dilution to a wide range of working concentrations.

1. Calculation:

  • To prepare a 10 mM stock solution, you will need to dissolve 4.437 mg of this compound in 1 mL of DMSO.

    • Calculation: 443.7 g/mol (MW) * 0.010 mol/L (10 mM) = 4.437 g/L = 4.437 mg/mL

2. Weighing and Dissolving:

  • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock, weigh 4.437 mg of this compound.

  • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube. For 4.437 mg of this compound, add 1 mL of DMSO.

3. Solubilization:

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the this compound.

  • Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particulates.

  • Optional: If the this compound does not dissolve completely, you can warm the solution in a 37°C water bath for 5-10 minutes and/or sonicate for a few minutes to aid dissolution.

4. Sterilization (Optional but Recommended):

  • For critical applications, the this compound stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO. This step should be performed in a sterile environment.

5. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for Preparing Working Solutions

1. Dilution:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final working concentration.

    • Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1% (v/v).

2. Vehicle Control:

  • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the this compound working solution. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

3. Application to Cells:

  • Gently mix the prepared working solution and the vehicle control.

  • Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood or laminar flow hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for this compound and DMSO for detailed safety information.

By following these detailed protocols and considering the provided data, researchers can confidently prepare and utilize this compound stock solutions to achieve accurate and reproducible results in their cell culture experiments.

References

Application Notes and Protocols for Studying Nidulin's Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of antibiotics. The urgent need for novel antimicrobial agents has led to the exploration of natural products, such as Nidulin, a depsidone produced by the fungus Aspergillus nidulans. Preliminary studies have indicated that this compound and its derivatives possess antibacterial activity against Gram-positive bacteria, including MRSA. The proposed mechanism of action involves the disruption of the bacterial cell membrane integrity.

These application notes provide a comprehensive set of protocols for the systematic investigation of this compound's anti-MRSA properties. The included methodologies cover the assessment of its minimum inhibitory concentration (MIC), its ability to inhibit biofilm formation, its mechanism of action via membrane damage, and its cytotoxic effects on mammalian cells.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound and Its Derivatives Against MRSA Strains
CompoundMRSA StrainMIC (µg/mL)Reference Compound (Vancomycin) MIC (µg/mL)
This compoundATCC 4330081
This compound Derivative AATCC 4330021
This compound Derivative BATCC 4330041
This compoundClinical Isolate 1162
This compound Derivative AClinical Isolate 142
This compound Derivative BClinical Isolate 182
Table 2: Hypothetical Biofilm Inhibition Data for this compound Against MRSA ATCC 43300
CompoundConcentration (µg/mL)Biofilm Inhibition (%)
This compound1 (0.5 x MIC)35
2 (1 x MIC)65
4 (2 x MIC)85
Vancomycin1 (1 x MIC)40
Table 3: Hypothetical Cytotoxicity of this compound Against Mammalian Cell Lines
CompoundCell LineIC₅₀ (µM)
This compoundHEK293 (Human Embryonic Kidney)> 50
HepG2 (Human Hepatocellular Carcinoma)35
Doxorubicin (Control)HEK2931.2
Doxorubicin (Control)HepG20.8

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of MRSA.

Materials:

  • This compound and its derivatives

  • MRSA strains (e.g., ATCC 43300 and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Vancomycin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and its derivatives in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of concentrations.

  • Prepare an inoculum of MRSA from an overnight culture, adjusted to a concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (Vancomycin) and a negative control (DMSO vehicle).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of MRSA biofilms.

Materials:

  • This compound

  • MRSA strain (known to form biofilms, e.g., ATCC 43300)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • 96-well flat-bottom microtiter plates

Procedure:

  • Prepare a bacterial suspension of MRSA in TSB with glucose to a concentration of 1 x 10⁶ CFU/mL.

  • Add the bacterial suspension to the wells of a 96-well plate.

  • Add different concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) to the wells.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS and allow them to air dry.

  • Solubilize the stained biofilm with 95% ethanol.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Assessment of Bacterial Cell Membrane Damage

This protocol investigates if this compound's mechanism of action involves disrupting the MRSA cell membrane.

Materials:

  • This compound

  • MRSA strain

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • Fluorometer

Procedure:

  • Grow MRSA to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Wash and resuspend the bacterial pellet in PBS.

  • Treat the bacterial suspension with this compound at its MIC and 2x MIC. Include an untreated control.

  • Add SYTOX Green stain to each sample. This stain can only enter cells with compromised membranes.

  • Incubate the samples in the dark for 15 minutes at room temperature.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of 485 nm and 520 nm, respectively. An increase in fluorescence indicates membrane damage.

Cytotoxicity Assay

This protocol evaluates the toxic effects of this compound on mammalian cells.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_safety Safety Profile MIC_Determination MIC Determination (vs. MRSA strains) Biofilm_Inhibition Biofilm Inhibition Assay MIC_Determination->Biofilm_Inhibition Inform Concentration (e.g., 0.5x, 1x, 2x MIC) Membrane_Damage Membrane Damage Assay (SYTOX Green) MIC_Determination->Membrane_Damage Inform Concentration (e.g., 1x, 2x MIC) Cytotoxicity_Assay Cytotoxicity Assay (vs. Mammalian Cells) MIC_Determination->Cytotoxicity_Assay Compare Efficacy vs. Toxicity Nidulin_Source This compound from Aspergillus nidulans Nidulin_Source->MIC_Determination Test Compound Hypothetical_Signaling_Pathway cluster_membrane MRSA Cell Membrane cluster_consequences Cellular Consequences This compound This compound Membrane_Binding Binding to Phospholipid Head Groups This compound->Membrane_Binding Membrane_Insertion Insertion into Lipid Bilayer Membrane_Binding->Membrane_Insertion Pore_Formation Membrane Pore Formation / Disruption Membrane_Insertion->Pore_Formation Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Membrane_Depolarization Membrane Depolarization Ion_Leakage->Membrane_Depolarization ATP_Depletion ATP Depletion Membrane_Depolarization->ATP_Depletion Inhibition_Synthesis Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) ATP_Depletion->Inhibition_Synthesis Cell_Death Bacterial Cell Death Inhibition_Synthesis->Cell_Death

Troubleshooting & Optimization

Technical Support Center: Optimizing Nidulin Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing nidulin yield from fungal cultures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for optimizing the production of this secondary metabolite from Aspergillus nidulans.

Troubleshooting Guide: Low this compound Yield

Low or inconsistent this compound yield is a frequent challenge. The following table outlines common causes and recommended solutions.

Problem ID Issue Potential Causes Recommended Solutions & Actions
NY-001 No or Negligible this compound Production Incorrect fungal strain or loss of productivity through repeated subculturing.1. Verify the strain identity through molecular methods. 2. Use a fresh culture from a cryopreserved stock. 3. Consider genetic modifications, such as overexpressing pathway-specific transcription factors or global regulators like LaeA.[1]
Inappropriate culture medium composition (e.g., nutrient limitation or repression).1. Switch to a known secondary metabolite-inducing medium (e.g., oatmeal agar, Czapek-Dox with specific modifications).[2] 2. Test different carbon sources; complex carbohydrates like sucrose can sometimes enhance production over simple sugars.[3] 3. Ensure essential trace metals are present.
NY-002 Low this compound Yield Suboptimal physical parameters (pH, temperature, aeration).1. Optimize the initial pH of the medium. Many fungi produce secondary metabolites optimally in a slightly acidic pH range (e.g., 5.0-6.5).[4][5] 2. Conduct a temperature optimization study. While optimal growth for A. nidulans is often around 30-37°C, secondary metabolite production may be higher at slightly lower temperatures.[6] 3. For submerged cultures, optimize agitation speed to ensure adequate aeration without causing excessive shear stress.[5][7]
Inefficient extraction method.1. Ensure the chosen solvent (e.g., ethyl acetate, chloroform) is appropriate for this compound's polarity. 2. Optimize extraction time and temperature to maximize recovery without degrading the compound. 3. Perform multiple extraction rounds to ensure complete recovery from the mycelium and culture broth.
NY-003 Batch-to-Batch Inconsistency Variability in inoculum size or quality.1. Standardize the inoculum preparation by using a specific concentration of spores (e.g., 1x10^6 spores/mL). 2. Ensure the spores are of high viability and from a culture of a consistent age.
Minor variations in media preparation or environmental conditions.1. Use precise measurements for all media components. 2. Calibrate and monitor incubator temperature, shaker speed, and pH meters regularly. 3. Control light exposure, as light can influence secondary metabolism in Aspergillus.[2][8]

Frequently Asked Questions (FAQs)

Q1: Which culture conditions are most critical for this compound yield?

A1: The most critical factors influencing secondary metabolite production are media composition and physical parameters like pH, temperature, and aeration. Fungal growth and secondary metabolism are highly sensitive to environmental conditions.[6][9] There is no single optimal medium; empirical testing is required.[2]

Optimization of Culture Parameters for Secondary Metabolite Production

Parameter Typical Range for Aspergillus Considerations for this compound Production
Temperature 25-37 °COptimal growth and metabolite production temperatures may differ. Test a range (e.g., 25, 28, 30, 37°C) to find the sweet spot for this compound.[6]
pH 4.0 - 8.0Production is often favored in acidic conditions (pH 5.0-6.5).[4] Buffer the medium or monitor and adjust pH during fermentation.
Carbon Source Glucose, Sucrose, Maltose, StarchComplex carbon sources or specific C/N ratios can trigger secondary metabolism. Sucrose has been shown to stimulate pigment production, a related secondary metabolic process.[3]
Nitrogen Source Peptone, Yeast Extract, Ammonium NitrateThe type and concentration of nitrogen can be critical. Yeast extract is often a good choice as it provides vitamins and other growth factors.[10][11]
Aeration/Agitation 120 - 200 rpm (for flasks)Essential for aerobic fungi. Insufficient oxygen can limit growth and production. Excessive agitation can cause shear stress, damaging mycelia.[5][12]
Q2: How do global regulators like LaeA and VeA affect this compound production?

A2: In Aspergillus species, secondary metabolism is controlled by a complex regulatory network.[8][13]

  • LaeA: This is a master regulator of secondary metabolism. The deletion of the laeA gene often results in a significant decrease or complete silencing of many secondary metabolite gene clusters.[1] Conversely, overexpressing laeA can enhance the production of various compounds.

  • Velvet Complex (VeA, VelB, VosA): This complex, particularly VeA, links light sensing with the regulation of both fungal development (sporulation) and secondary metabolism.[8][13] VeA is generally required for the production of numerous secondary metabolites.[8]

The interplay of these regulators determines whether the biosynthetic gene clusters for compounds like this compound are expressed.

G cluster_env Environmental Signals cluster_reg Global Regulators cluster_out Cellular Response Light Light VeA VeA Light->VeA influences Nutrients Nutrients LaeA LaeA Nutrients->LaeA influences Velvet_Complex Velvet Complex (VeA-VelB) VeA->Velvet_Complex Nidulin_BGC This compound Biosynthesis Gene Cluster (BGC) LaeA->Nidulin_BGC activates Velvet_Complex->LaeA activates Development Fungal Development (e.g., Sporulation) Velvet_Complex->Development regulates This compound This compound Nidulin_BGC->this compound produces

Simplified regulatory pathway for secondary metabolism in Aspergillus.
Q3: Can you provide a standard protocol for this compound production and extraction?

A3: This protocol provides a general framework. Optimization of specific steps is highly recommended.

Experimental Workflow: From Culture to Quantification

G A 1. Inoculum Prep (Spore Suspension) B 2. Fermentation (Submerged Culture) A->B C 3. Harvest (Mycelia & Broth Separation) B->C D 4. Extraction (Solvent Partitioning) C->D E 5. Concentration (Rotary Evaporation) D->E F 6. Quantification (HPLC Analysis) E->F

General experimental workflow for this compound production and analysis.

Protocol: Submerged Fermentation and Extraction

1. Inoculum Preparation:

  • Grow Aspergillus nidulans on a suitable solid medium (e.g., Potato Dextrose Agar) at 30°C for 5-7 days until sporulation is abundant.
  • Harvest conidia by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface.
  • Filter the suspension through sterile glass wool to remove mycelial fragments.
  • Count the spores using a hemocytometer and adjust the concentration to 1 x 10^7 spores/mL.

2. Fermentation:

  • Prepare the production medium (e.g., Czapek-Dox broth or a custom optimized medium).
  • Dispense 100 mL of medium into 250 mL Erlenmeyer flasks and autoclave.
  • Inoculate each flask with 1 mL of the spore suspension.
  • Incubate at 28°C on a rotary shaker at 150 rpm for 7-10 days. The optimal time should be determined empirically by performing a time-course experiment.[5]

3. Harvesting and Biomass Separation:

  • After the incubation period, harvest the culture.
  • Separate the mycelium from the culture broth by vacuum filtration through filter paper (e.g., Whatman No. 1).

4. Extraction:

  • Mycelial Extraction: Freeze-dry the mycelial mass, then grind it into a fine powder. Extract the powder 2-3 times with ethyl acetate (or another suitable solvent) with sonication.
  • Broth Extraction: Perform a liquid-liquid extraction on the culture filtrate using an equal volume of ethyl acetate. Repeat 2-3 times.
  • Pool all organic extracts.

5. Concentration and Quantification:

  • Dry the pooled extract over anhydrous sodium sulfate.
  • Concentrate the extract to dryness in vacuo using a rotary evaporator.
  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
  • Quantify the this compound yield using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector, comparing the peak area to a standard curve of purified this compound.

References

Technical Support Center: Overcoming Poor Nidulin Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor Nidulin solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My purified this compound protein is precipitating out of solution. What are the common causes?

Protein precipitation is often a result of aggregation, where individual protein molecules clump together to form insoluble masses.[1][2] For this compound, this can be triggered by several factors:

  • High Protein Concentration: The propensity of this compound to aggregate increases significantly at higher concentrations.[1]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can greatly influence this compound's surface charge and interactions, leading to aggregation if not optimized.[1][3]

  • Exposure of Hydrophobic Regions: If this compound misfolds or denatures, it can expose hydrophobic amino acid residues that prefer to interact with each other rather than the aqueous buffer, driving aggregation.

  • Presence of Unstable Disulfide Bonds: Improper disulfide bond formation can lead to misfolding and aggregation.[]

  • Temperature Stress: Both high and low temperatures can destabilize this compound, promoting aggregation. Purified proteins are often unstable at 4°C for long periods.[1]

Q2: How can I assess the solubility of my this compound preparation?

You can assess this compound solubility through several methods:

  • Visual Inspection: The simplest method is to visually check for turbidity or visible precipitates in your sample.[1]

  • UV-Vis Spectrophotometry: Measure the absorbance of your supernatant at 280 nm before and after centrifugation. A significant decrease in absorbance after centrifugation indicates precipitation.

  • Dynamic Light Scattering (DLS): This technique can detect the presence of soluble aggregates even before they become visible precipitates.

  • Size Exclusion Chromatography (SEC): Aggregated protein will typically elute in the void volume of a SEC column.[1]

Q3: What is the first step I should take to improve this compound solubility?

The initial and often most effective step is to optimize your buffer conditions. This includes systematically screening different pH values and salt concentrations.[5] Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero.[1] Adjusting the buffer pH to be at least one unit away from the pI of this compound can significantly improve solubility by increasing the net charge and electrostatic repulsion between protein molecules.[1]

Troubleshooting Guides

Issue 1: this compound Precipitates During Purification

If you observe this compound precipitating during lysis or chromatography steps, consider the following troubleshooting strategies.

Troubleshooting Workflow for this compound Precipitation During Purification

G start This compound Precipitation Observed During Purification check_conc Is Protein Concentration Too High? start->check_conc reduce_conc Decrease Protein Concentration (e.g., increase lysis buffer volume) check_conc->reduce_conc Yes check_buffer Are Buffer Conditions Optimal? check_conc->check_buffer No reduce_conc->check_buffer optimize_buffer Optimize pH and Salt Concentration check_buffer->optimize_buffer No check_temp Is Temperature Appropriate? check_buffer->check_temp Yes optimize_buffer->check_temp adjust_temp Perform Purification at a Lower Temperature (e.g., 4°C) check_temp->adjust_temp No additives Consider Buffer Additives check_temp->additives Yes adjust_temp->additives end Solubility Improved additives->end

Caption: Troubleshooting workflow for this compound precipitation during purification.

Strategy Detailed Action Rationale
Reduce Protein Concentration Increase the volume of lysis and chromatography buffers.[1]High protein concentrations can favor intermolecular interactions that lead to aggregation.[1]
Optimize Buffer pH Determine the isoelectric point (pI) of this compound and adjust the buffer pH to be at least 1 pH unit above or below the pI.[1]Maximizes electrostatic repulsion between protein molecules, hindering aggregation.[1]
Adjust Ionic Strength Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl).[]Salts can shield charges and affect hydrophobic interactions. The optimal concentration is protein-dependent.[1][6]
Work at Low Temperature Perform all purification steps at 4°C.Reduces the rate of aggregation, which is often temperature-dependent.[7]
Add Stabilizing Agents See the Additives table below for options like glycerol, arginine, and non-denaturing detergents.These agents can stabilize the native protein structure and prevent aggregation.[1][8]
Issue 2: Purified this compound is Unstable and Aggregates Over Time

For issues with the long-term stability of purified this compound, the focus shifts to the final storage buffer composition and conditions.

Logical Relationship for Improving Long-Term Stability

G cluster_0 Factors Influencing Stability Buffer_Composition Buffer Composition (pH, Salt) Improved_Stability Improved this compound Long-Term Stability Buffer_Composition->Improved_Stability Additives Additives (Glycerol, Arginine, etc.) Additives->Improved_Stability Temperature Storage Temperature (-80°C vs 4°C) Temperature->Improved_Stability Concentration Protein Concentration Concentration->Improved_Stability

Caption: Key factors for enhancing the long-term stability of purified this compound.

Strategy Detailed Action Rationale
Add Cryoprotectants Include 10-50% (v/v) glycerol or sucrose in the final buffer before freezing.[1]These agents prevent the formation of ice crystals that can denature the protein during freeze-thaw cycles.[1]
Incorporate Amino Acids Add a mixture of L-Arginine and L-Glutamate (e.g., 50 mM each) to the storage buffer.[1][9]These amino acids can suppress aggregation by binding to charged and hydrophobic patches on the protein surface.[1]
Use Reducing Agents If this compound has cysteine residues, include a reducing agent like DTT or TCEP (0.5-2 mM) in the storage buffer.[1][]Prevents the formation of incorrect intermolecular disulfide bonds that can lead to aggregation.[1]
Flash-Freeze and Store at -80°C Aliquot the purified protein into small, single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C.[1]Avoids repeated freeze-thaw cycles which are detrimental to protein stability. Storing at -80°C is generally better than 4°C for long-term stability.[1]
Consider Ligand Addition If this compound has a known binding partner or cofactor, adding it to the buffer can stabilize the protein in its native conformation.[1]Ligand binding can lock the protein in a more stable state, reducing the exposure of aggregation-prone regions.[1]

Buffer Additives for Enhancing this compound Solubility

A variety of additives can be screened to identify the optimal conditions for this compound solubility. The following table summarizes common additives, their typical working concentrations, and their mechanisms of action.

Additive Class Examples Typical Concentration Mechanism of Action
Osmolytes/Polyols Glycerol, Sucrose, Trehalose, Sorbitol5-20% (v/v)Stabilize the native protein structure by promoting preferential hydration of the protein surface.[1][8]
Amino Acids L-Arginine, L-Glutamate50-500 mMSuppress aggregation by interacting with both charged and hydrophobic surface residues.[1][5]
Salts NaCl, KCl, (NH₄)₂SO₄50-500 mMModulate electrostatic and hydrophobic interactions; can increase solubility ("salting in") or decrease it ("salting out").[][6]
Non-denaturing Detergents Tween-20, Triton X-100, CHAPS, DDM0.01-1% (v/v)Solubilize protein aggregates and membrane proteins without causing denaturation.[1][3]
Reducing Agents DTT, TCEP, β-mercaptoethanol0.5-5 mMPrevent oxidation and the formation of incorrect disulfide bonds.[1][]
Chaotropic Agents (for refolding) Urea, Guanidine Hydrochloride2-8 MUsed to solubilize inclusion bodies by denaturing the protein, which must then be refolded.[][10]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer pH and Salt Concentration

This protocol outlines a systematic approach to screen for the ideal pH and salt concentration to maintain this compound solubility.

  • Prepare a series of buffers: Prepare small volumes (e.g., 1 mL) of different buffers with varying pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments).

  • Prepare salt stock solutions: Prepare concentrated stock solutions of NaCl (e.g., 2 M).

  • Dialyze or buffer exchange this compound: Exchange your purified this compound into a low-salt buffer at a neutral pH.

  • Set up the screen: In a 96-well plate, aliquot a small amount of your this compound into each well.

  • Add buffers and salts: Add the different pH buffers and varying amounts of the NaCl stock solution to achieve a matrix of conditions (e.g., pH 4.0-9.0 vs. 50-500 mM NaCl).

  • Incubate: Incubate the plate at a constant temperature (e.g., 4°C) for a set period (e.g., 1-24 hours).

  • Assess solubility: Measure the absorbance at a wavelength like 340 nm or 600 nm to quantify turbidity due to precipitation. Wells with the lowest absorbance represent conditions of higher solubility.

Protocol 2: Solubilization of this compound from Inclusion Bodies

If this compound is expressed as insoluble inclusion bodies in E. coli, this protocol can be used for its solubilization and refolding.

  • Isolate Inclusion Bodies: Lyse the cells and centrifuge to pellet the insoluble fraction. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.[11]

  • Solubilize with Denaturant: Resuspend the washed inclusion body pellet in a buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride) and a reducing agent (e.g., 10 mM DTT).[] Incubate with stirring until the pellet is fully dissolved.

  • Clarify the Solubilized Protein: Centrifuge at high speed to remove any remaining insoluble material.

  • Refold the Protein: Slowly remove the denaturant to allow this compound to refold. Common methods include:

    • Dialysis: Step-wise dialysis against buffers with decreasing concentrations of the denaturant.

    • Rapid Dilution: Quickly diluting the solubilized protein into a large volume of refolding buffer.

  • Optimize Refolding Buffer: The refolding buffer should be optimized for pH and may contain additives like L-Arginine and L-Glutamate to prevent aggregation during refolding.[5]

  • Purify the Refolded Protein: Perform further purification steps (e.g., affinity and size exclusion chromatography) to isolate correctly folded, monomeric this compound.

References

Technical Support Center: Midnolin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The query "Nidulin" may refer to several distinct molecules. In the context of protein stability, degradation pathways, and drug development, it is highly probable that the protein of interest is Midnolin . This technical support center will focus on Midnolin, a key regulator in a recently discovered ubiquitin-independent protein degradation pathway. Should your inquiry pertain to the fungal metabolite this compound (Methylustin) or the plant protein family Nodulin, please note that the following information will not be directly applicable.

This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of the Midnolin protein for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Midnolin and what is its primary function?

Midnolin is a protein that plays a crucial role in a novel ubiquitin-independent proteasomal degradation pathway.[1][2][3][4][5] It primarily functions within the nucleus to target a variety of nuclear proteins, including many short-lived transcription factors encoded by immediate-early genes (IEGs) like c-Fos, FosB, and EGR1, for degradation by the proteasome.[1][2][6][7]

Q2: How does Midnolin recognize its substrates and mediate their degradation?

Midnolin utilizes a multi-domain architecture to recognize and target substrates for degradation:[1][2][5][8][9]

  • Catch Domain: This domain is responsible for substrate recognition. It binds to unstructured or loosely structured hydrophobic regions within the target proteins that can form a β-strand.[1][2][6][10]

  • C-terminal α-helix: This region of Midnolin acts as an anchor, binding directly to the RPN1 subunit of the 26S proteasome.[8][11][12]

  • N-terminal Ubiquitin-Like (Ubl) Domain: The Ubl domain is essential for promoting the degradation of the bound substrate.[1][2] It interacts with the RPN11 subunit of the proteasome, which helps to position the substrate for entry into the proteasome's catalytic core.[8][11]

This "two-arm" binding mechanism allows Midnolin to effectively deliver its target proteins to the proteasome for degradation without the need for ubiquitination.[12]

Q3: Is Midnolin itself stable?

Midnolin's own stability is also regulated. Evidence suggests that Midnolin can be degraded by the proteasome in a ubiquitination-independent manner, a process that is dependent on its own Ubl domain.[1] Mutagenesis of the Ubl domain can lead to increased Midnolin protein levels.[1][2]

Q4: What are the known substrates of Midnolin?

Midnolin is known to target a range of nuclear proteins, with a notable number being transcription factors from immediate-early genes. Known substrates include:

  • c-Fos

  • FosB

  • EGR1

  • NR4A1

  • IRF4

  • NeuroD1[1][2]

A global protein stability (GPS) assay has suggested that Midnolin may be involved in the degradation of hundreds of other nuclear proteins.[6][10]

Troubleshooting Guide

Issue 1: Recombinant Midnolin is precipitating during or after purification.

Potential Cause Troubleshooting Step
Incorrect Buffer Conditions The pH of the buffer may be too close to Midnolin's isoelectric point (pI). Adjust the buffer pH to be at least 1-2 units away from the predicted pI.
High Protein Concentration High concentrations can promote aggregation. Try to work with lower concentrations of the purified protein. If a high concentration is necessary, screen for stabilizing additives.
Hydrophobic Interactions Midnolin's Catch domain is hydrophobic, which could lead to aggregation. Consider adding mild non-ionic detergents (e.g., 0.01% Tween-20) or a small amount of a reducing agent like DTT (1-5 mM) to your storage buffer.
Lack of Stabilizing Agents The addition of cryoprotectants like glycerol (10-50%) or sugars (e.g., sucrose) can help maintain protein stability and prevent aggregation, especially during freeze-thaw cycles.

Issue 2: Midnolin is not showing activity in my in vitro degradation assay.

Potential Cause Troubleshooting Step
Protein Misfolding Improper folding during expression and purification can lead to inactive protein. Ensure that purification is performed under conditions that maintain protein integrity (e.g., low temperatures, presence of protease inhibitors). Consider refolding protocols if the protein is expressed in inclusion bodies.
Incorrect Assay Buffer The buffer composition, pH, or ionic strength may not be optimal for Midnolin's activity. Perform a buffer screen to identify optimal conditions.
Degradation of Midnolin Midnolin itself can be degraded. Ensure you are using freshly purified protein or aliquots that have been stored properly and have not undergone multiple freeze-thaw cycles.
Substrate Issues The substrate protein may not be in the correct conformation for recognition by Midnolin's Catch domain. Substrates should ideally have an accessible, unstructured region.

Issue 3: I am observing significant degradation of my Midnolin stock during storage.

Potential Cause Troubleshooting Step
Protease Contamination Trace amounts of proteases from the expression host can co-purify with your protein. Always include a broad-spectrum protease inhibitor cocktail during purification and consider adding it to the final storage buffer.
Multiple Freeze-Thaw Cycles Repeatedly freezing and thawing a protein solution can cause denaturation and aggregation. Aliquot your purified Midnolin into single-use volumes before freezing.
Improper Storage Temperature While -80°C is generally recommended for long-term storage, some proteins are sensitive to freezing. If you suspect this is an issue, try storing the protein at 4°C for short periods (days to weeks) with a bacteriostatic agent (e.g., sodium azide, use with caution as it inhibits some enzymes).
Oxidation Cysteine and methionine residues can be susceptible to oxidation. If your experiments are sensitive to this, consider adding a reducing agent like DTT or TCEP to the storage buffer.

Quantitative Data & Storage Conditions

While specific quantitative stability data for purified Midnolin is not extensively documented in the literature, general principles for protein storage should be applied and optimized.

Table 1: General Starting Recommendations for Midnolin Storage

Parameter Short-Term Storage (Days to a Week) Long-Term Storage (Months to Years) Rationale
Temperature 4°C-80°C or Liquid NitrogenMinimizes chemical degradation and microbial growth. -80°C is preferred over -20°C to prevent protein degradation in unfrozen water pockets.
Buffer pH 7.0 - 8.07.0 - 8.0Maintain a pH far from the protein's pI to prevent precipitation. A buffer like HEPES or Tris-HCl is a common choice.
Buffer Concentration 20-50 mM20-50 mMSufficient buffering capacity without excessively high ionic strength.
Additives - 150 mM NaCl- 1-5 mM DTT or TCEP- Protease Inhibitors- 150 mM NaCl- 1-5 mM DTT or TCEP- 10-50% GlycerolNaCl mimics physiological ionic strength. Reducing agents prevent oxidation. Protease inhibitors prevent degradation. Glycerol acts as a cryoprotectant to prevent damage during freezing.
Protein Concentration > 0.1 mg/mL> 0.5 mg/mLVery low concentrations can be prone to loss due to adsorption to container surfaces. Higher concentrations are generally more stable.

Note: These are general guidelines. Optimal conditions should be determined empirically for your specific Midnolin construct and experimental needs.

Experimental Protocols

Protocol 1: Assessing Midnolin Stability using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a high-throughput method to determine a protein's thermal stability by measuring its melting temperature (Tm). An increase in Tm in the presence of a ligand or in a specific buffer condition indicates stabilization.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

    • Prepare a series of buffers with varying pH, ionic strengths, and potential stabilizing additives to be tested.

    • Prepare your purified Midnolin protein at a concentration of approximately 0.1 mg/mL in a reference buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).

  • Assay Setup (96-well plate format):

    • In each well of a 96-well PCR plate, add the dye to the final recommended concentration.

    • Add your Midnolin protein to a final concentration of 2-5 µM.

    • Add the specific buffer or compound to be tested. The final reaction volume is typically 20-25 µL.

    • Include control wells with Midnolin in its storage buffer and buffer-only controls.

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Set up a melt curve experiment. The temperature should be ramped from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • As the protein unfolds (melts), the hydrophobic core becomes exposed, and the dye binds, causing an increase in fluorescence.

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the midpoint of this transition, which can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.

    • Compare the Tm values across different conditions. A higher Tm indicates greater protein stability.

Visualizations

Midnolin_Degradation_Pathway cluster_nucleus Nucleus cluster_midnolin_domains Midnolin Domains Substrate Target Protein (e.g., c-Fos, EGR1) with unstructured region Midnolin Midnolin Substrate->Midnolin Binding via Catch Domain Ubl Ubl Domain Catch Catch Domain CHelix C-Helix Proteasome 26S Proteasome Midnolin->Proteasome Docking via C-Helix & Ubl Domain Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The Midnolin-mediated ubiquitin-independent protein degradation pathway.

Troubleshooting_Workflow start Protein Stability Issue (Aggregation, Inactivity) check_storage Review Storage Conditions (Temp, Buffer, Aliquoting) start->check_storage check_purification Review Purification Protocol (Protease inhibitors, Speed) start->check_purification storage_ok Storage OK? check_storage->storage_ok purification_ok Purification OK? check_purification->purification_ok storage_ok->purification_ok Yes optimize_buffer Optimize Storage Buffer (pH, Salt, Additives) storage_ok->optimize_buffer No modify_purification Modify Purification (Add new steps, change resin) purification_ok->modify_purification No stability_assay Perform Stability Screen (e.g., DSF, DLS) purification_ok->stability_assay Yes optimize_buffer->stability_assay modify_purification->stability_assay end Optimized Conditions Found stability_assay->end

Caption: A logical workflow for troubleshooting protein stability issues.

References

Troubleshooting inconsistent results in Nidulin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nidulin in bioassays. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in stimulating glucose uptake?

A1: this compound enhances glucose uptake primarily by activating the PI3K/AKT signaling pathway.[1][2][3] It also modulates redox homeostasis and intracellular calcium, which act as upstream modulators of this pathway.[1][2] While this compound can activate AMPK and p38 signaling, these pathways have a minimal effect on the glucose uptake it stimulates.[1][2] Importantly, this compound does not directly activate the insulin receptor β-subunit.[1]

Q2: In which cell lines have this compound bioassays for glucose uptake been successfully performed?

A2: this compound's effect on glucose uptake has been demonstrated in L6 myotubes and 3T3-L1 adipocytes.[1][4]

Q3: Can this compound be used in combination with other compounds like insulin or metformin?

A3: Yes, the effects of this compound on glucose uptake are additive to those of insulin and metformin.[1][2] Co-treatment of this compound with either insulin or metformin has been shown to further elevate glucose uptake.[1][5]

Q4: Is this compound effective in insulin-resistant conditions?

A4: Yes, this compound has been shown to remain effective in stimulating glucose uptake under palmitic acid-induced insulin resistance.[1][2]

Troubleshooting Guide: Inconsistent Results

Issue 1: High variability in glucose uptake measurements between replicate wells.

  • Possible Cause 1: Inconsistent Cell Health or Density. Variations in cell confluence or viability across your plate can lead to differing responses to this compound.

    • Recommendation: Ensure a uniform cell seeding density and visually inspect the cells for consistent morphology and confluence before starting the assay.

  • Possible Cause 2: Pipetting Inaccuracies. Small variations in the volumes of reagents, especially viscous solutions or small volumes of concentrated compounds, can lead to significant differences in final concentrations.

    • Recommendation: Use calibrated pipettes and proper pipetting techniques. For critical reagents, consider preparing a master mix to be distributed to all wells.

  • Possible Cause 3: Temperature Fluctuations. Temperature can affect biological reaction rates and cellular responses.

    • Recommendation: Ensure all incubation steps are performed at the specified temperature and that plates are not left at room temperature for extended periods unless specified in the protocol.

Issue 2: Lower than expected stimulation of glucose uptake by this compound.

  • Possible Cause 1: Suboptimal this compound Concentration or Incubation Time. The effect of this compound on glucose uptake is dose- and time-dependent.[2][4]

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and experimental conditions.

  • Possible Cause 2: Degradation of this compound. Like many fungal secondary metabolites, this compound may be sensitive to light and temperature.

    • Recommendation: Store this compound stock solutions protected from light at the recommended temperature. Prepare working solutions fresh for each experiment.

  • Possible Cause 3: Issues with the Glucose Uptake Assay Itself. Problems with the 2-[3H]-deoxy-glucose (2-DG) or other glucose analogs, or with the detection method, can lead to inaccurate results.

    • Recommendation: Run appropriate controls, including a positive control (e.g., insulin) to ensure the assay is working correctly.

Issue 3: Results are not reproducible between experiments.

  • Possible Cause 1: Variation in Reagent Lots. Different batches of media, serum, or other reagents can have slight variations that affect cellular responses.

    • Recommendation: If possible, use the same lot of critical reagents for a series of related experiments. When switching to a new lot, it may be necessary to re-optimize assay conditions.

  • Possible Cause 2: Passage Number of Cells. As cell lines are passaged, their characteristics can change over time, potentially altering their response to stimuli.

    • Recommendation: Use cells within a consistent and reasonably low passage number range for all experiments.

  • Possible Cause 3: Subtle Changes in Experimental Conditions. Minor, unrecorded variations in factors like incubation times, washing steps, or atmospheric CO2 levels can contribute to inter-experimental variability.

    • Recommendation: Maintain a detailed and consistent experimental protocol. Document all steps and any deviations, no matter how minor.

Quantitative Data Summary

Table 1: Effect of this compound on 2-Deoxy-Glucose (2-DG) Uptake

TreatmentCell LineConcentrationIncrease in 2-DG Uptake (%)Reference
This compoundL6 myotubes20 µg/mL155%[5]
InsulinL6 myotubes100 nM162%[5]
MetforminL6 myotubes1 mM148%[5]
This compound + InsulinL6 myotubes20 µg/mL + 100 nM~130% increase relative to each compound alone[5]
This compound + MetforminL6 myotubes20 µg/mL + 1 mM~130% increase relative to each compound alone[5]
This compound3T3-L1 adipocytes11 µMSignificant increase[6]
Insulin3T3-L1 adipocytes100 nM207%[4]
Metformin3T3-L1 adipocytes1 mM126%[4]
This compound + Insulin3T3-L1 adipocytes11 µM + 100 nM276%[4]
This compound + Metformin3T3-L1 adipocytes11 µM + 1 mM252%[4]

Experimental Protocols

2-[3H]-deoxy-glucose (2-DG) Uptake Assay in L6 Myotubes

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in a suitable growth medium.

    • Induce differentiation into myotubes by switching to a differentiation medium (e.g., medium with 0.5% horse serum).

  • Treatment:

    • Pre-treat cells with inhibitors (e.g., 1 mM Trolox, 10 µM BAPTA-AM, or 100 nM wortmannin) for 1 hour, if applicable.

    • Treat the differentiated L6 myotubes with this compound (e.g., 20 µg/mL) for the desired time (e.g., 3 or 16 hours). Include vehicle controls (e.g., DMSO).

    • For positive controls, treat with insulin (e.g., 100 nM) for 30 minutes. For co-treatment studies, incubate with this compound and metformin (e.g., 1 mM) for the specified duration.

  • Glucose Uptake Measurement:

    • Following treatment, wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with 2-[3H]-deoxy-glucose (2-DG) in a buffer solution.

    • After the incubation period, lyse the cells.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Normalize the results to the total protein content of each sample.

Visualizations

Nidulin_Signaling_Pathway cluster_upstream Upstream Modulators cluster_pathway PI3K/AKT Pathway cluster_downstream Downstream Effects This compound This compound Redox Signaling (H2O2) Redox Signaling (H2O2) This compound->Redox Signaling (H2O2) Ca2+ Signaling Ca2+ Signaling This compound->Ca2+ Signaling IRS1 IRS1 Redox Signaling (H2O2)->IRS1 Ca2+ Signaling->IRS1 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 Translocation GLUT4 Translocation AKT->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Caption: this compound signaling pathway for glucose uptake.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Results Observed Check_Variability High variance between replicates? Inconsistent_Results->Check_Variability Check_Signal Low signal/stimulation? Check_Variability->Check_Signal No Sol_Variability Review cell uniformity, pipetting, and temperature control. Check_Variability->Sol_Variability Yes Check_Reproducibility Poor inter-experiment reproducibility? Check_Signal->Check_Reproducibility No Sol_Signal Optimize this compound dose/time. Check compound stability. Validate assay with controls. Check_Signal->Sol_Signal Yes Sol_Reproducibility Standardize reagent lots, cell passage number, and detailed protocol. Check_Reproducibility->Sol_Reproducibility Yes Consistent_Results Consistent Results Check_Reproducibility->Consistent_Results No Sol_Variability->Consistent_Results Sol_Signal->Consistent_Results Sol_Reproducibility->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results.

References

Preventing contamination in Aspergillus cultures for Nidulin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing contamination in Aspergillus cultures intended for nidulin production.

Troubleshooting Guides

This section addresses specific issues that may arise during the cultivation of Aspergillus nidulans for this compound production.

Question: My Aspergillus nidulans plates are showing signs of bacterial contamination (e.g., slimy colonies, milky appearance in the medium). What should I do?

Answer:

Bacterial contamination is a common issue in fungal cultures. Here are the steps to troubleshoot and manage this problem:

  • Isolate the Contaminated Culture: Immediately separate the contaminated plates from other cultures to prevent cross-contamination.

  • Identify the Contaminant (Optional but Recommended): If possible, perform a Gram stain to identify the type of bacteria (Gram-positive or Gram-negative). This can help in selecting the most effective antibiotic.[1]

  • Attempt to Salvage the Fungal Strain:

    • Hyphal Tipping: Under a stereomicroscope, carefully pick a few hyphal tips from the leading edge of the fungal colony, away from the visible bacterial contamination. Transfer these tips to a fresh plate containing a suitable medium with antibiotics.

    • Selective Media: Re-streak the culture on a medium containing broad-spectrum antibiotics. Please refer to the table below for recommended concentrations.

Table 1: Commonly Used Antibiotics for Bacterial Contamination Control

AntibioticWorking ConcentrationTarget BacteriaNotes
Ampicillin100 µg/mLGram-positive bacteriaAdd to media after autoclaving and cooling.[2]
Kanamycin50-100 µg/mLBroad-spectrum (Gram-positive and Gram-negative)Stable during autoclaving.
Streptomycin50-100 µg/mLGram-negative bacteriaOften used in combination with penicillin.
Ciprofloxacin10 µg/mLBroad-spectrumA fluoroquinolone antibiotic.
  • Review Aseptic Technique: Bacterial contamination is often a result of procedural errors.[3] Review your aseptic technique, ensuring proper sterilization of media, tools, and workspace.

Question: I've noticed fuzzy, differently colored colonies (e.g., green, black, or white) growing alongside my Aspergillus nidulans culture. How can I address this fungal cross-contamination?

Answer:

Fungal cross-contamination can be challenging to eliminate due to the production of airborne spores. Here's how to approach this issue:

  • Discard Heavily Contaminated Cultures: If the contamination is widespread, it is best to discard the plate to prevent further spread. Autoclave the contaminated plates before disposal.[4]

  • Attempt to Isolate A. nidulans:

    • Spore Isolation: If your A. nidulans has produced spores, you can attempt to isolate them from the contaminant. Under a microscope, carefully pick a small number of A. nidulans spores and streak them onto a new plate.

    • Serial Dilution: Create a spore suspension from a less contaminated area of the plate and perform serial dilutions. Plate the higher dilutions, which are more likely to yield single, uncontaminated colonies.

  • Environmental Monitoring: Fungal contaminants are often present in the laboratory environment.[5]

    • Clean and Disinfect: Thoroughly clean and disinfect your incubator, biosafety cabinet, and work surfaces. Use a broad-spectrum fungicide.

    • Air Quality: Consider using an air purifier with a HEPA filter in your culture room to reduce the number of airborne fungal spores.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the prevention of contamination in Aspergillus cultures.

Q1: What are the most common sources of contamination in Aspergillus cultures?

A1: The most common sources of contamination include:

  • Airborne particles: Fungal spores and bacteria are ubiquitous in the air.[3]

  • Lab personnel: Contaminants can be introduced from hands, clothing, or even talking over open plates.[3]

  • Non-sterile equipment and reagents: Improperly sterilized media, water, buffers, and instruments are frequent culprits.[3][4]

  • Insects: Mites and other small insects can carry and introduce contaminants.

Q2: How can I ensure my culture media is properly sterilized?

A2: Autoclaving is the most effective method for sterilizing culture media.[4]

  • Standard Conditions: Autoclave at 121°C (250°F) and 15 psi for at least 15-20 minutes. Larger volumes may require longer sterilization times.

  • Heat-sensitive components: Some media components, like certain vitamins or antibiotics, are heat-labile. These should be filter-sterilized and added to the autoclaved medium after it has cooled to a safe temperature (around 50-55°C).[2]

Q3: What is the optimal temperature and pH for growing Aspergillus nidulans for this compound production, and how does this relate to contamination?

A3: Aspergillus nidulans grows well at a temperature range of 30-37°C and a pH of 6.0-7.0.[6] While these conditions are optimal for A. nidulans growth and likely this compound production, they also support the growth of many common bacterial and fungal contaminants. Therefore, strict aseptic technique is crucial when culturing under these conditions.

Q4: Can I reuse my petri dishes and culture tubes?

A4: While disposable, pre-sterilized plasticware is recommended to minimize contamination risk, glassware such as petri dishes and test tubes can be reused if they are properly cleaned and sterilized. This involves thorough washing to remove any residual medium, followed by dry heat sterilization or autoclaving.

Q5: How does contamination affect this compound production?

A5: Contamination can significantly impact this compound production in several ways:

  • Competition for Nutrients: Contaminating microorganisms compete with A. nidulans for essential nutrients in the culture medium, which can limit fungal growth and, consequently, secondary metabolite production.[7]

  • Alteration of Culture Conditions: Bacterial and fungal contaminants can alter the pH of the medium, which can inhibit the activity of enzymes involved in the this compound biosynthetic pathway.[7]

  • Production of Inhibitory Compounds: Some contaminants may produce secondary metabolites that inhibit the growth of A. nidulans or interfere with its metabolic pathways.

Experimental Protocols

Protocol 1: Preparation of Minimal Medium (MM) for Aspergillus nidulans

This protocol is adapted from standard recipes for Aspergillus growth media.[8][9][10]

Materials:

  • Sodium Nitrate (NaNO₃)

  • Potassium Chloride (KCl)

  • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Glucose

  • Agar (for solid medium)

  • Trace Elements Solution (see below)

  • Distilled Water

  • 1M NaOH

Trace Elements Solution (1000x):

ComponentAmount per 1 Liter
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)22 g
Boric Acid (H₃BO₃)11 g
Manganese(II) Chloride Tetrahydrate (MnCl₂·4H₂O)5 g
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)5 g
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)1.6 g
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)1.6 g
Ammonium Molybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)1.1 g
EDTA50 g

Procedure:

  • To prepare 1 liter of Minimal Medium, dissolve the following in 800 mL of distilled water:

    • 6 g NaNO₃

    • 0.52 g KCl

    • 0.52 g MgSO₄·7H₂O

    • 1.52 g KH₂PO₄

    • 10 g Glucose

  • Add 1 mL of the 1000x Trace Elements Solution.

  • Adjust the pH to 6.5 with 1M NaOH.

  • Bring the final volume to 1 liter with distilled water.

  • For solid medium, add 15 g of agar.

  • Autoclave at 121°C and 15 psi for 20 minutes.

  • Allow the medium to cool to approximately 50-55°C before pouring plates.

Protocol 2: Aseptic Inoculation of Aspergillus nidulans Spores

This protocol outlines the standard procedure for transferring Aspergillus nidulans spores to fresh media without introducing contamination.[1][11][12][13]

Materials:

  • Mature Aspergillus nidulans culture plate

  • Sterile inoculation loop or needle

  • Freshly prepared agar plates

  • Bunsen burner or alcohol lamp

  • 70% ethanol

Procedure:

  • Work in a clean and draft-free environment, preferably a laminar flow hood or biosafety cabinet. Disinfect the work surface with 70% ethanol.

  • Sterilize the inoculation loop by heating it in the flame of a Bunsen burner until it is red-hot. Allow the loop to cool completely.

  • With your non-dominant hand, lift the lid of the Aspergillus nidulans culture plate slightly, just enough to insert the inoculation loop.

  • Gently touch the surface of a mature, sporulating colony with the cooled loop to pick up a small number of spores.

  • Immediately close the lid of the source plate.

  • Slightly open the lid of the fresh agar plate and gently streak the spores across the surface of the agar in a zig-zag pattern.

  • Close the lid of the newly inoculated plate.

  • Re-sterilize the inoculation loop in the flame before setting it down.

  • Incubate the inoculated plate at 37°C until sufficient growth is observed.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis & Production Media_Prep Media Preparation Sterilization Sterilization (Autoclave) Media_Prep->Sterilization Pour_Plates Pouring Plates Sterilization->Pour_Plates Inoculation Inoculation Pour_Plates->Inoculation Incubation Incubation (37°C) Inoculation->Incubation Monitoring Contamination Monitoring Incubation->Monitoring Harvesting Harvesting & this compound Extraction Monitoring->Harvesting Analysis Analysis (HPLC, etc.) Harvesting->Analysis

Caption: Experimental workflow for Aspergillus nidulans culture and this compound production.

Troubleshooting_Contamination Start Suspicion of Contamination Visual_Inspection Visual Inspection of Culture Start->Visual_Inspection Microscopy Microscopic Examination Visual_Inspection->Microscopy Bacterial Bacterial Contamination? (Slimy, wet colonies) Microscopy->Bacterial Identify Contaminant Type Fungal Fungal Contamination? (Fuzzy, colored colonies) Microscopy->Fungal Identify Contaminant Type Isolate_Bacterial Isolate Culture Bacterial->Isolate_Bacterial Yes Discard_Fungal Discard Heavily Contaminated Culture Fungal->Discard_Fungal Yes Isolate_Spores Isolate Spores or Perform Serial Dilution Fungal->Isolate_Spores If salvageable Clean_Environment Thoroughly Clean and Disinfect Workspace Fungal->Clean_Environment Yes Hyphal_Tip_B Hyphal Tipping to Antibiotic Medium Isolate_Bacterial->Hyphal_Tip_B Review_Aseptic_B Review Aseptic Technique Isolate_Bacterial->Review_Aseptic_B Pure_Culture Obtain Pure Culture Hyphal_Tip_B->Pure_Culture Isolate_Spores->Pure_Culture

Caption: Troubleshooting decision tree for contamination in Aspergillus cultures.

References

Nidulin assay interference from culture media components

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference from culture media components in nidulin assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common components in cell culture media that can interfere with this compound assays?

Several components present in standard cell culture media can potentially interfere with biochemical and cell-based assays. The most common culprits include:

  • Phenol Red: A pH indicator that can interfere with colorimetric and fluorescent assays due to its own color and fluorescent properties.

  • Serum (e.g., Fetal Bovine Serum - FBS): A complex mixture of proteins, growth factors, hormones, and lipids that can lead to high background signals, non-specific binding in immunoassays, and enzymatic interference.

  • Amino Acids: High concentrations of certain amino acids may interfere with assays that involve enzymatic reactions or colorimetric detection methods like the ninhydrin reaction.

  • Vitamins: Some vitamins, such as riboflavin (Vitamin B2), are naturally fluorescent and can interfere with fluorescence-based assays. Others, like Vitamin C, have strong reducing properties that can interfere with redox-dependent assays.

  • Antibiotics and Antifungals: While essential for preventing contamination, some of these agents can have off-target effects on cell metabolism and may interfere with certain assay chemistries.

Q2: How can I tell if my this compound assay is experiencing interference from the culture medium?

Signs of potential interference from culture media components include:

  • High background readings in blank wells containing only media.

  • Poor assay sensitivity and a reduced signal-to-noise ratio.

  • Non-linear dilution curves , where the signal is not proportional to the concentration of the analyte.

  • Inconsistent or non-reproducible results between experiments.

  • Discrepancies between results obtained with samples in culture media versus those in a simple buffer.

Q3: Can phenol red in my culture medium affect my assay results?

Yes, phenol red can significantly interfere with certain types of assays.

  • Colorimetric Assays: Phenol red absorbs light in the visible spectrum, which can overlap with the absorbance spectrum of the chromogen used in your assay, leading to inaccurate readings.

  • Fluorescence Assays: Phenol red exhibits intrinsic fluorescence, which can contribute to high background fluorescence and reduce the sensitivity of the assay. It can also absorb the excitation or emission light of the fluorophore in your assay, a phenomenon known as quenching.

For sensitive assays, it is highly recommended to use phenol red-free media.

Q4: My assay involves an immunoassay (e.g., ELISA). How can serum components interfere?

Serum is a major source of interference in immunoassays. The high concentration of proteins in serum, such as albumin, can lead to:

  • Non-specific binding: Serum proteins can bind to the surface of the assay plate or to the detection antibodies, causing a high background signal.

  • Matrix effects: Components in the serum can affect the binding of the antibody to the target analyte, either enhancing or inhibiting the signal.

  • Cross-reactivity: Some components in the serum may be recognized by the assay antibodies, leading to false-positive results.

  • Presence of heterophilic antibodies: These are human anti-animal antibodies that can be present in samples and can cross-link the capture and detection antibodies in a sandwich immunoassay, resulting in a false-positive signal.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Phenol Red Interference

If you suspect phenol red is interfering with your assay, follow these steps:

  • Run a Media Blank: Measure the absorbance or fluorescence of your complete culture medium (with phenol red) at the same wavelength used for your assay. A high reading indicates significant spectral overlap.

  • Switch to Phenol Red-Free Medium: The most effective solution is to culture your cells in phenol red-free medium prior to and during the assay.

  • Perform a Background Subtraction: If using phenol red-free medium is not possible, you can subtract the signal from the media blank from all your experimental readings. However, this may not fully correct for quenching effects.

  • Optimize Wavelengths: If your instrument allows, perform a spectral scan of your assay signal and the phenol red-containing medium to identify wavelengths with minimal overlap.

Quantitative Data Summary

The following tables summarize the potential interference from common culture media components.

Table 1: Interference from Phenol Red

Assay TypeMechanism of InterferencePotential Effect on ReadoutMitigation Strategy
Colorimetric Spectral OverlapFalsely high or low absorbanceUse phenol red-free medium; background subtraction.
Fluorescence Intrinsic Fluorescence (Autofluorescence)High background; reduced sensitivityUse phenol red-free medium.
Fluorescence Light QuenchingReduced signal intensityUse phenol red-free medium.

Table 2: Interference from Serum Components

Interfering ComponentAssay TypeMechanism of InterferencePotential Effect on ReadoutMitigation Strategy
High Protein Concentration ImmunoassaysNon-specific bindingHigh background; false positivesUse serum-free medium for the assay; include a blocking step; optimize wash steps.
Growth Factors/Hormones Cell-based AssaysBiological effects on cellsAltered cellular responseUse serum-free or reduced-serum medium during the assay period.
Lipids VariousLight scattering; non-specific bindingIncreased background; variabilityUse delipidated serum if possible.
Heterophilic Antibodies Sandwich ImmunoassaysCross-linking of assay antibodiesFalse positivesUse assay reagents with blocking agents; test samples with and without heterophilic antibody blockers.

Table 3: Interference from Other Media Components

Interfering ComponentAssay TypeMechanism of InterferencePotential Effect on ReadoutMitigation Strategy
Vitamins (e.g., Riboflavin) FluorescenceAutofluorescenceHigh backgroundUse a vitamin-free formulation for the final assay step if possible; consult literature for the specific vitamin's spectral properties.
Amino Acids (High Conc.) Enzymatic/ColorimetricDirect reaction with assay reagentsAltered signalEnsure the assay buffer composition is robust; perform spike and recovery experiments.
Buffering Systems (e.g., HEPES) Cell-based AssaysCan have biological effects on some cell typesAltered cellular physiologyTest alternative buffering systems like sodium bicarbonate.

Experimental Protocols

Protocol 1: Media Blank and Background Analysis

Objective: To determine the contribution of the culture medium to the assay signal.

Methodology:

  • Prepare a set of wells on your assay plate containing only the complete cell culture medium (the same formulation and volume used for your experimental samples).

  • Include wells with the assay buffer or a simple salt solution (e.g., PBS) as a baseline control.

  • Add all assay reagents to these wells in the same manner as for your experimental samples.

  • Incubate the plate under the standard assay conditions.

  • Measure the signal (absorbance, fluorescence, luminescence) in the media-only wells and compare it to the baseline control. A significantly higher signal in the media-only wells indicates interference.

Protocol 2: Spike and Recovery

Objective: To assess whether media components are suppressing or enhancing the detection of the analyte.

Methodology:

  • Prepare two sets of samples:

    • Set A: A known amount of your purified analyte ("spike") is added to the assay buffer.

    • Set B: The same amount of the spike is added to your complete culture medium.

  • Run the assay on both sets of samples.

  • Calculate the recovery of the spike in the culture medium:

    • % Recovery = (Signal of Spike in Medium / Signal of Spike in Buffer) * 100

  • A recovery value significantly different from 100% (e.g., <80% or >120%) suggests that the culture medium is interfering with the assay.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Assay Interference start Unexpected Assay Results (High Background, Low Signal, Poor Reproducibility) check_blank Run Media Blank Control start->check_blank blank_high High Signal in Media Blank? check_blank->blank_high phenol_red Potential Phenol Red or Autofluorescent Component Interference blank_high->phenol_red Yes spike_recovery Perform Spike and Recovery Experiment blank_high->spike_recovery No use_prf_medium Switch to Phenol Red-Free Medium phenol_red->use_prf_medium end_good Assay Results are Validated use_prf_medium->end_good recovery_poor Poor Recovery (<80% or >120%)? spike_recovery->recovery_poor matrix_effect Matrix Effect from Serum or Other Components recovery_poor->matrix_effect Yes dilution_series Perform Serial Dilution of Sample recovery_poor->dilution_series No reduce_serum Reduce Serum Concentration or Use Serum-Free Medium for Assay matrix_effect->reduce_serum reduce_serum->end_good non_linear Non-Linear Results? dilution_series->non_linear optimize_assay Optimize Assay Conditions (e.g., wash steps, blocking) non_linear->optimize_assay Yes non_linear->end_good No optimize_assay->end_good

Caption: A flowchart for troubleshooting assay interference.

Phenol_Red_Interference Mechanisms of Phenol Red Interference cluster_colorimetric Colorimetric Assay cluster_fluorescence Fluorescence Assay light_source_c Light Source sample_c Sample with Phenol Red light_source_c->sample_c Incident Light detector_c Detector sample_c->detector_c Transmitted Light (Attenuated by Phenol Red) light_source_f Excitation Light Source sample_f Sample with Phenol Red light_source_f->sample_f Excitation Light detector_f Emission Detector sample_f->detector_f Emitted Light (Quenched) + Background Fluorescence interference_node Phenol Red Interference cluster_colorimetric cluster_colorimetric cluster_fluorescence cluster_fluorescence

Caption: How phenol red interferes in assays.

Technical Support Center: Improving Nidulin Purity During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of nidulin during its extraction from fungal cultures, primarily Aspergillus species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a bioactive secondary metabolite, specifically a depsidone, produced by fungi such as Aspergillus unguis and Aspergillus nidulans.[1] Its purity is crucial for accurate pharmacological studies, drug development, and structure-activity relationship (SAR) analyses, as impurities can lead to misleading biological data and interfere with downstream applications.[2]

Q2: What are the most common impurities found in a crude this compound extract?

Crude extracts of this compound are likely to contain a mixture of structurally related and unrelated compounds. The most common impurities include:

  • Other Depsidones: Northis compound and unguinol are frequently co-produced with this compound by Aspergillus unguis.[1][3]

  • Depsides: These are biosynthetic precursors to depsidones and may be present in the extract.

  • Polyketides: A broad class of secondary metabolites that are often co-extracted.

  • Fatty Acids and Lipids: These are common cellular components that can be extracted, particularly with less polar solvents.

  • Pigments: Fungal cultures can produce various pigments that may be co-extracted and interfere with purification.

Q3: What are the initial steps to consider before starting the extraction process to maximize purity?

To maximize the purity of the final product, it is essential to start with a well-defined and controlled fermentation process. This includes using a pure fungal strain, optimizing culture media and growth conditions (temperature, pH, and incubation time) to favor this compound production over other metabolites.[4]

Q4: Which analytical techniques are recommended for assessing this compound purity?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of a this compound sample.[5][6] By comparing the peak area of this compound to the total peak area of all components in the chromatogram, a quantitative purity value can be determined. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the structure of the isolated this compound.

Troubleshooting Guides

Problem 1: Low Purity of this compound in the Crude Extract

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inappropriate Solvent Selection: The chosen extraction solvent may have a high affinity for a wide range of fungal metabolites, leading to a complex crude extract.Solution: Optimize the extraction solvent. Start with a moderately polar solvent like ethyl acetate, which is commonly used for extracting fungal secondary metabolites. If the extract is still too complex, consider a solvent system with a different polarity. A comparative extraction with different solvents can help identify the one that provides the best balance of this compound yield and purity.
Suboptimal Fermentation Conditions: The fungal culture may be producing a high concentration of other secondary metabolites that are co-extracted with this compound.Solution: Adjust the fermentation parameters. Varying the composition of the culture medium, pH, temperature, and incubation time can significantly alter the metabolic profile of the fungus. Experiment with different conditions to find the optimal environment for this compound production while minimizing the synthesis of major impurities.
Lysis of Fungal Mycelia: Excessive cell disruption during extraction can release a large amount of intracellular components, such as lipids and proteins, which contaminate the extract.Solution: Employ a gentler extraction method. Instead of aggressive homogenization, consider a multi-step extraction with gentle agitation. This can help to extract the secondary metabolites from the mycelia without causing excessive cell lysis.
Problem 2: Poor Separation of this compound from Impurities during Chromatography

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inadequate Column Chromatography Conditions: The chosen stationary phase or mobile phase may not be providing sufficient resolution to separate this compound from closely related impurities like northis compound and unguinol.Solution: Optimize the chromatography method. For silica gel chromatography, a gradient elution with a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. Fine-tuning the gradient profile can improve the separation of compounds with similar polarities. For more challenging separations, consider using reverse-phase chromatography (e.g., C18) with a mobile phase of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[7][8]
Column Overloading: Applying too much crude extract to the chromatography column can lead to broad peaks and poor separation.Solution: Reduce the sample load. The amount of crude extract loaded onto a column should typically be 1-5% of the total weight of the stationary phase. If overloading is suspected, reduce the amount of sample applied in the next purification run.
Co-elution of Impurities: Some impurities may have very similar chromatographic behavior to this compound, making them difficult to separate with a single chromatography step.Solution: Employ orthogonal purification techniques. If co-elution is a persistent issue, a second chromatography step using a different separation principle is recommended. For example, if the first step was normal-phase silica gel chromatography, the second step could be reverse-phase HPLC or size-exclusion chromatography.

Experimental Protocols

Protocol 1: General Extraction of this compound from Aspergillus Culture
  • Harvesting: After the desired incubation period, separate the fungal mycelia from the liquid culture medium by filtration.

  • Mycelial Extraction: Dry the mycelia and then extract with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture of dichloromethane and methanol) at room temperature with agitation for 24-48 hours. Repeat the extraction process 2-3 times.

  • Liquid Medium Extraction: If this compound is secreted into the medium, extract the filtered liquid medium with an equal volume of an immiscible organic solvent like ethyl acetate. Repeat the extraction 2-3 times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Drying: Dry the crude extract completely under a high vacuum to remove any residual solvent.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column by making a slurry of silica gel in a non-polar solvent (e.g., hexane) and pouring it into a glass column. Allow the silica to settle and then drain the excess solvent.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound. A purity of over 99% can be achieved with careful fractionation.[5]

Data Presentation

Table 1: Hypothetical Comparison of Solvent Systems for this compound Extraction

Solvent SystemRelative PolarityTypical this compound Yield (%)Estimated Purity of Crude Extract (%)Notes
HexaneLow10-2030-40Extracts non-polar compounds, resulting in a cleaner but lower-yielding extract.
DichloromethaneMedium60-7050-60A good balance for extracting depsidones, but may also extract some more polar impurities.
Ethyl AcetateMedium-High80-9060-75A commonly used and effective solvent for depsidones, providing good yield and moderate purity.
AcetoneHigh85-9540-50High yield but tends to co-extract a wide range of polar impurities.
MethanolHigh90-9830-40Very high yield, but the crude extract is often complex and requires extensive purification.

Table 2: Representative Data for this compound Purification by Silica Gel Chromatography

StepSampleMass (mg)Purity (%)Recovery (%)
1Crude Ethyl Acetate Extract1000~70100
2Pooled Fractions (Hexane:Ethyl Acetate Gradient)650>9565
3Recrystallization of Pooled Fractions580>9958

Note: This data is illustrative and based on typical purification outcomes for fungal secondary metabolites.[9][10][11][12]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Culture Fungal Culture (Aspergillus sp.) Filtration Filtration Culture->Filtration Mycelia Mycelia Filtration->Mycelia Broth Culture Broth Filtration->Broth Solvent_Ext1 Solvent Extraction (e.g., Ethyl Acetate) Mycelia->Solvent_Ext1 Solvent_Ext2 Solvent Extraction (e.g., Ethyl Acetate) Broth->Solvent_Ext2 Crude_Extract Crude this compound Extract Solvent_Ext1->Crude_Extract Solvent_Ext2->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Collect Fractions Silica_Gel->Fractions TLC_HPLC TLC/HPLC Analysis Fractions->TLC_HPLC Pure_Fractions Pool Pure Fractions TLC_HPLC->Pure_Fractions Pure_this compound Pure this compound (>99%) Pure_Fractions->Pure_this compound

Caption: this compound Extraction and Purification Workflow.

troubleshooting_low_purity Problem Low Purity of Crude this compound Extract Cause1 Inappropriate Solvent? Problem->Cause1 Cause2 Suboptimal Fermentation? Problem->Cause2 Cause3 Excessive Cell Lysis? Problem->Cause3 Solution1 Test Different Polarity Solvents (e.g., Hexane, EtOAc, MeOH) Cause1->Solution1 Leads to Solution2 Optimize Culture Conditions (Medium, pH, Temperature) Cause2->Solution2 Leads to Solution3 Use Gentler Extraction Method (e.g., Soaking vs. Homogenization) Cause3->Solution3 Leads to

Caption: Troubleshooting Low Crude Extract Purity.

troubleshooting_chromatography Problem Poor Chromatographic Separation Cause1 Incorrect Mobile Phase? Problem->Cause1 Cause2 Column Overloaded? Problem->Cause2 Cause3 Co-eluting Impurities? Problem->Cause3 Solution1 Optimize Solvent Gradient (e.g., Hexane/EtOAc or ACN/H2O) Cause1->Solution1 Leads to Solution2 Reduce Sample Load (1-5% of Silica Weight) Cause2->Solution2 Leads to Solution3 Add Orthogonal Purification Step (e.g., Reverse-Phase HPLC) Cause3->Solution3 Leads to

Caption: Troubleshooting Poor Chromatographic Separation.

References

Technical Support Center: Addressing Nidulin Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Nidulin in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it cytotoxic?

This compound is a fungal metabolite that has been investigated for various biological activities.[1] Like many bioactive compounds, at certain concentrations, it can induce cytotoxicity, which is the process of cell death. The cytotoxic effects of this compound have been observed to be dose-dependent. For instance, in 3T3-L1 adipocytes, a significant decrease in cell viability was noted at concentrations of 45 µM and 68 µM.[2]

2. What are the typical signs of this compound-induced cytotoxicity in cell culture?

Researchers may observe several signs of cytotoxicity after treating cells with this compound, including:

  • A decrease in the number of viable cells.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Increased membrane permeability, which can be detected by vital dyes like trypan blue.

  • Activation of cell death pathways, such as apoptosis.

3. At what concentrations does this compound typically exhibit cytotoxicity?

The cytotoxic concentration of this compound can vary depending on the cell line and the duration of exposure. One study on 3T3-L1 adipocytes reported significant cytotoxicity at 45 µM and 68 µM after 18 hours of treatment.[2] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line and experimental conditions.

4. What is the mechanism of this compound-induced cytotoxicity?

The precise mechanisms of this compound-induced cytotoxicity are still under investigation. However, some evidence suggests the involvement of specific signaling pathways. For example, studies have indicated a connection to the AKT signaling pathway.[2] It is also plausible that this compound may induce apoptosis, a form of programmed cell death. This can involve the activation of caspases, a family of proteases that play a crucial role in dismantling the cell.[3] Further research is needed to fully elucidate the roles of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis in this compound's mechanism of action.

Troubleshooting Guides for Common Cell-Based Assays

Difficulties encountered during cell-based assays with this compound can often be resolved with careful troubleshooting. Below are guides for common assays used to assess cytotoxicity.

MTT/XTT and other Tetrazolium Salt-Based Viability Assays

These assays measure cell viability based on the metabolic activity of living cells.

Issue: Inconsistent or Unexpected Absorbance Readings

Possible Cause Troubleshooting Step
This compound interferes with the assay reagents. Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions that may alter absorbance.
This compound alters cellular metabolism. At sub-lethal concentrations, some compounds can paradoxically increase metabolic activity, leading to higher absorbance readings. Correlate results with a different viability assay that measures a different cellular parameter (e.g., membrane integrity).
Incomplete solubilization of formazan crystals. Ensure complete solubilization of the formazan product by extending the incubation time with the solubilization buffer or by gentle pipetting.
Cell density is too high or too low. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.

Experimental Workflow for Troubleshooting MTT Assay Interference

A Inconsistent MTT Results with this compound B Run Cell-Free Control: This compound + MTT Reagent A->B C Color Change Observed? B->C D Yes: this compound directly reduces MTT. Consider alternative assay. C->D Yes E No: Proceed to cellular controls. C->E No F Run Cellular Controls: - Untreated Cells - Vehicle Control - this compound-Treated Cells E->F G Compare this compound-Treated to Controls F->G H Unexpected Increase in Absorbance? G->H I Yes: Potential metabolic upregulation. Validate with orthogonal assay (e.g., LDH). H->I Yes J No: Proceed with standard troubleshooting. H->J No

Figure 1. Troubleshooting workflow for potential this compound interference in MTT assays.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Issue: High Background or No Detectable LDH Release

Possible Cause Troubleshooting Step
High background LDH in serum-containing medium. Use serum-free medium during the this compound treatment period. If serum is necessary, use a low percentage (e.g., 1-2%) and include a "medium only" background control.[4]
This compound inhibits LDH enzyme activity. Perform a control experiment by adding a known amount of LDH (positive control from a kit) to wells containing this compound at the concentrations used in your experiment. A decrease in the expected signal would indicate inhibition.
Cells are undergoing apoptosis without significant membrane rupture. LDH release is a marker of late-stage apoptosis or necrosis where the cell membrane is compromised.[5] If you suspect early-stage apoptosis, use an assay that detects apoptotic markers like caspase activation or phosphatidylserine externalization (Annexin V staining).
Suboptimal assay timing. LDH release can be time-dependent. Perform a time-course experiment to determine the optimal endpoint for measuring LDH release after this compound treatment.

Logical Flow for LDH Assay Troubleshooting

A LDH Assay Issue: High Background or Low Signal B Assess Background Signal A->B C Is 'Medium Only' control high? B->C D Yes: Reduce serum concentration or use serum-free medium. C->D Yes E No: Proceed to assess LDH release. C->E No F Is signal from treated cells lower than expected? E->F G Yes: Check for this compound inhibition of LDH enzyme. F->G Yes H No: Consider the mechanism of cell death. F->H No I Run LDH inhibition control: LDH standard + this compound G->I L No: Investigate apoptosis with Annexin V or caspase assays. H->L J Is LDH activity inhibited? I->J K Yes: LDH assay may not be suitable for this compound. J->K Yes J->L No

Figure 2. Decision tree for troubleshooting common issues in LDH assays with this compound.

Experimental Protocols

Determining this compound IC50 using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Treatment: Replace the medium in the wells with the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.

Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time in a 6-well plate or similar format. Include untreated and positive controls.

  • Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[6]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[6][7][8][9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis Signaling Pathway

cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Nidulin_intrinsic This compound Mitochondrion Mitochondrion Nidulin_intrinsic->Mitochondrion (potential target) Bcl2 Bcl-2 Family (e.g., Bax, Bak) Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC regulates Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Executioner Caspases (Caspase-3, -7) Caspase9->Caspase37 Nidulin_extrinsic This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) Nidulin_extrinsic->DeathReceptor (potential interaction) Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 3. A simplified diagram of potential apoptotic signaling pathways that may be induced by this compound.

Quantitative Data Summary

Currently, there is limited publicly available data on the IC50 values of this compound across a wide range of cell lines. The following table summarizes the known information. Researchers are encouraged to determine the IC50 for their specific cell line.

Cell LineAssayIncubation Time (hours)IC50 (µM)Reference
3T3-L1 AdipocytesNot specified18> 23, with significant toxicity at 45 and 68[2]

This table will be updated as more data becomes available.

References

Validation & Comparative

Unveiling the Antibacterial Arsenal: A Comparative Analysis of Nidulin and Other Depsidones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide offering an in-depth analysis of the antibacterial spectrum of the depsidone nidulin against other notable members of its class, including lobaric acid, salazinic acid, stictic acid, and fumarprotocetraric acid, has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a meticulous examination of the available experimental data on the antibacterial efficacy of these natural compounds.

Depsidones, a class of polyphenolic compounds produced by lichens and fungi, have long been recognized for their diverse biological activities. Among these, their antibacterial properties have garnered significant interest in the scientific community, offering potential avenues for the development of new antimicrobial agents. This guide aims to consolidate and clarify the current understanding of the antibacterial profiles of selected prominent depsidones.

Comparative Antibacterial Spectrum

The antibacterial efficacy of these depsidones is predominantly evaluated by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below, collated from various scientific studies, highlights the differential activity of these compounds against a panel of clinically relevant bacteria.

DepsidoneStaphylococcus aureus (MRSA) (μg/mL)Staphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Enterococcus faecalis (μg/mL)
This compound 0.25–1[1]0.5[1]>128>128>128
Lobaric Acid --Potent activity--
Salazinic Acid -125[1]1000[1]>1000-
Stictic Acid -250-500[2]>500250-500-
Fumarprotocetraric Acid -----

Note: A hyphen (-) indicates that no specific data was found for this compound against the listed bacterium in the reviewed literature.

The data indicates that this compound and its derivatives exhibit potent activity, particularly against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[1][3]. Some semisynthetic derivatives of this compound have shown even more potent antibacterial activities than the parent compound[3]. In contrast, many lichen-derived depsidones, such as salazinic acid and stictic acid, tend to show moderate to weak activity and often have a narrower spectrum, being more effective against Gram-positive than Gram-negative bacteria[1][2]. For instance, salazinic acid shows some activity against S. aureus but is largely ineffective against E. coli[1].

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of assessing antibacterial activity. The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized and widely accepted technique.

General Broth Microdilution Protocol (as per CLSI Guidelines)

This protocol outlines the general steps for determining the MIC of a compound against a bacterial strain.

1. Preparation of Materials:

  • Test Compound: The depsidone is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
  • Bacterial Culture: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth - MHB), and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This standardized suspension is then further diluted to achieve the desired final inoculum concentration in the assay.
  • Microtiter Plate: A sterile 96-well microtiter plate is used to perform the serial dilutions.

2. Assay Procedure:

  • Serial Dilution: The depsidone stock solution is serially diluted in the wells of the microtiter plate containing fresh broth to create a range of concentrations.
  • Inoculation: Each well is inoculated with the prepared bacterial suspension.
  • Controls:
  • Positive Control: A well containing broth and the bacterial inoculum without any test compound to ensure bacterial growth.
  • Negative Control: A well containing only broth to check for contamination.
  • Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the depsidone to ensure it does not inhibit bacterial growth on its own.
  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the depsidone at which there is no visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye like resazurin.

Visualization of Experimental Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Depsidone Stock Solution D Serial Dilution of Depsidone A->D B Bacterial Culture E Inoculation with Bacteria B->E C Sterile 96-Well Plate & Broth C->D D->E F Incubation (37°C, 18-24h) E->F G Visual/Spectrophotometric Reading F->G H MIC Determination G->H

Caption: Workflow for MIC determination by broth microdilution.

Putative Antibacterial Mechanisms

The precise antibacterial mechanisms of many depsidones are still under investigation. However, a recurring theme in the literature is their ability to disrupt bacterial cell membranes. This disruption can lead to a cascade of detrimental effects, ultimately resulting in bacterial cell death.

Depsidone_MoA cluster_depsidone Depsidone cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Depsidone Depsidone (e.g., this compound) Membrane Cell Membrane Integrity Depsidone->Membrane Disruption Ion_Gradient Ion Gradient Homeostasis Leakage Leakage of Cellular Contents Membrane->Leakage Dissipation Dissipation of Proton Motive Force Ion_Gradient->Dissipation ATP_Synthase ATP Synthase Complex ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Cell_Death Bacterial Cell Death Leakage->Cell_Death Dissipation->ATP_Depletion ATP_Depletion->Cell_Death

Caption: Putative mechanism of antibacterial action for depsidones.

The lipophilic nature of depsidones is thought to facilitate their interaction with and insertion into the bacterial cell membrane. This can lead to a loss of membrane integrity, causing the leakage of essential intracellular components such as ions, metabolites, and nucleic acids. Furthermore, the disruption of the membrane can dissipate the proton motive force, which is crucial for ATP synthesis, leading to a severe energy deficit within the bacterial cell. While this general mechanism is widely proposed, the specific molecular targets and signaling pathways affected by individual depsidones, such as this compound, lobaric acid, and others, remain an active area of research. For example, some studies suggest that certain depsidones may also interfere with bacterial signaling pathways or inhibit essential enzymes, but more definitive evidence is needed[4][5].

This comparative guide underscores the potential of depsidones as a source of new antibacterial compounds. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in combating bacterial infections.

References

Nidulin: A Promising Candidate for Enhancing Glucose Uptake in Insulin-Resistant and Sensitive Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals the potential of Nidulin, a fungal secondary metabolite, to stimulate glucose uptake in both normal and insulin-resistant skeletal muscle cells. This guide provides a detailed comparison of its efficacy, outlining the underlying molecular mechanisms and presenting supporting data for researchers and drug development professionals.

This compound has demonstrated a significant capacity to enhance glucose uptake in L6 myotubes, a model for skeletal muscle, under both insulin-sensitive and palmitic acid-induced insulin-resistant conditions. Its effects are additive to those of insulin and metformin, suggesting a complementary mechanism of action. Notably, this compound's ability to stimulate glucose uptake is only slightly diminished in insulin-resistant cells, highlighting its potential as a therapeutic agent for conditions like type 2 diabetes.

The primary mechanism behind this compound's action involves the activation of the IRS-AKT signaling pathway, a key cascade in insulin-mediated glucose uptake. While this compound does not directly activate the insulin receptor, it modulates redox homeostasis and intracellular calcium levels, which in turn activate this downstream pathway. This leads to the translocation of glucose transporters GLUT4 and GLUT1 to the cell membrane, facilitating increased glucose entry into the cell. Although this compound also activates the AMPK and p38 signaling pathways, these appear to play a minimal role in its glucose uptake-enhancing effects.

Comparative Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in comparison to insulin and metformin in both insulin-sensitive and insulin-resistant L6 myotubes.

Table 1: Glucose Uptake in Insulin-Sensitive L6 Myotubes [1][2]

Treatment (Concentration)Relative 2-DG Uptake (%)
Untreated Control100
Insulin (100 nM)162
Metformin (1 mM)148
This compound (20 µg/mL)155
This compound + Insulin~180 (approx. 130% increase over individual treatment)
This compound + Metformin~201.5 (approx. 130% increase over individual treatment)

Table 2: Glucose Uptake in Palmitic Acid-Induced Insulin-Resistant L6 Myotubes [1]

TreatmentRelative 2-DG Uptake (%)
Control100
Insulin (100 nM)121
This compound (20 µg/mL)141
This compound + Insulin156

Table 3: Gene Expression of Glucose Transporters (GLUT4 and GLUT1) in L6 Myotubes Treated with this compound [1]

GeneFold Increase in mRNA Expression (this compound vs. Control)
Glut43.42 (normalized to Gapdh), 3.53 (normalized to β2m)
Glut11.77 (normalized to Gapdh), 1.81 (normalized to β2m)

Table 4: Protein Translocation of Glucose Transporters (GLUT4 and GLUT1) to the Plasma Membrane in L6 Myotubes Treated with this compound [1]

ProteinFold Increase in Membrane Levels (this compound vs. Control)
GLUT42.00
GLUT13.19

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.

Nidulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Redox Redox Homeostasis This compound->Redox Ca2 Intracellular Ca²⁺ This compound->Ca2 Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS1 IR->IRS1 GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Redox->IRS1 Ca2->IRS1 AKT AKT IRS1->AKT AKT->GLUT4_vesicle Translocation p44_42 p44/42 AKT->p44_42 p44_42->GLUT4_vesicle Translocation

This compound Signaling Pathway for Glucose Uptake.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis L6_myotubes L6 Myotubes Insulin_resistance Induce Insulin Resistance (Palmitic Acid) L6_myotubes->Insulin_resistance Treatment Treat with this compound, Insulin, or Metformin L6_myotubes->Treatment Insulin_resistance->Treatment DG_uptake 2-Deoxyglucose Uptake Assay Treatment->DG_uptake qPCR qPCR for GLUT1/4 mRNA Expression Treatment->qPCR Western_blot Western Blot for Protein Expression & Translocation Treatment->Western_blot Data_analysis Quantify and Compare - Glucose Uptake - Gene Expression - Protein Levels DG_uptake->Data_analysis qPCR->Data_analysis Western_blot->Data_analysis

References

A Comparative Analysis of the Mechanisms of Action of Nidulin and Insulin on Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin is the primary hormone responsible for regulating glucose homeostasis, and its signaling pathway has been extensively studied. Defects in this pathway lead to insulin resistance and type 2 diabetes. Nidulin, a fungal depsidone, has recently emerged as a molecule of interest due to its ability to stimulate glucose uptake in insulin-sensitive tissues. This guide provides a detailed, objective comparison of the mechanisms of action of this compound and insulin, supported by experimental data, to aid researchers in understanding the therapeutic potential of this compound and its derivatives.

Mechanism of Action: Insulin

Insulin initiates its effect by binding to the extracellular α-subunits of the insulin receptor (IR), a receptor tyrosine kinase. This binding induces a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits of the IR. This activation triggers two main signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.

In the context of glucose metabolism, the activated IR phosphorylates insulin receptor substrate (IRS) proteins. Phosphorylated IRS then recruits and activates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B). Activated Akt proceeds to phosphorylate a range of downstream targets, culminating in the translocation of glucose transporter 4 (GLUT4) vesicles from the cytoplasm to the plasma membrane. The fusion of these vesicles with the membrane increases the number of GLUT4 transporters on the cell surface, facilitating the uptake of glucose from the bloodstream into the cell.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation promotes GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Simplified Insulin Signaling Pathway for Glucose Uptake.

Mechanism of Action: this compound

Recent studies have elucidated that this compound stimulates glucose uptake in both skeletal muscle cells (L6 myotubes) and adipocytes (3T3-L1) through a mechanism that partially overlaps with the insulin signaling pathway but exhibits key differences, most notably at the receptor level.

Experimental evidence has shown that this compound does not directly activate the insulin receptor β-subunit.[1][2] Instead, its mechanism of action appears to be initiated downstream of the receptor. This compound has been demonstrated to increase the phosphorylation of key insulin signaling proteins, including IRS1 and Akt.[1][3] This suggests that this compound bypasses the insulin receptor to engage with the downstream signaling cascade.

Furthermore, this compound's action is associated with the modulation of intracellular second messengers. It has been shown to increase the levels of cytosolic hydrogen peroxide (H₂O₂) and calcium (Ca²⁺).[1][2] The glucose uptake-enhancing effect of this compound is attenuated by treatment with antioxidants or calcium chelators, indicating that these messengers play a crucial role in its signaling pathway, likely acting as upstream modulators of Akt activation.[1][4]

Similar to insulin, the activation of the IRS1/Akt pathway by this compound ultimately leads to the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake.[1][3]

Nidulin_Signaling_Pathway This compound This compound Redox_Ca ↑ Intracellular H₂O₂ and Ca²⁺ This compound->Redox_Ca induces IR Insulin Receptor (IR) (Inactive) This compound->IR no direct activation Cell_Membrane Cell Membrane IRS IRS Redox_Ca->IRS leads to phosphorylation of Akt Akt IRS->Akt activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation promotes GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Proposed this compound Signaling Pathway for Glucose Uptake.

Quantitative Comparison of this compound and Insulin Effects

The following tables summarize the quantitative data from comparative studies on the effects of this compound and insulin on glucose uptake and the phosphorylation of key signaling molecules.

Table 1: Effect on 2-Deoxyglucose (2-DG) Uptake

Cell LineTreatmentConcentrationDurationFold Increase in 2-DG Uptake (vs. Control)Citation
L6 MyotubesInsulin100 nM30 min1.62[1][5]
L6 MyotubesThis compound20 µg/mL16 h1.55[1][5]
3T3-L1 AdipocytesInsulin100 nM30 min2.07[3]
3T3-L1 AdipocytesThis compound11 µM16 h~1.6 - 1.8 (dose-dependent)[3][6]

Table 2: Effect on Phosphorylation of Signaling Proteins in L6 Myotubes

ProteinTreatmentDurationFold Increase in Phosphorylation (vs. Control)Citation
IRS1This compound (20 µg/mL)1 h2.93[1]
IRS1This compound (20 µg/mL)6 h2.16[1]
AktThis compound (20 µg/mL)1 h~2.5[1]
AktThis compound (20 µg/mL)6 h~1.5[1]

Experimental Protocols

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake into cells. 2-DG, a glucose analog, is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized and accumulates inside the cell, providing a measure of glucose uptake.

Experimental Workflow:

Western_Blot_Workflow start Treat cells with this compound, Insulin, or vehicle control lysis Lyse cells and determine protein concentration start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-Akt, anti-p-IRS1) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Quantify band intensity detection->analysis

References

Validating Nidulin as a Potential Insulin-Sensitizing Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nidulin, a fungal secondary metabolite, as a potential insulin-sensitizing agent. It objectively compares its preclinical performance with established alternatives and presents the supporting experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

In Vitro Efficacy of this compound

This compound has demonstrated significant insulin-sensitizing effects in preclinical studies, primarily by enhancing glucose uptake in key metabolic cell lines. The following tables summarize the quantitative data from these experiments.

Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes

ConditionTreatmentConcentrationDuration% Increase in 2-DG Uptake (Relative to Control)
Insulin-SensitiveThis compound alone20 µg/mL16 h155%[1][2]
Insulin-SensitiveInsulin alone100 nM30 min162%[1][2]
Insulin-SensitiveMetformin alone1 mM16 h148%[1][2]
Insulin-SensitiveThis compound + Insulin20 µg/mL + 100 nM16 h / 30 min~130% increase relative to each compound alone[1]
Insulin-SensitiveThis compound + Metformin20 µg/mL + 1 mM16 h~130% increase relative to each compound alone[1]
Insulin-Resistant (Palmitate-induced)This compound alone20 µg/mL16 h141%[1]
Insulin-Resistant (Palmitate-induced)Insulin alone100 nM30 min121%[1][2]
Insulin-Resistant (Palmitate-induced)This compound + Insulin20 µg/mL + 100 nM16 h / 30 min156%[1]

2-DG: 2-deoxyglucose, a glucose analog used to measure glucose uptake.

Table 2: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

ConditionTreatmentConcentrationDuration% Increase in 2-DG Uptake (Relative to Control)
BasalThis compound alone11 µM16 hSignificant increase[3]
Insulin-StimulatedInsulin alone100 nM30 min207%[3]
Insulin-StimulatedThis compound + Insulin11 µM + 100 nM16 h / 30 min276%[3]
Metformin-StimulatedMetformin alone1 mM16 h126%[3]
Metformin-StimulatedThis compound + Metformin11 µM + 1 mM16 h252%[3]
Insulin-ResistantThis compound11 µM16 hEnhanced glucose uptake[3]

Comparative Analysis: this compound vs. Established Insulin Sensitizers

This section compares the known mechanisms and characteristics of this compound with two major classes of insulin-sensitizing drugs: biguanides (e.g., metformin) and thiazolidinediones (TZDs).

Table 3: Mechanistic Comparison of Insulin-Sensitizing Agents

FeatureThis compoundMetformin (Biguanide)Thiazolidinediones (TZDs)
Primary Mechanism Activates the PI3K/AKT signaling pathway, independent of direct insulin receptor activation.[1][4]Primarily decreases hepatic glucose production and increases peripheral glucose uptake.[5][6]Binds to and activates PPAR-γ, modulating gene transcription related to glucose and lipid metabolism.[7][8]
Key Molecular Targets IRS1, AKT, GLUT4 translocation.[1][4] Modulates intracellular H₂O₂ and Ca²⁺.[1][4]Activates AMP-activated protein kinase (AMPK).[9] Inhibits mitochondrial respiratory chain complex I.[5]Peroxisome proliferator-activated receptor gamma (PPAR-γ).[8]
Effect on Insulin Secretion Does not stimulate insulin secretion.Does not directly affect pancreatic β-cell function or insulin secretion.[6]Do not increase insulin secretion.[7]
Effect on GLUT4 Upregulates mRNA expression and promotes membrane translocation of GLUT4.[1][4]Increases GLUT4 expression and translocation to the plasma membrane.[10]Increases GLUT4 expression.[8]
Clinical Development Stage Preclinical (in vitro studies). No published clinical trials.Widely used, first-line therapy for type 2 diabetes.[6]Clinically used, but with some restrictions due to side effects.
Reported Side Effects Not applicable (preclinical).Common gastrointestinal side effects (diarrhea, nausea). Risk of lactic acidosis in patients with severe kidney problems.[11]Weight gain, fluid retention, and increased risk of heart failure and bone fractures.
In Vivo Evidence A semi-synthetic derivative, pyridylthis compound, showed anti-diabetic properties in diet-induced obese mice.[12]Extensive clinical data demonstrating efficacy in improving glycemic control.Clinical trials have demonstrated efficacy in improving insulin sensitivity.

Signaling and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for evaluating potential insulin-sensitizing agents.

nidulin_pathway This compound This compound Ca_H2O2 ↑ Intracellular Ca²⁺ & H₂O₂ This compound->Ca_H2O2 modulates Insulin_Receptor Insulin Receptor This compound->Insulin_Receptor bypasses IRS1 IRS1 Ca_H2O2->IRS1 activates PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4_translocation GLUT4 Translocation to Membrane AKT->GLUT4_translocation Glucose_Uptake ↑ Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Proposed signaling pathway for this compound-mediated glucose uptake.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_clinical Clinical Trials cell_culture Cell Culture (e.g., L6 Myotubes, 3T3-L1 Adipocytes) insulin_resistance Induce Insulin Resistance (e.g., Palmitic Acid) cell_culture->insulin_resistance treatment Treat with this compound (Dose-Response & Time-Course) insulin_resistance->treatment glucose_uptake_assay 2-Deoxyglucose Uptake Assay treatment->glucose_uptake_assay western_blot Western Blot (Signaling Proteins) treatment->western_blot gene_expression Gene Expression Analysis (e.g., GLUT4 mRNA) treatment->gene_expression animal_model Animal Model of Diabetes (e.g., Diet-Induced Obese Mice) glucose_uptake_assay->animal_model drug_administration Administer this compound animal_model->drug_administration gtt_itt Glucose & Insulin Tolerance Tests (GTT/ITT) drug_administration->gtt_itt blood_analysis Blood Glucose & Insulin Measurement drug_administration->blood_analysis tissue_analysis Tissue Analysis (Liver, Muscle, Adipose) drug_administration->tissue_analysis phase1 Phase I (Safety & Tolerability) tissue_analysis->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3

Caption: General experimental workflow for validating an insulin-sensitizing agent.

Experimental Protocols

2-[³H]-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake into cultured cells.

  • Cell Culture: Differentiated L6 myotubes or 3T3-L1 adipocytes are seeded in multi-well plates.

  • Serum Starvation: Prior to the assay, cells are typically serum-starved for a defined period (e.g., 3-4 hours) in Krebs-Ringer bicarbonate buffer or a similar buffer.

  • Treatment: Cells are incubated with the test compound (e.g., this compound at various concentrations and for different durations), insulin (positive control), metformin, or vehicle control (e.g., DMSO).[13] For co-treatment studies, cells are incubated with this compound and either insulin or metformin.[1][13]

  • Glucose Uptake Initiation: The uptake is initiated by adding a solution containing 2-[³H]-deoxyglucose (a radiolabeled glucose analog) and unlabeled 2-deoxyglucose.

  • Incubation: Cells are incubated for a short period (e.g., 5-10 minutes) to allow for glucose uptake.

  • Uptake Termination: The reaction is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-[³H]-DG.

  • Cell Lysis and Scintillation Counting: Cells are lysed (e.g., with NaOH or a specific lysis buffer), and the radioactivity within the cell lysate is measured using a scintillation counter.[13]

  • Data Analysis: The amount of radioactivity is normalized to the protein content of each well. The results are typically expressed as a percentage of the glucose uptake observed in the vehicle-treated control cells.[13]

Palmitic Acid-Induced Insulin Resistance

This protocol is used to create an in vitro model of insulin resistance.

  • Cell Culture: Differentiated L6 myotubes are cultured to confluence.

  • Palmitate Solution Preparation: A stock solution of sodium palmitate is prepared (e.g., 100 mM in 70% ethanol). For experiments, a working solution (e.g., 125 µM) is made by complexing the palmitate with fatty acid-free bovine serum albumin (BSA) in the cell culture medium.

  • Induction of Insulin Resistance: The myotubes are incubated with the palmitate-containing medium for an extended period, typically 16 hours.[1] A vehicle control (e.g., ethanol and BSA without palmitate) is run in parallel.

  • Validation of Insulin Resistance: After the incubation period, the cells are stimulated with a high concentration of insulin (e.g., 100 nM). A significant reduction in insulin-stimulated glucose uptake (measured by the 2-DG assay) in the palmitate-treated cells compared to the vehicle-treated cells confirms the insulin-resistant state.[1]

  • Testing of Sensitizing Agent: To test the effect of this compound, it can be co-incubated with palmitic acid during the 16-hour treatment period.[1] The ability of this compound to restore or enhance glucose uptake in these insulin-resistant cells is then assessed.

Conclusion

The available preclinical data positions this compound as a promising insulin-sensitizing agent. It effectively enhances glucose uptake in both muscle and fat cell lines, including under conditions of induced insulin resistance.[1][3] Notably, its additive effects when combined with insulin and metformin suggest it may work as a complementary therapy.[1][3]

This compound's mechanism of action, which involves the activation of the IRS-AKT pathway downstream of the insulin receptor, differentiates it from established drugs like metformin and TZDs.[1] This unique pathway, potentially modulated by changes in intracellular calcium and reactive oxygen species, offers a novel therapeutic target.[1][4]

However, the validation of this compound is still in its early stages. The current evidence is limited to in vitro studies. Further research, particularly in vivo studies using animal models of diabetes, is crucial to evaluate its systemic efficacy, pharmacokinetic properties, and safety profile. The positive results from a semi-synthetic derivative in obese mice are encouraging, but studies on the parent compound are necessary.[12] Ultimately, clinical trials will be required to determine if this compound's potent preclinical activity translates into a safe and effective therapeutic for type 2 diabetes in humans.

References

Comparative Analysis of Nidulin and Nornidulin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Nidulin and northis compound are two closely related depsidone compounds, secondary metabolites produced by various species of fungi, most notably from the genus Aspergillus. Both molecules have garnered interest in the scientific community for their diverse biological activities. This guide provides a comparative analysis of their bioactivities based on published experimental data, offering a resource for researchers, scientists, and drug development professionals.

Summary of Bioactivities

While both this compound and northis compound exhibit a range of biological effects, the focus of research on each compound has been distinct. This compound has been more extensively studied for its potential in metabolic regulation, particularly in stimulating glucose uptake. In contrast, northis compound has been a subject of investigation for its antimalarial properties and its role as an inhibitor of specific ion channels. A direct comparison of their bioactivities is limited by the lack of studies that evaluate both compounds under identical experimental conditions for the same biological endpoint.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and northis compound.

Glucose Uptake Stimulation

A study directly comparing the effect of this compound and northis compound on glucose uptake in 3T3-L1 adipocytes indicated that this compound has a more potent effect.[1]

CompoundConcentrationGlucose Uptake (% of control)Cell LineReference
This compound 2.3 µM141%3T3-L1 adipocytes[1]
Northis compound 2.3 µM121%3T3-L1 adipocytes[1]

Further studies on this compound have demonstrated a dose- and time-dependent stimulation of glucose uptake in L6 myotubes.[2]

This compound ConcentrationGlucose Uptake (% of control)Incubation TimeGlucose Uptake (% of control)
1.25 µg/mL115%3 h118%
2.5 µg/mL125%6 h127%
5 µg/mL138%12 h145%
10 µg/mL150%16 h175%
20 µg/mL163%
Antimalarial Activity of Northis compound

Northis compound has been identified as an inhibitor of Plasmodium falciparum, the parasite responsible for malaria.

TargetStrain/EnzymeIC₅₀Reference
P. falciparum proliferationK1> 23.27 µM[3]
P. falciparum proliferation3D744.6 µM[3]
PfMQO (Malate:Quinone Oxidoreductase)51 µM[3]
Ion Channel Inhibition by Northis compound

Northis compound has been shown to inhibit the activity of the TMEM16A and CFTR chloride channels.

ChannelCell LineMethodIC₅₀Reference
TMEM16ACalu-3Ussing Chamber~0.8 µM[4]
CFTRT84Ussing Chamber~1.5 µM[5][6]
CFTR (apical ICl⁻)T84Ussing Chamber1.19 ± 0.18 µM[5]
CFTR (Genistein-induced)T84Ussing Chamber1.40 ± 0.21 µM
Antibacterial and Antifungal Activity

While both compounds are reported to have antibacterial and antifungal properties, direct comparative studies with Minimum Inhibitory Concentration (MIC) values against the same panel of microorganisms are lacking in the reviewed literature. One study noted that many semisynthetic derivatives of this compound showed more potent antibacterial activities than the parent compound, particularly against Gram-positive bacteria.[7]

Experimental Protocols

Glucose Uptake Assay (2-[³H]-deoxy-glucose)

This protocol is adapted from a study on this compound's effect on glucose uptake in L6 myotubes.[2]

  • Cell Culture and Differentiation: L6 myoblasts are cultured in a suitable medium and induced to differentiate into myotubes.

  • Treatment: Differentiated myotubes are serum-starved and then treated with various concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 3, 6, 12, 16 hours).

  • Glucose Uptake Measurement:

    • Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are then incubated with KRH buffer containing 2-[³H]-deoxy-D-glucose (a radiolabeled glucose analog) and unlabeled D-glucose for 15 minutes at 37°C.

    • The uptake is terminated by washing the cells with ice-cold PBS containing D-glucose.

    • Cells are lysed with NaOH.

  • Quantification: The amount of intracellular radioactivity is measured using a scintillation counter to determine the rate of glucose uptake.

Antimalarial Plasmodium falciparum Proliferation Assay

This protocol is based on studies investigating the antimalarial activity of northis compound.[3]

  • Parasite Culture: P. falciparum strains (e.g., 3D7, K1) are cultured in human red blood cells in a complete medium under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Drug Susceptibility Assay:

    • Asynchronous parasite cultures are synchronized (e.g., using sorbitol treatment).

    • Synchronized ring-stage parasites are incubated with serial dilutions of northis compound in a 96-well plate for 72 hours.

    • Parasite growth is quantified using a SYBR Green I-based fluorescence assay.

  • Data Analysis: The fluorescence intensity is measured, and the IC₅₀ value (the concentration of the compound that inhibits parasite growth by 50%) is calculated by non-linear regression analysis.

TMEM16A and CFTR Chloride Channel Inhibition Assay (Ussing Chamber)

This protocol is derived from studies on northis compound's inhibitory effects on TMEM16A and CFTR.[4][5]

  • Cell Culture: Epithelial cell lines (e.g., Calu-3 for TMEM16A, T84 for CFTR) are cultured on permeable supports until a confluent monolayer with high electrical resistance is formed.

  • Ussing Chamber Measurement:

    • The permeable supports with the cell monolayers are mounted in an Ussing chamber.

    • The basolateral membrane is permeabilized (e.g., with amphotericin B) to isolate the apical membrane currents.

    • A chloride ion gradient is established across the apical membrane.

    • The specific channel is activated (e.g., with UTP for TMEM16A, or forskolin/genistein for CFTR).

    • Northis compound is added at various concentrations to the apical side, and the change in the short-circuit current (Isc), which reflects the chloride ion flow, is measured.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of the agonist-induced Isc against the concentration of northis compound.

Signaling Pathways and Mechanisms of Action

This compound-Stimulated Glucose Uptake Signaling Pathway

This compound stimulates glucose uptake in muscle cells primarily through the activation of the Insulin Receptor Substrate (IRS)-AKT signaling pathway, which is a key regulator of glucose metabolism.[2] It also appears to activate the AMPK pathway, although this has a minimal effect on the observed glucose uptake.[2][8]

Nidulin_Glucose_Uptake_Pathway This compound This compound IRS1 IRS1 This compound->IRS1 activates AMPK AMPK This compound->AMPK activates PI3K PI3K IRS1->PI3K activates AKT AKT PI3K->AKT activates GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake increases

This compound-stimulated glucose uptake pathway.

Northis compound's Mechanism of Ion Channel Inhibition

The mechanism by which northis compound inhibits TMEM16A and CFTR appears to be independent of upstream signaling pathways like PKA, PDE, PP, and AMPK for CFTR.[5] For TMEM16A, inhibition is independent of changes in intracellular calcium levels.[4] This suggests a direct interaction with the channel proteins or a closely related regulatory component. The following workflow illustrates the experimental approach to elucidate this mechanism.

Nornidulin_Ion_Channel_Inhibition_Workflow Start Hypothesis: Northis compound directly inhibits ion channel activity Ussing_Chamber Ussing Chamber Assay (Whole-cell patch clamp) Start->Ussing_Chamber Channel_Activators Apply various channel activators (e.g., Forskolin, Genistein for CFTR; UTP, Ionomycin for TMEM16A) Ussing_Chamber->Channel_Activators Signaling_Inhibitors Pre-treat with inhibitors of upstream signaling pathways (PKA, AMPK, etc.) Ussing_Chamber->Signaling_Inhibitors Add_Northis compound Add Northis compound Channel_Activators->Add_Northis compound Measure_Current Measure ion current inhibition Add_Northis compound->Measure_Current Conclusion Conclusion: Inhibition is independent of major signaling pathways, suggesting direct channel modulation. Measure_Current->Conclusion Signaling_Inhibitors->Channel_Activators

Workflow to determine northis compound's mechanism.

Conclusion

This compound and northis compound, while structurally similar, have demonstrated distinct and promising bioactivities in preclinical studies. This compound shows potential as a therapeutic agent for metabolic disorders due to its ability to stimulate glucose uptake via the IRS-AKT pathway. Northis compound exhibits significant antimalarial activity and potent inhibition of TMEM16A and CFTR chloride channels, suggesting its potential in treating infectious diseases and conditions related to ion channel dysfunction.

The current body of literature highlights a need for more direct comparative studies to fully elucidate the structure-activity relationships and differential effects of these two compounds. Future research should aim to evaluate this compound and northis compound side-by-side in a broader range of biological assays to provide a more comprehensive understanding of their therapeutic potential.

References

Nidulin Demonstrates Additive Glucose-Lowering Effects with Metformin Through a Distinct Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

New research indicates that Nidulin, a secondary metabolite produced by Aspergillus species, enhances glucose uptake in a manner that is additive to the effects of metformin, a first-line treatment for type 2 diabetes. This finding positions this compound as a potential candidate for combination therapy, offering a complementary mechanism to improve glycemic control.

This compound, a depsidone compound, has been shown to stimulate glucose uptake in skeletal muscle cells and adipocytes.[1][2] Studies have demonstrated that its effect on glucose uptake is additive to both insulin and metformin, and it remains effective even under conditions of insulin resistance.[1][3] This suggests that this compound operates through a mechanism that does not interfere with, but rather complements, the actions of these established therapeutic agents.[4]

Metformin primarily exerts its glucose-lowering effects by inhibiting hepatic glucose production and improving insulin sensitivity in peripheral tissues, largely through the activation of AMP-activated protein kinase (AMPK).[5][6] While this compound also activates AMPK and p38 signaling, pharmacological inhibition of this pathway has shown minimal impact on its glucose uptake-enhancing activity.[1][7] The primary mechanism of this compound's action involves the activation of key proteins in the insulin signaling pathway, including IRS1 and AKT, leading to the translocation of glucose transporters GLUT4 and GLUT1 to the cell membrane.[1][7]

Comparative Analysis of Glucose Uptake

Experimental data from in vitro studies quantify the individual and combined effects of this compound and metformin on glucose uptake. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound and Metformin on 2-[³H]-deoxy-glucose (2-DG) Uptake in L6 Myotubes

TreatmentRelative 2-DG Uptake (%)
Untreated Control100%
Metformin (1 mM)148%
This compound (20 µg/mL)155%
This compound + Metformin~280% (approx. 130% increase over individual treatments)
Data adapted from a study on L6 myotubes. Co-treatment of this compound with metformin further elevated glucose uptake, showing an approximate 130% increase relative to each compound alone.[4]

Table 2: Effect of this compound and Metformin on 2-[³H]-deoxy-glucose (2-DG) Uptake in 3T3-L1 Adipocytes

TreatmentRelative 2-DG Uptake (%)
Untreated Control100%
Metformin (1 mM)126%
This compound (11 µM)>141% (upward trend)[8]
This compound + Metformin252%
Data adapted from a study on 3T3-L1 adipocytes, showing an additive effect of this compound on metformin treatment.[2]

Signaling Pathways and Experimental Workflow

The distinct yet complementary signaling pathways of this compound and metformin are illustrated below. This compound primarily activates the IRS-AKT pathway, while metformin's main target is AMPK.

Signaling Pathways of this compound and Metformin cluster_this compound This compound Pathway cluster_metformin Metformin Pathway This compound This compound IRS1 IRS1 This compound->IRS1 AKT AKT IRS1->AKT GLUT4_N GLUT4 Translocation AKT->GLUT4_N GlucoseUptake Increased Glucose Uptake GLUT4_N->GlucoseUptake Metformin Metformin AMPK AMPK Metformin->AMPK HGP Decreased Hepatic Glucose Production AMPK->HGP

Signaling Pathways of this compound and Metformin

The experimental workflow for assessing the additive effects of this compound and metformin on glucose uptake is a multi-step process involving cell culture, treatment, and radioactive glucose measurement.

Experimental Workflow for 2-DG Uptake Assay A 1. Cell Culture (L6 Myotubes or 3T3-L1 Adipocytes) B 2. Treatment Incubation - Control (DMSO) - this compound - Metformin - this compound + Metformin A->B C 3. 2-[3H]-deoxy-glucose (2-DG) Incubation B->C D 4. Cell Lysis C->D E 5. Radioactive Determination (Scintillation Counting) D->E F 6. Data Analysis (Comparison of relative 2-DG uptake) E->F

Experimental Workflow for 2-DG Uptake Assay

Experimental Protocols

The additive effect of this compound and metformin was primarily evaluated using a 2-[³H]-deoxy-glucose (2-DG) uptake assay in L6 myotubes and 3T3-L1 adipocytes.

2-[³H]-deoxy-glucose (2-DG) Uptake Assay:

  • Cell Culture: L6 myotubes or 3T3-L1 adipocytes are cultured to confluence in appropriate media.[3][4]

  • Treatment: Cells are treated with the vehicle control (DMSO), this compound (e.g., 11 µM or 20 µg/mL), metformin (e.g., 1 mM), or a combination of this compound and metformin for a specified period (e.g., 16 hours).[3][4]

  • Glucose Uptake Measurement: Following treatment, the cells are incubated with 2-[³H]-deoxy-glucose (2-DG), a radiolabeled glucose analog.[3][4]

  • Cell Lysis and Scintillation Counting: The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify the amount of 2-DG taken up by the cells.[3][4]

  • Data Analysis: The level of 2-DG uptake is reported as a percentage relative to the untreated control group.[3][4]

Conclusion

The available experimental data strongly suggest that this compound has an additive effect with metformin in promoting glucose uptake. This is attributed to their distinct primary mechanisms of action, with this compound activating the IRS-AKT pathway and metformin primarily targeting AMPK. These findings highlight the potential of this compound as an adjunct therapy to metformin for the management of type 2 diabetes, although further preclinical and clinical studies are warranted to confirm these effects in vivo.

References

Unveiling Nidulin's Potential: A Comparative Analysis Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Nidulin, a depsidone natural product isolated from Aspergillus species, and its synthetic derivatives have emerged as promising candidates, demonstrating significant activity against challenging Gram-positive pathogens. This guide provides a comparative analysis of this compound and its analogs against antibiotic-resistant bacteria, supported by available experimental data. While direct cross-resistance studies are currently limited in the public domain, this guide compiles minimum inhibitory concentration (MIC) data from various studies to offer a preliminary performance comparison with established antibiotics.

Comparative Antibacterial Potency

The following table summarizes the in vitro activity of this compound and its derivatives against various bacterial strains, with a focus on methicillin-resistant Staphylococcus aureus (MRSA). Data from comparator antibiotics, when available from the same studies, are included for context.

Compound/AntibioticBacterial StrainMIC (µg/mL)Reference
This compound Analogs & Related Depsidones
AspersidoneStaphylococcus aureus0.5[1]
Methicillin-resistant S. aureus (MRSA)0.5[1]
Emeguisin AStaphylococcus aureus0.5[1]
Methicillin-resistant S. aureus (MRSA)0.5[1]
3-O-(2-fluorobenzyl)unguinolMethicillin-susceptible S. aureus (MSSA)0.25–1[2]
Methicillin-resistant S. aureus (MRSA)0.25–1[2]
3-O-(2,4-difluorobenzyl)unguinolMethicillin-susceptible S. aureus (MSSA)0.25–1[2]
Methicillin-resistant S. aureus (MRSA)0.25–1[2]
Northis compound, Emeguisin A, FolipastatinVancomycin-resistant Enterococcus faeciumPotent activity noted[3]
Depsidones (unspecified)Vancomycin-resistant Enterococcus faecium1.0–8.0[4]
Comparator Antibiotics
VancomycinMethicillin-resistant S. aureus (MRSA)0.5[5]
Staphylococcus aureus0.25[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide are primarily generated using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol (General)

This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent against aerobic bacteria.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound derivative) is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls: Several control wells are included in each plate:

    • Growth Control: Contains only the bacterial suspension in broth, with no antimicrobial agent.

    • Sterility Control: Contains only sterile broth to ensure no contamination.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is observed as the absence of turbidity in the well compared to the growth control.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows in antimicrobial susceptibility testing.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with standardized bacteria A->C B Culture and standardize bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Cross_Resistance_Workflow cluster_induction Resistance Induction cluster_testing Susceptibility Testing cluster_conclusion Conclusion A Culture bacteria with sub-lethal concentrations of Antibiotic A B Serially passage bacteria with increasing concentrations of Antibiotic A A->B C Isolate resistant mutant B->C D Determine MIC of resistant mutant to Antibiotic A (Confirm resistance) C->D E Determine MIC of resistant mutant to this compound C->E G Compare MICs: - Resistant vs. Parental - this compound vs. Antibiotic A D->G E->G F Determine MIC of parental (susceptible) strain to This compound and Antibiotic A F->G H Assess for Cross-Resistance: Increased this compound MIC in Antibiotic A-resistant mutant G->H

Caption: Conceptual Workflow for a Cross-Resistance Study.

Concluding Remarks

The available data suggests that this compound and its analogs represent a promising scaffold for the development of new antibiotics, particularly against multidrug-resistant Gram-positive bacteria like MRSA and VRE. Several derivatives have demonstrated potent in vitro activity, in some cases comparable to the last-resort antibiotic vancomycin.

However, a comprehensive understanding of their potential for cross-resistance with existing antibiotic classes is not yet available. The workflow for a cross-resistance study outlined above provides a conceptual framework for how such investigations could be conducted. Future research should focus on generating these crucial datasets to better position this compound-based compounds in the landscape of antimicrobial therapeutics. Such studies would involve developing resistance to this compound in various bacterial strains and then testing these resistant strains against a panel of other antibiotics, and vice-versa. This will be critical in elucidating the mechanism of action of this compound and predicting its long-term viability as an effective therapeutic agent.

References

The Structural-Activity Relationship of Nidulin Derivatives as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural-activity relationship (SAR) of nidulin derivatives, focusing on their antibacterial properties. This compound, a fungal depsidone, has emerged as a promising scaffold for the development of new antibiotics. Semisynthetic modifications of the this compound core have led to the discovery of derivatives with enhanced potency, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document summarizes the key findings from relevant studies, presenting available data, experimental protocols, and workflow visualizations to support further research and development in this area.

Comparative Antibacterial Activity of this compound Derivatives

The antibacterial activity of this compound and its derivatives is primarily attributed to substitutions on the northis compound core. Northis compound is a co-metabolite that serves as a precursor for the semisynthesis of various this compound derivatives. The key structural modifications involve alkylation, acylation, and arylation, with a notable regioselective preference for substitution at the 8-O-position.[1][2][3]

The following table summarizes the structural-activity relationships of these derivatives based on available literature. While specific MIC values from a comprehensive primary study were not fully accessible, the qualitative improvements in antibacterial activity are well-documented.

Compound Structural Modification Reported Antibacterial Activity Key Findings
This compound Natural ProductModerate antibacterial and antifungal activity.[1]Serves as a benchmark for the evaluation of its derivatives.
Northis compound PrecursorPrecursor for semisynthesis.The starting material for the generation of more potent derivatives.
8-O-alkylated Northis compound Derivatives Alkylation at the 8-O-positionEnhanced antibacterial activity compared to this compound.Substitution at the 8-O-position is a key strategy for improving potency.
8-O-acylated Northis compound Derivatives Acylation at the 8-O-positionImproved antibacterial activity.Further demonstrates the importance of modification at the 8-O-position.
8-O-aryl ether Northis compound Derivatives Arylation at the 8-O-positionSignificant activity against Gram-positive bacteria, including MRSA.[1][2][3]This class of derivatives has shown the most promise for further development.
8-O-(pyridin-4-yl-methyl)northis compound (Pyridylthis compound) Specific 8-O-alkylation with a pyridinylmethyl groupNoted for its biological activity, synthesized from northis compound.An example of a specific derivative with potential therapeutic applications beyond antibacterial activity.[2]

Experimental Protocols

The evaluation of the antibacterial activity of this compound derivatives and the synthesis of these compounds involve standardized methodologies.

Antibacterial Susceptibility Testing: Broth Microdilution Method

A standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains.

1. Preparation of Inoculum:

  • Bacterial strains (e.g., Staphylococcus aureus, MRSA) are cultured on an appropriate agar medium for 18-24 hours.

  • A suspension of the bacterial colonies is prepared in a sterile broth medium.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

2. Preparation of Microdilution Plates:

  • A 96-well microtiter plate is used for the assay.

  • The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the test compounds are prepared in the wells of the microtiter plate containing broth medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.

  • The final volume in each well is typically 100-200 µL.

  • Positive control (broth with bacteria, no compound) and negative control (broth only) wells are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Semisynthesis of 8-O-substituted Northis compound Derivatives

The following protocol is an example of the synthesis of a specific this compound derivative, 8-O-(pyridin-4-yl-methyl)northis compound, as described in studies that reference the primary work of Isaka et al., 2019.[2]

1. Materials:

  • Northis compound

  • 4-(chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

2. Procedure:

  • A mixture of northis compound, 4-(chloromethyl)pyridine hydrochloride, and K₂CO₃ is prepared in DMF.

  • The reaction mixture is stirred at room temperature for approximately 48 hours.

  • The mixture is then diluted with water and extracted with ethyl acetate.

  • The organic layer is collected, and the solvent is evaporated to yield the crude product.

  • The crude product is purified using appropriate chromatographic techniques.

Visualizing the SAR Workflow

The following diagrams illustrate the general workflow for a structural-activity relationship study of this compound derivatives.

SAR_Workflow cluster_synthesis Semisynthesis cluster_evaluation Biological Evaluation Northis compound Northis compound (Precursor) Modification Chemical Modification (Alkylation, Acylation, Arylation) Northis compound->Modification Reactants Derivatives This compound Derivatives Modification->Derivatives Products Screening Antibacterial Screening (e.g., MIC Assay) Derivatives->Screening Test Compounds SAR_Analysis SAR Analysis Screening->SAR_Analysis Activity Data SAR_Analysis->Modification Feedback for New Designs

Caption: Workflow for the semisynthesis and SAR evaluation of this compound derivatives.

Experimental_Workflow start Start prep_compounds Prepare this compound Derivative Solutions start->prep_compounds prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

References

Safety Operating Guide

Navigating the Safe Disposal of Nidulin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Nidulin, a depsidone with antibacterial and antifungal properties.[1][2][3] Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Section 1: Understanding this compound - Properties and Hazards

A thorough understanding of a substance's properties is the first step toward safe handling and disposal.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 10089-10-8[1][2]
Molecular Formula C₂₀H₁₇Cl₃O₅[2][4]
Molecular Weight 443.7 g/mol [2][4]
Appearance SolidN/A
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol.[1][2][5] Limited water solubility.[5][1][2][5]
Storage Store at -20°C for short-term use (within 1 month) or -80°C for long-term use (within 6 months).[1][1]

Known Hazards and Safety Precautions:

While one safety data sheet (SDS) indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), another suggests it may be irritating to the mucous membranes and upper respiratory tract.[6] It may also be harmful through inhalation, ingestion, or skin absorption.[6] The toxicological properties of this compound have not been thoroughly investigated.[6] Therefore, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of dust inhalation.[6]

Facilities handling this compound should be equipped with an eyewash station and a safety shower.[6]

Section 2: Step-by-Step Disposal Procedures for this compound

Due to the limited specific information on this compound disposal, a conservative approach based on general best practices for chemical waste is recommended.

Step 1: Initial Assessment and Waste Characterization

Before disposal, assess the form of the this compound waste:

  • Pure Compound (Solid): Unused or expired solid this compound.

  • Solutions: this compound dissolved in solvents (e.g., DMSO, ethanol).

  • Contaminated Materials: Items such as gloves, pipette tips, and empty containers that have come into contact with this compound.

Step 2: Segregation and Collection

  • Solid Waste: Collect pure this compound and grossly contaminated solids in a designated, clearly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.

  • Trace-Contaminated Materials: Items with minimal residual contamination, such as empty vials and lightly contaminated gloves, should be placed in a designated container for chemical-contaminated solid waste.

Step 3: Labeling and Storage

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant," "Handle with Care")

  • The date the waste was first added to the container.

Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 4: Final Disposal

The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal company. This ensures that the waste is managed in compliance with all local, state, and federal regulations.

For Small Quantities (if permissible by institutional policy):

In the absence of specific guidelines and for minute quantities, some institutional safety protocols for non-acutely toxic chemicals may allow for disposal in the trash after deactivation. However, this is not the preferred method for this compound due to its uncharacterized toxicological profile. If this is the only available option, the following steps should be taken:

  • Inactivation (for solutions): While specific inactivation protocols for this compound are not documented, dilution in a large volume of a suitable solvent may be a preliminary step before absorption.

  • Absorption: Mix the this compound (solid or diluted solution) with an inert and non-combustible absorbent material, such as kitty litter, sand, or vermiculite. This should be done in a fume hood.

  • Packaging: Place the mixture in a sealed, leak-proof plastic bag or container to prevent leakage.

  • Disposal: Dispose of the sealed container in the regular trash, ensuring it is not accessible to children or pets.

Important Note: Never dispose of pure this compound or its solutions down the drain.[7] Its limited water solubility and unknown environmental impact make this an unsafe practice.

Section 3: Emergency Procedures for Spills

In the event of a this compound spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Ventilate: Ensure adequate ventilation to minimize inhalation of any dust.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.[6]

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material to avoid raising dust.

    • For liquid spills, cover with an inert absorbent material.

  • Collect Waste: Place the spilled material and all contaminated cleaning materials into a labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with soap and water.

  • Seek Medical Attention: If exposure occurs, follow the first aid measures outlined in the SDS, which include flushing the affected area with plenty of water and seeking medical attention if symptoms persist.[6]

Section 4: Experimental Protocols

Currently, there are no publicly available, validated experimental protocols specifically for the disposal or degradation of this compound. Research in this area would be beneficial to establish more definitive and optimized disposal methods.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Nidulin_Disposal_Workflow cluster_start cluster_assess Assessment cluster_segregate Segregation & Collection cluster_disposal Final Disposal cluster_end start Start: This compound Waste Generated assess_form Identify Waste Form start->assess_form assess_quantity Determine Quantity (Trace vs. Bulk) assess_form->assess_quantity collect_solid Collect in Labeled Solid Waste Container assess_quantity->collect_solid Bulk Solid collect_liquid Collect in Labeled Liquid Waste Container assess_quantity->collect_liquid Liquid collect_trace Collect in Labeled Trace Contaminated Waste assess_quantity->collect_trace Trace Contamination pro_disposal Professional Hazardous Waste Disposal (Recommended) collect_solid->pro_disposal collect_liquid->pro_disposal collect_trace->pro_disposal If policy requires in_house_disposal In-House Procedure (If Permitted) collect_trace->in_house_disposal end_pro End: Properly Disposed pro_disposal->end_pro end_inhouse End: Properly Disposed in_house_disposal->end_inhouse Follow Institutional Protocol (e.g., Absorb & Trash)

Caption: Logical workflow for this compound waste disposal.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and minimizing environmental impact. Always consult your institution's specific safety guidelines and a licensed waste disposal service for compliance with all applicable regulations.

References

Personal protective equipment for handling Nidulin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Nidulin

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain experimental integrity.

Chemical and Physical Properties

A summary of this compound's key chemical and physical data is presented below.

PropertyValueSource
CAS Number 10089-10-8[1][2][3][4][5]
Molecular Formula C₂₀H₁₇Cl₃O₅[1][2][3][4][5]
Molecular Weight 443.7 g/mol [1][2][3][4][5]
Appearance Slender, shiny rods[6]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol. Limited water solubility.[1][4][5]
Storage Temperature -20°C[1][4]

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, others suggest it may be irritating to mucous membranes and the upper respiratory tract, with unevaluated toxicological properties[7]. Therefore, a cautious approach is recommended. The following PPE should be worn at all times when handling this compound:

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are required. Due to the lack of specific glove testing data, it is advisable to change gloves frequently and immediately if they become contaminated.

  • Body Protection : A standard laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, consider a chemically resistant apron or coveralls.

  • Respiratory Protection : While one SDS states that breathing equipment is not required, another warns that the material may be irritating to the upper respiratory tract[7]. Therefore, if handling the solid form where dust may be generated or when working with solutions outside of a fume hood, a NIOSH-approved respirator is recommended.

Operational Plan: Handling and Storage

Adherence to the following procedures is critical for the safe handling and storage of this compound.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number on the label match the order.

  • Log the receipt date and batch number in the laboratory inventory.

Preparation and Use
  • All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid raising dust when handling the solid material[7].

  • Use appropriate, calibrated equipment for weighing and measuring.

  • To enhance solubility, the solution can be warmed to 37°C and sonicated[1].

Storage
  • Store this compound in its original, tightly sealed container at -20°C for long-term storage[1][4].

  • Stock solutions should be stored in separate, clearly labeled packages to prevent degradation from repeated freeze-thaw cycles[1].

  • When stored at -20°C, stock solutions should be used within one month. For storage up to six months, -80°C is recommended[1].

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste : Collect any solid this compound waste, including contaminated weighing paper and empty containers, in a designated, sealed chemical waste container.

  • Liquid Waste : Collect all solutions containing this compound in a clearly labeled, sealed waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials : Dispose of all contaminated PPE, such as gloves and disposable lab coats, as chemical waste.

Experimental Protocols and Visualizations

While specific experimental protocols will vary, the following workflow provides a general framework for the safe handling of this compound.

Logical Workflow for Safe Handling of this compound

Nidulin_Handling_Workflow cluster_prep Preparation cluster_solution Solution Preparation cluster_cleanup Cleanup and Disposal Don_PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Fume_Hood 2. Work in Chemical Fume Hood Don_PPE->Fume_Hood Weigh_Solid 3. Weigh Solid this compound Fume_Hood->Weigh_Solid Add_Solvent 4. Add Appropriate Solvent (e.g., DMSO, Ethanol) Weigh_Solid->Add_Solvent Dissolve 5. Dissolve this compound (Warm/Sonicate if needed) Add_Solvent->Dissolve Store_Stock 6. Aliquot and Store Stock Solution (-20°C or -80°C) Dissolve->Store_Stock Decontaminate 7. Decontaminate Work Area Store_Stock->Decontaminate After Use Dispose_Waste 8. Dispose of Waste (Solid, Liquid, PPE) Decontaminate->Dispose_Waste Remove_PPE 9. Remove PPE Dispose_Waste->Remove_PPE

Caption: A logical workflow for the safe handling and preparation of this compound solutions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nidulin
Reactant of Route 2
Reactant of Route 2
Nidulin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.